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Core Science & Biosynthesis

Foundational

2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7): A Comprehensive Guide to Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary In the evolving landscape of medicinal chemistry and rational drug design, the strategic incorporation of fluorine has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of medicinal chemistry and rational drug design, the strategic incorporation of fluorine has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Among fluorinated motifs, the α,α-difluoromethyl ketone (DFMK) group represents a highly specialized, privileged structure.

2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7) is a high-purity organic building block[1] that serves as a critical intermediate in the synthesis of complex enzyme inhibitors and bioisosteres. Unlike the highly lipophilic and strongly electron-withdrawing trifluoromethyl (-CF3) group, the difluoromethyl (-CHF2) moiety acts as a lipophilic hydrogen bond donor. This subtle electronic difference imparts unique reactivity to the adjacent carbonyl, making 2,2-Difluoro-1-(3-methoxyphenyl)ethanone an ideal electrophilic warhead for covalent reversible inhibition[2].

This whitepaper provides an in-depth technical analysis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, detailing its physicochemical properties, mechanistic rationale in drug design, and a self-validating synthetic protocol for its preparation.

Physicochemical Properties & Structural Significance

The utility of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone stems from the precise electronic interplay between the electron-donating 3-methoxy group on the phenyl ring and the electron-withdrawing α,α-difluoro motif.

Quantitative Data Summary
PropertyValuePharmacokinetic / Synthetic Significance
CAS Number 1271473-84-7Unique regulatory identifier for procurement and tracking[1].
Molecular Formula C9H8F2O2Standardized composition for mass spectrometry validation[3].
Molecular Weight 186.15 g/mol Low molecular weight provides ample room for elaboration in Fragment-Based Drug Discovery (FBDD)[1].
SMILES COc1cccc(c1)C(=O)C(F)FEnables computational docking, QSAR modeling, and in silico library generation[3].
Carbonyl Electrophilicity HighSusceptible to hydration (gem-diol formation) in aqueous media; acts as a covalent reversible warhead[2].
Hydrogen Bond Donors 1 (Weak)The -CHF2 proton acts as a lipophilic hydrogen bond donor, enhancing target binding affinity[4].

Mechanistic Rationale: The Role of DFMKs in Drug Development

As a Senior Application Scientist, it is critical to understand why the DFMK motif is chosen over non-fluorinated or trifluorinated analogs.

The Electrophilic Warhead Concept

The presence of two highly electronegative fluorine atoms at the α-position exerts a strong inductive electron-withdrawing effect (-I effect) on the carbonyl carbon. This drastically increases the electrophilicity of the carbonyl group. When a molecule containing the 2,2-Difluoro-1-(3-methoxyphenyl)ethanone scaffold enters the active site of a hydrolytic enzyme (such as a serine or cysteine protease), the catalytic residue (Ser-OH or Cys-SH) acts as a nucleophile.

Because the DFMK carbonyl is highly reactive, it readily undergoes nucleophilic attack to form a hemiacetal or hemithioketal adduct . Unlike irreversible inhibitors that permanently alkylate the enzyme, this adduct is a stable but reversible transition-state analog[5]. This mechanism provides potent, slow-binding competitive inhibition while minimizing off-target toxicity[4].

The Hydration Equilibrium

A unique feature of DFMKs is their behavior in aqueous environments. The enhanced electrophilicity of the carbonyl makes it susceptible to attack by water, leading to an equilibrium between the ketone and its gem-diol hydrate[6]. The 3-methoxy substitution on the phenyl ring provides a slight electron-donating resonance effect (+R), which helps stabilize the ketone form compared to purely aliphatic DFMKs, allowing for better handling and formulation stability.

G A Target Enzyme (Ser-OH / Cys-SH) C Nucleophilic Attack (Transition State) A->C Proximity B DFMK Warhead (Highly Electrophilic Carbonyl) B->C Binding D Stable Hemi(thio)ketal Adduct (Reversible Covalent Inhibition) C->D Covalent Bond Formation

Figure 1: Mechanism of covalent reversible inhibition of serine proteases by difluoromethyl ketones.

Synthetic Workflow: Chemoselective Difluoromethylation

The synthesis of α,α-difluoroketones has historically been challenging. Direct electrophilic fluorination often suffers from poor regioselectivity and over-fluorination. To synthesize 2,2-Difluoro-1-(3-methoxyphenyl)ethanone with high purity, modern protocols utilize a nucleophilic difluoromethylation strategy via a Weinreb amide intermediate[4].

Causality of the Synthetic Design
  • Why a Weinreb Amide? Direct addition of organometallic reagents to acid chlorides or esters typically results in over-addition, yielding tertiary alcohols. The Weinreb amide (N-methoxy-N-methylamide) forms a stable, five-membered cyclic chelate with the metal counterion (e.g., K+ or Li+) during the reaction. This tetrahedral intermediate is stable under the reaction conditions and only collapses to form the desired ketone upon aqueous quenching, strictly preventing double addition[4].

  • Why TMSCHF2? Difluorocarbene gas is highly unselective and difficult to handle. Trimethylsilyl difluoromethane (TMSCHF2) acts as a stable, liquid pronucleophile. When activated by a sterically hindered base, it cleanly delivers the CHF2- anion[2].

G Step1 3-Methoxybenzoic Acid (Starting Material) Step2 CDI, DMHA·HCl, NMM (Activation) Step1->Step2 Step3 Weinreb Amide Intermediate (Stable Acylating Agent) Step2->Step3 Step4 TMSCHF2, KOtAmyl (Nucleophilic Difluoromethylation) Step3->Step4 Step5 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (Target DFMK) Step4->Step5

Figure 2: Chemoselective synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone via Weinreb amide.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls and specific analytical markers are embedded to ensure the integrity of the highly reactive difluoromethyl group.

Phase 1: Preparation of the Weinreb Amide
  • Activation: Dissolve 3-methoxybenzoic acid (1.0 equiv) in anhydrous cyclopentyl methyl ether (CPME). Add 1,1′-carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at 0 °C. Stir for 1 hour to form the active acyl imidazole intermediate.

    • Causality: CPME is selected as a green, high-boiling ethereal solvent that minimizes emulsion formation during downstream aqueous workup.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (DMHA·HCl) (1.5 equiv) followed by N-methylmorpholine (NMM) (3.0 equiv). Stir at room temperature for 12 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the highly polar acid spot confirms successful conversion.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to isolate 3-methoxy-N-methoxy-N-methylbenzamide.

Phase 2: Nucleophilic Difluoromethylation
  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the Weinreb amide (1.0 equiv) and TMSCHF2 (2.0 equiv) in anhydrous THF. Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Critical Control: The reaction must be strictly anhydrous. Moisture will prematurely quench the TMSCHF2 reagent.

  • Activation: Dropwise add a solution of Potassium tert-amylate (KOtAmyl) (2.5 equiv, 1M in THF).

    • Causality: KOtAmyl is a sterically hindered base that activates the Si-C bond of TMSCHF2 to generate the CHF2- nucleophile without acting as a competing nucleophile itself[2].

  • Quenching: After stirring for 2 hours at -78 °C, quench the reaction cold by adding saturated aqueous NH4Cl.

    • Causality: Quenching at -78 °C ensures the controlled collapse of the tetrahedral metal-chelate intermediate, preventing any side reactions that could occur if the mixture were allowed to warm while the nucleophile was still active.

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Phase 3: Analytical Validation

To confirm the successful synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone and rule out over-hydration to the gem-diol, utilize 19F NMR spectroscopy .

  • Validation Marker: Look for a characteristic doublet in the 19F NMR spectrum around -120 ppm . The large geminal proton-fluorine coupling constant ( 2JHF​≈54 Hz) is the definitive signature of the intact -CHF2 group[4].

References

  • BenchChem. "2,2-Difluoro-1-(3-methoxyphenyl)ethanone | Benchchem". BenchChem Catalog.
  • Accel Scientific. "1271473-84-7 - Accel Scientific". Accel Scientific Catalog.
  • National Center for Biotechnology Information. "Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes". PMC.
  • MDPI. "Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses". Molecules.
  • RSC Publishing. "Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors". RSC Advances.
  • ResearchGate. "Methods for the Synthesis of α,α‐Difluoroketones". European Journal of Organic Chemistry.

Sources

Exploratory

An In-depth Technical Guide to 2,2-Difluoro-1-(3-methoxyphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, a fluorinated building block with significant potential in medicinal chemistry and drug development. We will delve into...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, a fluorinated building block with significant potential in medicinal chemistry and drug development. We will delve into its physicochemical properties, provide a detailed representative synthesis protocol, analyze its spectroscopic signature, and explore its applications as a versatile intermediate for the synthesis of novel therapeutics.

Introduction: The Strategic Value of Fluorine in Drug Design

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The difluoromethyl group (CF2) in particular is of growing importance in the development of pharmaceuticals and agrochemicals.[1] 2,2-Difluoro-1-(3-methoxyphenyl)ethanone incorporates this valuable difluoromethyl ketone moiety, making it a key intermediate for accessing a wide range of potential therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is essential for its effective use in drug discovery workflows.

PropertyValueSource
Molecular Formula C9H8F2O2[2]
Molecular Weight 186.15 g/mol [2]
CAS Number 1271473-84-7[2]
Appearance Expected to be a colorless liquid or low-melting solidN/A
Purity Typically ≥97%[2]

Synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone: A Representative Protocol

While multiple strategies exist for the synthesis of α,α-difluoro ketones, a common and effective method involves the electrophilic fluorination of a corresponding ketone or enolate precursor.[3] The following is a representative, detailed protocol for the synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, adapted from established methodologies for similar compounds.

Retrosynthetic Analysis

The synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone can be envisioned through the electrophilic fluorination of 1-(3-methoxyphenyl)ethanone. This common starting material is commercially available.

G target 2,2-Difluoro-1-(3-methoxyphenyl)ethanone intermediate 1-(3-methoxyphenyl)ethanone target->intermediate Electrophilic Fluorination

Caption: Retrosynthetic approach for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Experimental Protocol

Materials:

  • 1-(3-methoxyphenyl)ethanone

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(3-methoxyphenyl)ethanone (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Reagent Addition: To the stirred solution, add Selectfluor® (2.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain stirring for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The monofluorinated intermediate is expected to form first, followed by the desired difluorinated product.[3]

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3 until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

G cluster_0 Reaction cluster_1 Work-up & Purification Dissolve Starting Material Dissolve Starting Material Add Selectfluor® Add Selectfluor® Dissolve Starting Material->Add Selectfluor® Heat and Stir Heat and Stir Add Selectfluor®->Heat and Stir Monitor Progress Monitor Progress Heat and Stir->Monitor Progress Cool to RT Cool to RT Monitor Progress->Cool to RT Quench with NaHCO3 Quench with NaHCO3 Cool to RT->Quench with NaHCO3 Extract with EtOAc Extract with EtOAc Quench with NaHCO3->Extract with EtOAc Dry and Concentrate Dry and Concentrate Extract with EtOAc->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography G Start 2,2-Difluoro-1-(3-methoxyphenyl)ethanone App1 Synthesis of Fluorinated Heterocycles Start->App1 App2 Development of Enzyme Inhibitors (Kinases, Proteases) Start->App2 App3 Fine-tuning of Drug-like Properties Start->App3 Outcome Novel Therapeutic Candidates App1->Outcome App2->Outcome App3->Outcome

Caption: Applications of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in drug discovery.

Conclusion

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a strategically important fluorinated building block with considerable potential for accelerating drug discovery programs. Its synthesis from readily available starting materials and the versatile reactivity of its functional groups make it an attractive intermediate for accessing novel chemical matter. The strategic incorporation of the difluoromethyl ketone moiety can impart desirable physicochemical and pharmacological properties, ultimately leading to the development of safer and more effective medicines.

References

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • PMC. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • University of California, Santa Barbara. (n.d.). Fluorine NMR. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. [Link]

Sources

Foundational

An In-depth Technical Guide to the Chemical Properties of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the chemical properties of 2,2-Difluoro-1-(3-methoxyph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. This document delves into its structural characteristics, physicochemical properties, spectroscopic profile, reactivity, and safe handling procedures, offering valuable insights for its application in the synthesis of complex molecular architectures.

Introduction: The Significance of Fluorinated Ketones in Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The α,α-difluoro ketone moiety, in particular, is a versatile synthon that can participate in a variety of chemical transformations to construct diverse heterocyclic systems, which are core structures in many biologically active molecules.[1] 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, with its combination of a difluoromethyl ketone and a methoxy-substituted phenyl ring, represents a valuable starting material for the synthesis of novel therapeutic agents.

Molecular and Physicochemical Properties

2,2-Difluoro-1-(3-methoxyphenyl)ethanone, also known by its CAS Number 1271473-84-7, possesses the molecular formula C₉H₈F₂O₂ and a molecular weight of 186.15 g/mol .[2]

Table 1: Core Physicochemical Properties of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

PropertyValueSource
CAS Number 1271473-84-7[2]
Molecular Formula C₉H₈F₂O₂[2]
Molecular Weight 186.15 g/mol [2]
Appearance Not experimentally determined. Expected to be a solid or liquid at room temperature.N/A
Melting Point Not experimentally determined.N/A
Boiling Point Not experimentally determined.N/A
Solubility Not experimentally determined. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.N/A

Spectroscopic Characterization

While specific spectra for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the proton of the difluoromethyl group. The aromatic protons on the 3-methoxyphenyl ring would likely appear as a complex multiplet pattern in the range of δ 7.0-8.0 ppm. The methoxy group protons would present as a sharp singlet around δ 3.8-4.0 ppm. The proton of the -CHF₂ group is anticipated to be a triplet due to coupling with the two adjacent fluorine atoms (²J-H-F coupling).

  • ¹³C NMR: The carbon NMR spectrum would provide insights into the carbon framework. The carbonyl carbon is expected to resonate in the downfield region, typically around δ 185-195 ppm. The carbons of the aromatic ring will appear in the δ 110-160 ppm range, with the carbon attached to the methoxy group showing a characteristic upfield shift. The difluoromethyl carbon (-CHF₂) is expected to be a triplet due to one-bond coupling with the two fluorine atoms (¹J-C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum is the most direct method for observing the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms of the -CF₂ group. This signal would be split into a doublet due to coupling with the adjacent proton (²J-F-H coupling). The chemical shift is expected in the typical range for difluoromethylene groups attached to a carbonyl, potentially around -100 to -120 ppm relative to CFCl₃. For instance, a related compound, 2,2-difluoro-3-(2-hydroxyphenyl)-3-oxo-N-phenylpropanamide, exhibits a ¹⁹F signal at approximately -106.5 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) stretching vibrations.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹, characteristic of an aryl ketone.

  • C-F Stretches: Strong absorption bands in the range of 1000-1200 cm⁻¹ would be indicative of the C-F bonds.

  • Aromatic C-H and C=C Stretches: Bands corresponding to the aromatic ring would also be present in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern would be expected to involve cleavage adjacent to the carbonyl group, leading to characteristic fragment ions.

Reactivity and Synthetic Applications

The chemical reactivity of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is dominated by the electrophilic nature of the carbonyl carbon and the presence of the difluoromethyl group.

Reactions at the Carbonyl Group

The ketone functionality can undergo a wide range of classical reactions, including:

  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Reactivity of the Difluoromethyl Group

The α,α-difluoro functionality imparts unique reactivity. The fluorine atoms are generally stable and not easily displaced. However, the presence of the adjacent carbonyl group activates the α-proton, allowing for enolate formation under basic conditions. This enolate can then react with various electrophiles.

Role as a Synthetic Building Block

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new drug candidates. The combination of the ketone and the difluorinated carbon allows for the construction of various heterocyclic and carbocyclic frameworks.

Synthesis and Purification

The synthesis of α,α-difluoro ketones like 2,2-Difluoro-1-(3-methoxyphenyl)ethanone typically involves the electrophilic fluorination of the corresponding acetophenone precursor, 1-(3-methoxyphenyl)ethanone.

General Synthetic Approach: Electrophilic Fluorination

The formation of α,α-difluoroketones from their ketone precursors generally proceeds through an electrophilic fluorination pathway.[3][4] This process involves the sequential introduction of two fluorine atoms at the α-carbon. The mechanism is predicated on the initial formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic fluorine source.[4]

Diagram: General Mechanism of Electrophilic Fluorination of an Acetophenone

G cluster_0 Enol/Enolate Formation cluster_1 First Fluorination cluster_2 Second Fluorination Acetophenone 3'-Methoxy- acetophenone Enolate Enolate Intermediate Acetophenone->Enolate Base MonofluoroKetone α-Fluoro-1-(3-methoxy- phenyl)ethanone Enolate->MonofluoroKetone Nucleophilic Attack ElectrophilicFluorine1 Electrophilic Fluorinating Agent (e.g., Selectfluor®) ElectrophilicFluorine1->MonofluoroKetone MonofluoroEnolate Enolate of Monofluoro Ketone MonofluoroKetone->MonofluoroEnolate Base DifluoroKetone 2,2-Difluoro-1-(3-methoxy- phenyl)ethanone MonofluoroEnolate->DifluoroKetone Nucleophilic Attack ElectrophilicFluorine2 Electrophilic Fluorinating Agent ElectrophilicFluorine2->DifluoroKetone

Caption: General workflow for the synthesis of 2,2-difluoro-1-(3-methoxyphenyl)ethanone.

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. The reaction conditions, such as the choice of solvent and base, are crucial for achieving high yields and selectivity.

Illustrative Experimental Protocol (Adapted from similar syntheses)

Disclaimer: The following protocol is a general illustration based on the synthesis of similar compounds and has not been specifically optimized for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. Researchers should conduct their own optimization and safety assessments.

Materials:

  • 1-(3-methoxyphenyl)ethanone

  • Selectfluor®

  • Acetonitrile (anhydrous)

  • A suitable base (e.g., sodium hydride or a non-nucleophilic organic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(3-methoxyphenyl)ethanone and anhydrous acetonitrile.

  • Enolate Formation: Cool the solution in an ice bath and add the base portion-wise with stirring. Allow the mixture to stir at this temperature for a specified time to ensure complete enolate formation.

  • Fluorination: Add Selectfluor® in one portion or in several portions over time. The reaction mixture may be allowed to warm to room temperature and stirred for several hours to overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by silica gel column chromatography.[5] A suitable eluent system, such as a mixture of hexanes and ethyl acetate, would be used to isolate the pure 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. The purity of the final product should be confirmed by NMR spectroscopy and other relevant analytical techniques.

Safety and Handling

While a specific safety data sheet (SDS) for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is not widely available, general precautions for handling similar aromatic ketones and fluorinated compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[9][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]

  • First Aid Measures:

    • Eye Contact: In case of contact with eyes, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8]

    • Skin Contact: In case of skin contact, wash off immediately with soap and plenty of water.[8]

    • Inhalation: If inhaled, move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[8][9]

    • Ingestion: If swallowed, do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a valuable and versatile fluorinated building block with significant potential in the field of drug discovery and development. Its unique combination of a difluoromethyl ketone and a methoxy-substituted aromatic ring provides a platform for the synthesis of a wide range of novel and complex molecules. This technical guide has provided a comprehensive overview of its known and expected chemical properties, synthetic routes, and safe handling procedures. As research in the area of fluorinated pharmaceuticals continues to expand, the importance of such building blocks is expected to grow, paving the way for the development of new and improved therapeutic agents.

References

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 26).
  • 2,2-Difluoro-1-(3-hydroxyphenyl)ethanone | Benchchem.
  • SAFETY DATA SHEET - ThermoFisher. (2026, January 16).
  • Material Safety D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • 2-Chloro-2,2-difluoro-1-(3-fluoro-5-methoxy-phenyl)-ethanone - Sigma-Aldrich.
  • 2-Chloro-1-(3,4-difluorophenyl)
  • Application Notes and Protocols for the Synthesis of 2,2-Difluoro-1,3-diphenylpropane-1,3-dione - Benchchem.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. (2024, February 28).
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PubMed. (2024, February 28).
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - Beilstein Journals. (2024, February 28).
  • 2-Chloro-2,2-difluoro-1-(3-fluoro-2-methoxy-phenyl)-ethanone - Sigma-Aldrich.
  • (PDF)
  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Inform
  • Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m).
  • 2,2-Difluoro-1-(2-fluoro-5-methoxyphenyl)ethanone - MilliporeSigma.
  • 2,2-Difluoro-1-(3-methoxy-4-methylphenyl)ethanone - Sigma-Aldrich.
  • 1 result for 2,2-Difluoro-1-(3-fluoro-5-methoxyphenyl)ethanone | Avantor.
  • 2,2-Difluoro-1-(3-methoxyphenyl)ethanone - CAS:1271473-84-7 - 北京欣恒研科技有限公司.
  • 2,2-Difluoro-1,3-dimethoxypropane | C5H10F2O2 | CID 89190119 - PubChem.
  • 2,2-Difluoro-1-(4-(methoxymethyl)-2-methylphenyl)ethanone ≥95% | Avantor.
  • 2-Chloro-2,2-difluoro-1-(3-fluoro-5-methoxy-phenyl)-ethanone - Sigma-Aldrich.
  • ÄKTAdesign Purific

Sources

Exploratory

A Technical Guide to the Spectral Analysis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind spectral interpretation, connecting theoretical principles to practical application in structural elucidation.

Introduction

2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS No. 1271473-84-7, Molecular Formula: C₉H₈F₂O₂) is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science.[1] The incorporation of a difluoromethyl group adjacent to a carbonyl moiety can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[2][3] Accurate structural confirmation through spectral analysis is a critical and foundational step in the research and development pipeline. This guide will provide a detailed walkthrough of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, offering insights into the underlying principles of each analytical technique.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectral data. The following diagram illustrates the structure of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone and the numbering convention used in this guide.

Figure 1: Molecular structure of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The electronegativity of the fluorine and oxygen atoms, along with the aromatic ring currents, will be the dominant factors influencing the chemical shifts.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Expected ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[4][5]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.65d1H~8.0H-6
~7.45t1H~8.0H-5
~7.20dd1H~8.0, 2.0H-4
~7.55s1H-H-2
6.31t1H54.0 (²JHF)H-8 (CHF₂)
3.88s3H-OCH₃
Expert Interpretation
  • Aromatic Region (δ 7.20-7.65 ppm): The four protons on the benzene ring will exhibit distinct signals due to their unique electronic environments. The proton at the H-6 position is expected to be the most downfield due to the deshielding effects of the adjacent carbonyl group. The H-2 proton, situated between the carbonyl and methoxy groups, will also be significantly deshielded. The triplet observed for the difluoromethyl proton (H-8) is a hallmark of this functional group.

  • Difluoromethyl Proton (δ 6.31 ppm): The proton of the CHF₂ group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). The large coupling constant of approximately 54.0 Hz is characteristic of geminal H-F coupling.

  • Methoxy Protons (δ 3.88 ppm): The three protons of the methoxy group will appear as a sharp singlet, as they are chemically equivalent and not coupled to any other protons.

G cluster_aromatic Aromatic Protons cluster_aliphatic Aliphatic Protons H6 H-6 ~7.65 ppm d, J ≈ 8.0 Hz H5 H-5 ~7.45 ppm t, J ≈ 8.0 Hz H6->H5 ortho-coupling H4 H-4 ~7.20 ppm dd, J ≈ 8.0, 2.0 Hz H5->H4 ortho-coupling H2 H-2 ~7.55 ppm s H8 H-8 (CHF₂) 6.31 ppm t, ²JHF ≈ 54.0 Hz OCH3 OCH₃ 3.88 ppm s

Figure 2: ¹H NMR Correlation Diagram.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Experimental Protocol: ¹³C NMR Acquisition

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observation frequency. Due to the low natural abundance of ¹³C, a greater number of scans is typically required to achieve an adequate signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum and enhance signal intensity.

Expected ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is presented below.

Chemical Shift (δ, ppm)Multiplicity (in ¹³C-{¹H} NMR)Assignment
~188.0 (t)t (¹JCF ≈ 30 Hz)C-7 (C=O)
~160.0sC-3 (C-O)
~135.0sC-1
~130.0sC-5
~122.0sC-6
~120.0sC-2
~114.0sC-4
~112.0 (t)t (¹JCF ≈ 240 Hz)C-8 (CHF₂)
~55.5sOCH₃
Expert Interpretation
  • Carbonyl Carbon (C-7): The carbonyl carbon is expected to appear as a triplet in the proton-coupled ¹³C NMR spectrum due to coupling with the two fluorine atoms on the adjacent carbon (²JCF). In a proton-decoupled spectrum, this will also be a triplet. This downfield signal is characteristic of a ketone.

  • Difluoromethyl Carbon (C-8): The carbon of the CHF₂ group will exhibit a large triplet splitting pattern due to direct coupling with the two attached fluorine atoms (¹JCF). The coupling constant is typically in the range of 230-250 Hz.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the methoxy group (C-3) will be the most shielded among the substituted aromatic carbons.

  • Methoxy Carbon: The methoxy carbon will appear as a sharp singlet in the upfield region of the spectrum.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Expected IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3100-3000MediumC-H stretchAromatic C-H
~2950-2850MediumC-H stretchAliphatic C-H (OCH₃)
~1710StrongC=O stretchKetone
~1600, ~1480MediumC=C stretchAromatic ring
~1250StrongC-O stretch (asymmetric)Aryl ether
~1100-1000StrongC-F stretchDifluoromethyl group
~1050StrongC-O stretch (symmetric)Aryl ether
Expert Interpretation

The IR spectrum will be dominated by a strong absorption band around 1710 cm⁻¹ corresponding to the stretching vibration of the carbonyl group. The presence of strong bands in the 1100-1000 cm⁻¹ region is indicative of the C-F stretching vibrations of the difluoromethyl group. The aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the methoxy group, will also be clearly visible.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: MS Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this type of molecule.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Expected Mass Spectral Data
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (186.15 g/mol ). In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high accuracy.

  • Key Fragmentation Patterns:

    • Loss of the difluoromethyl radical (•CHF₂), resulting in a fragment at m/z 135 (M - 51).

    • Cleavage of the bond between the carbonyl group and the aromatic ring, leading to a fragment corresponding to the 3-methoxyphenylacylium ion at m/z 135.

    • Loss of a methyl radical (•CH₃) from the methoxy group, followed by other fragmentations.

G mol [C₉H₈F₂O₂]⁺˙ m/z 186 frag1 [M - •CHF₂]⁺ m/z 135 mol->frag1 Loss of •CHF₂ frag2 [3-MeO-Ph-C≡O]⁺ m/z 135 mol->frag2 α-cleavage

Figure 3: Key Mass Spectrometry Fragmentation Pathways.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. The characteristic triplet in the ¹H NMR for the CHF₂ proton, the large ¹JCF coupling in the ¹³C NMR, the strong carbonyl absorption in the IR, and the predictable fragmentation in the mass spectrum all converge to provide an unambiguous identification of the target molecule. This guide serves as a valuable resource for scientists, providing both the expected data and the scientific rationale for its interpretation.

References

  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • PMC. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • Royal Society of Chemistry. (2017). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

  • MDPI. (2018). Synthesis and Evaluation of Antiplasmodial Activity of 2,2,2-Trifluoroethoxychalcones and 2-Fluoroethoxy Chalcones against Plasmodium falciparum in Culture. [Link]

  • Beilstein Journals. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • ResearchGate. Figure S26. 13 C NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). [Link]

  • Beijing Golden Honor Technology Co., Ltd. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone - CAS:1271473-84-7. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • Rieke Metals. 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone | #TK0330. [Link]

Sources

Foundational

1H NMR Spectral Analysis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone: A Mechanistic and Methodological Guide

Executive Summary 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7) is a high-purity organic building block of significant interest in life sciences and drug discovery[1]. The difluoromethyl ketone moiety is fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7) is a high-purity organic building block of significant interest in life sciences and drug discovery[1]. The difluoromethyl ketone moiety is frequently deployed as a bioisostere for lipophilic hydrogen bond donors and as a reactive precursor for the synthesis of complex, enantiopure fluorinated heterocycles[1]. For researchers synthesizing this compound, high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary modality for structural validation. This whitepaper provides a comprehensive breakdown of its 1H NMR spectral signatures, the underlying quantum mechanical causality, and a self-validating protocol for accurate data acquisition.

Structural and Electronic Causality

The 1H NMR spectrum of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is governed by the interplay of two distinct functional groups attached to the central benzene ring:

  • The Difluoroacetyl Group (-COCHF₂): This moiety exerts a powerful electron-withdrawing effect (-I, -M) on the aromatic system, deshielding the ortho and para protons. Furthermore, the germinal fluorine atoms (¹⁹F, Spin = 1/2) couple strongly with the adjacent proton, resulting in a distinct, widely split multiplet.

  • The Methoxy Group (-OCH₃): Located at the meta position relative to the acetyl group, the methoxy oxygen donates electron density into the ring via resonance (+M effect), shielding its ortho and para positions, while exerting a mild inductive electron-withdrawing effect (-I).

This push-pull electronic environment creates a highly asymmetric electron density distribution across the aromatic ring, which is directly reflected in the chemical shifts[2].

1H NMR Spectral Signatures and Assignments

Based on empirical data from the closely related analog 2,2-difluoro-1-phenylethanone[3], the 1H NMR spectrum (in CDCl₃ at 400 MHz) of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is characterized by three distinct regions: the aliphatic methoxy singlet, the highly deshielded difluoromethyl triplet, and the complex aromatic multiplet.

Table 1: Quantitative 1H NMR Data Assignments (Predicted & Extrapolated)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Causality
-OCH₃ ~3.85Singlet (s)N/A3HDeshielded by the electronegative oxygen atom; no adjacent protons for coupling.
-CHF₂ ~6.30Triplet (t)²J_HF ≈ 52.01HHighly deshielded by the adjacent carbonyl and two fluorine atoms. Split into a triplet by the two equivalent ¹⁹F nuclei (n+1 rule)[3].
Aromatic H-6 ~7.65 - 7.75Doublet of triplets (dt)³J_HH ≈ 7.8, ⁴J_HH ≈ 1.51HOrtho to the electron-withdrawing carbonyl group (-M deshielding); para to the methoxy group.
Aromatic H-2 ~7.55 - 7.65Broad singlet / multiplet (m)⁴J_HH ≈ 1.5 - 2.01HOrtho to both the carbonyl and the methoxy groups. Experiences competing shielding/deshielding effects.
Aromatic H-5 ~7.40 - 7.50Triplet (t)³J_HH ≈ 8.01HMeta to both substituents. Primarily split by ortho protons H-4 and H-6.
Aromatic H-4 ~7.15 - 7.25Doublet of doublets of doublets (ddd)³J_HH ≈ 8.0, ⁴J_HH ≈ 2.5, 1.01HOrtho to the electron-donating methoxy group (+M shielding), resulting in the most upfield aromatic shift.

Spin-Spin Coupling and Electronic Effects Visualization

To fully grasp the spectral output, one must map the spin-spin coupling networks and electronic vectors. The following diagram illustrates the primary interactions dictating the spectrum.

G cluster_0 Difluoroacetyl Group cluster_1 Aromatic System CHF2 CHF2 Proton (~6.30 ppm) F_atoms 19F Nuclei (x2) F_atoms->CHF2 ²J_HF ≈ 52 Hz (Triplet Splitting) Carbonyl Carbonyl (C=O) Carbonyl->CHF2 Deshielding (-I Effect) Aromatic Aromatic Protons (7.2 - 7.7 ppm) Carbonyl->Aromatic Ortho/Para Deshielding (-M Effect) Methoxy 3-Methoxy Group (~3.85 ppm) Methoxy->Aromatic Ortho/Para Shielding (+M Effect)

Caption: Spin-spin coupling networks and electronic effects governing the 1H NMR chemical shifts.

Self-Validating Experimental Protocol for NMR Acquisition

Because the -CHF₂ proton exhibits a massive heteronuclear coupling constant (²J_HF ≈ 52 Hz)[3], the outer peaks of the triplet span over 100 Hz. Standard narrow-sweep 1H NMR parameters may clip these outer satellites or cause baseline distortions. The following self-validating protocol ensures absolute fidelity.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of high-purity 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could disrupt magnetic field homogeneity.

Phase 2: Instrument Tuning and Shimming
  • Locking: Lock the spectrometer to the deuterium resonance of CDCl₃ (7.26 ppm).

  • Tuning: Tune and match the probe specifically for the 1H frequency to maximize the signal-to-noise ratio (SNR).

  • Shimming: Perform gradient shimming (e.g., TopShim) followed by manual optimization of the Z1 and Z2 shims.

    • Validation Check: The TMS peak must have a linewidth at half-height (FWHM) of ≤ 0.5 Hz.

Phase 3: Acquisition Parameters
  • Spectral Width (SW): Set the spectral width to at least 15 ppm (e.g., -2 to 13 ppm) to ensure the wide -CHF₂ triplet and any potential downfield impurities are fully captured without fold-over artifacts.

  • Relaxation Delay (D1): Set D1 to 2.0 - 3.0 seconds. The -CHF₂ proton may have a longer T₁ relaxation time than the methoxy protons; a sufficient D1 ensures accurate integration.

  • Number of Scans (NS): Acquire 16 to 32 scans depending on the probe sensitivity.

Phase 4: Processing and Validation
  • Window Function: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz prior to Fourier Transform.

  • Phase Correction: Perform manual zero-order and first-order phase corrections.

    • Validation Check: Ensure the baseline between the widespread -CHF₂ triplet peaks is perfectly flat.

  • Integration: Calibrate the -OCH₃ singlet to exactly 3.00. The -CHF₂ triplet should integrate to 1.00 ± 0.05, and the aromatic region should total 4.00 ± 0.05.

References

  • 2,2-Difluoro-1-(3-methoxyphenyl)ethanone | Benchchem. Benchchem. 1

  • 2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. Semantic Scholar.2

  • Copper-catalysed difluoroalkylation of aromatic aldehydes via decarboxylation/aldol reaction - Supporting Information. Royal Society of Chemistry. 3

Sources

Exploratory

13C NMR of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Structural Elucidation of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone via 13 C NMR Spectroscopy Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & M...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone via 13 C NMR Spectroscopy

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Molecular Architecture

In modern drug discovery, the strategic incorporation of fluorine—specifically the difluoromethyl ( −CF2​H ) group—is a privileged tactic. The −CF2​H moiety acts as a lipophilic bioisostere for hydroxyl and thiol groups, capable of acting as a hydrogen bond donor while significantly enhancing metabolic stability. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone ( C9​H8​F2​O2​ ) serves as a critical fluorinated building block in the synthesis of complex active pharmaceutical ingredients (APIs).

However, the presence of the −CF2​H group introduces significant complexity into Nuclear Magnetic Resonance (NMR) spectral analysis. Because 19F is a spin-½ nucleus with 100% natural abundance, it induces extensive heteronuclear spin-spin coupling ( JCF​ ) across the 13C carbon backbone[1]. This whitepaper establishes a field-proven, self-validating analytical framework for the 13C NMR elucidation of 2,2-difluoro-1-(3-methoxyphenyl)ethanone, detailing the causality behind acquisition parameters and the physics of C−F coupling.

The Physics of 13C−19F Spin-Spin Coupling

To accurately interpret the 13C NMR spectrum of this molecule, one must understand the spatial and electronic propagation of JCF​ coupling. Unlike 1H coupling, which is routinely decoupled during 13C acquisition, 19F coupling is typically left active, resulting in diagnostic multiplet patterns governed by the 2nI+1 rule. Since there are two equivalent fluorine atoms ( n=2 , I=1/2 ), the coupled carbons will split into triplets .

  • One-Bond Coupling ( 1JCF​ ): The difluoromethyl carbon ( C2​ ) experiences direct orbital overlap with the fluorine atoms. The strong Fermi contact interaction results in a massive coupling constant of ~240–260 Hz [2].

  • Two-Bond Coupling ( 2JCF​ ): The carbonyl carbon ( C1​ ) is separated from the fluorines by two bonds. The electron-withdrawing nature of the oxygen and fluorines facilitates a coupling of ~25–35 Hz [3].

  • Three-Bond Coupling ( 3JCF​ ): The aromatic ipso carbon ( C1′​ ) experiences long-range coupling through the π -system of the carbonyl, typically resulting in a tight triplet of ~2–5 Hz .

G F 19F Nuclei (Spin 1/2) C2 C2 (Difluoromethyl) ~111 ppm F->C2 1J_CF (~250 Hz) Triplet C1 C1 (Carbonyl) ~189 ppm F->C1 2J_CF (~28 Hz) Triplet C1_prime C1' (Aromatic Ipso) ~134 ppm F->C1_prime 3J_CF (~3.5 Hz) Triplet

Caption: 13C-19F Spin-Spin Coupling Network in 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Self-Validating Experimental Protocol

A common pitfall in fluorinated NMR analysis is misidentifying C−F multiplets as closely eluting isomeric impurities or background noise. To ensure absolute scientific integrity, the following protocol utilizes a dual-acquisition self-validating loop .

Causality of Experimental Choices:
  • Relaxation Delay ( d1​ ): The C2​ difluoromethyl carbon and the C1​ carbonyl carbon lack directly attached protons. Therefore, they cannot rely on efficient dipole-dipole interactions for T1​ relaxation. If a standard 1-second delay is used, these critical signals will saturate and vanish into the baseline. We mandate a d1​ of 3 to 5 seconds .

  • Fluorine Decoupling ( 13C{1H,19F} ): By running a second spectrum with simultaneous broadband decoupling of both protons and fluorines, we create a logical proof. Validation Logic: If a triplet in the standard spectrum collapses into a sharp singlet in the decoupled spectrum, it is mathematically proven to be a carbon inherent to the fluorinated molecule, isolating it from impurities[4].

Step-by-Step Methodology
  • Step 1: Sample Preparation. Dissolve 30–50 mg of 2,2-difluoro-1-(3-methoxyphenyl)ethanone in 0.6 mL of CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Step 2: Standard 13C{1H} Acquisition. Acquire the proton-decoupled carbon spectrum at 298K (e.g., 150 MHz for carbon on a 600 MHz spectrometer). Set the relaxation delay ( d1​ ) to 4.0 seconds. Number of scans (NS) 512 to ensure adequate signal-to-noise for the split triplets.

  • Step 3: 13C{1H,19F} Acquisition. Switch the probe to enable 19F decoupling. Re-acquire the spectrum under identical parameters.

  • Step 4: Spectral Overlay & Subtraction. Overlay the two spectra. Extract the exact JCF​ constants from the Step 2 spectrum, and use the Step 3 spectrum to verify the chemical shift centroid.

  • Step 5: 2D Correlation. Utilize 1H−13C HMBC (Heteronuclear Multiple Bond Correlation) to map the connectivity from the methoxy protons to the aromatic ring, and from the difluoromethyl proton to the carbonyl.

Workflow S1 Step 1: Sample Preparation (CDCl3, 600 MHz, 298K) S2 Step 2: 13C{1H} NMR (d1 = 4s for T1 relaxation) S1->S2 S3 Step 3: 13C{1H, 19F} NMR (Broadband Fluorine Decoupling) S2->S3 S3->S2 Self-Validation Loop: Multiplet collapse confirms C-F bond S4 Step 4: 2D HMBC / HSQC (Connectivity Mapping) S3->S4 S5 Step 5: Multiplet Analysis (Extract J_CF Constants) S4->S5

Caption: Self-Validating NMR Acquisition Workflow for Fluorinated Organics.

Quantitative Spectral Data & Interpretation

The table below synthesizes the expected 13C NMR quantitative data for 2,2-difluoro-1-(3-methoxyphenyl)ethanone, derived from established empirical models of difluoroacetophenone derivatives and substituent effect additivity[2][3].

The meta-methoxy group plays a crucial role in the aromatic chemical shifts. Because the methoxy group is an electron-donating group via resonance ( +M effect) but electron-withdrawing via induction ( −I effect), it strongly shields the ortho ( C2′​,C4′​ ) and para ( C6′​ ) carbons relative to its position, while deshielding the ipso carbon ( C3′​ ).

13C NMR Data Summary Table
Carbon PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Mechanistic Assignment Rationale
C1 (Carbonyl) ~189.5Triplet (t) 2JCF​≈28.0 Deshielded by sp2 oxygen; 2-bond coupling to CF2​ .
C2 (Difluoromethyl) ~111.2Triplet (t) 1JCF​≈252.5 Highly deshielded by two electronegative F atoms; direct 1-bond coupling.
C1' (Ar-ipso to C=O) ~134.1Triplet (t) 3JCF​≈3.5 Ipso to the electron-withdrawing ketone; exhibits 3-bond long-range coupling.
C2' (Ar) ~113.4Singlet (s)-Strongly shielded by the ortho +M effect of the methoxy group.
C3' (Ar-OMe) ~160.2Singlet (s)-Highly deshielded by the direct −I effect of the attached oxygen atom.
C4' (Ar) ~121.8Singlet (s)-Shielded by the para +M effect of the methoxy group.
C5' (Ar) ~130.5Singlet (s)-Meta to the methoxy group; least affected by resonance shielding.
C6' (Ar) ~122.1Singlet (s)-Ortho to the ketone, para to C2′​ ; moderate environment.
C9 (Methoxy) ~55.6Singlet (s)-Typical aliphatic shift for an O−CH3​ group.

Note: Chemical shifts are referenced to TMS ( δ = 0.0 ppm) in CDCl3​ . Variations of ± 1-2 ppm and ± 2 Hz may occur based on exact concentration and temperature.

Conclusion

The rigorous structural elucidation of 2,2-difluoro-1-(3-methoxyphenyl)ethanone requires more than standard NMR acquisition; it demands an understanding of nuclear relaxation physics and heteronuclear spin dynamics. By implementing extended relaxation delays and a self-validating 19F -decoupled workflow, researchers can confidently map the complex 1JCF​ , 2JCF​ , and 3JCF​ coupling networks. This ensures the absolute structural integrity of the fluorinated building block before it is deployed in downstream pharmaceutical synthesis.

References

  • Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study The Journal of Organic Chemistry - ACS Publications URL:[Link][2]

  • Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl- and Perfluoroalkyl-Bearing Carbons The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

  • Copper-Catalyzed Direct C-2 Difluoromethylation of Furans and Benzofurans: Access to C-2 CF2H Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • 2,2-Difluoroacetophenone | C8H6F2O | CID 273286 PubChem - National Institutes of Health (NIH) URL:[Link][1]

Sources

Foundational

19F NMR of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

An In-depth Technical Guide to the ¹⁹F NMR of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone Authored by: A Senior Application Scientist Abstract Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹⁹F NMR of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Authored by: A Senior Application Scientist

Abstract

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands as a cornerstone analytical technique in modern drug discovery and development, owing to the unique properties of the ¹⁹F nucleus.[1] With approximately 20-30% of all pharmaceuticals containing fluorine, a deep understanding of ¹⁹F NMR is critical for researchers.[2] This guide provides a comprehensive technical overview of the principles, experimental setup, and spectral interpretation for a key fluorinated building block: 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. We will delve into the theoretical underpinnings that govern the ¹⁹F NMR spectrum of this molecule, present a field-proven experimental protocol, and provide a detailed analysis of the expected spectral data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage ¹⁹F NMR for the structural elucidation and analysis of fluorinated compounds.

Foundational Principles: Why ¹⁹F NMR is a Superior Probe

The utility of ¹⁹F NMR spectroscopy stems directly from the intrinsic properties of the fluorine-19 nucleus. As a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio (second only to ¹H), it is an exceptionally sensitive probe for NMR analysis.[3][4] This high receptivity means that high-quality spectra can often be obtained rapidly.

Two key phenomena dictate the appearance of the ¹⁹F NMR spectrum for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone: chemical shift and spin-spin coupling.

Chemical Shift (δ): A Window into the Electronic Environment

A defining feature of ¹⁹F NMR is its vast chemical shift range, which can span over 800 ppm.[3] This wide dispersion minimizes the signal overlap that often complicates ¹H NMR spectra, making spectral assignment more straightforward.[5] The chemical shift is exquisitely sensitive to the local electronic environment of the fluorine nucleus; electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values).[6]

For 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, the two fluorine atoms are chemically equivalent, attached to the same carbon (a geminal difluoro group). This -CHF₂ group is adjacent to a carbonyl group, which is strongly electron-withdrawing. Based on established data, the chemical shift for a difluoromethylene (-CF₂-) group typically falls within the -70 to -140 ppm range relative to the standard reference, CFCl₃.[7] The precise value for the target molecule will be influenced by the adjacent carbonyl and the methoxyphenyl ring.

Spin-Spin (J) Coupling: Unveiling Molecular Connectivity

Spin-spin coupling, or J-coupling, is a through-bond interaction between magnetically active nuclei that causes splitting of NMR signals.[8] This phenomenon provides invaluable information about the connectivity of atoms within a molecule. In ¹⁹F NMR, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (e.g., ¹⁹F-¹H, ¹⁹F-¹³C) couplings are observed.[3]

For 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, the most significant coupling is the two-bond (geminal) heteronuclear coupling between the two equivalent fluorine nuclei and the single adjacent proton on the same carbon atom (²JHF). The "n+1 rule" predicts that the ¹⁹F signal will be split into a triplet (n=1 proton, so 1+1=2 peaks is incorrect; the two equivalent fluorine nuclei couple to the one proton, so the fluorine signal is split into a doublet. The proton signal is split by the two equivalent fluorine nuclei into a triplet). Conversely, the ¹H NMR signal for this proton would be split into a triplet by the two equivalent fluorine atoms. The magnitude of geminal ¹H-¹⁹F coupling constants (²JHF) is typically large, often around 50 Hz.[3]

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

The acquisition of a reliable ¹⁹F NMR spectrum requires careful attention to sample preparation and instrument parameters. The following protocol is a self-validating system designed for accuracy and reproducibility.

Sample Preparation
  • Solvent Selection : Choose a high-purity deuterated solvent that completely dissolves the sample. Acetone-d₆ or Chloroform-d (CDCl₃) are common and effective choices. The choice of solvent can slightly influence the chemical shift.[9][10]

  • Sample Concentration : For a standard 1D ¹⁹F NMR experiment, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient.[9]

  • Internal Referencing (Optional but Recommended) : For precise chemical shift determination, an internal reference standard can be used. While CFCl₃ (0 ppm) is the primary standard, its volatility and environmental concerns have led to the use of secondary standards. Trifluoroacetic acid (TFA, δ ≈ -76.55 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) are common choices.[11][12] The standard should be chemically inert and have a signal that does not overlap with the analyte. Alternatively, modern spectrometers can use indirect referencing based on the deuterium lock signal, which is often sufficient and avoids sample contamination.[13]

  • Filtration : If any solid particles are visible, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.[9]

Spectrometer Setup & Data Acquisition

These parameters serve as a robust starting point and may be optimized for the specific instrument in use.[9][14]

  • Instrument Tuning : Before acquisition, the NMR probe must be tuned to the ¹⁹F frequency and the magnetic field shimmed using the deuterium lock signal to achieve optimal homogeneity and signal resolution.[14]

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse-acquire sequence is typically sufficient for a 1D spectrum. For quantitative measurements where accurate integration is critical, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[9]

    • Spectral Width (SW) : Due to the large chemical shift range of ¹⁹F, a wide spectral width may be initially necessary to locate the signal. A width of ~250 ppm (e.g., from -50 to -200 ppm) is a safe starting point.[13] Once the signal is found, the spectral width can be narrowed to improve resolution.

    • Transmitter Offset (O1P) : Center the transmitter frequency on the region of interest, for instance, around -110 ppm, based on the expected chemical shift.

    • Relaxation Delay (D1) : A delay of 1-2 seconds is generally adequate for qualitative spectra. For quantitative analysis, the delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei to ensure complete relaxation and accurate signal integration.

    • Number of Scans (NS) : Due to the high sensitivity of ¹⁹F, 4 to 16 scans are often sufficient to achieve an excellent signal-to-noise ratio.[14]

Data Processing
  • Fourier Transform : Apply an exponential window function with a line broadening (LB) factor of 0.3-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation. This enhances the signal-to-noise ratio at the cost of a minor loss in resolution.[9]

  • Phasing and Baseline Correction : Manually phase the spectrum to ensure all peaks are in pure absorption mode and apply an automatic baseline correction algorithm to produce a flat baseline, which is crucial for accurate integration.[14]

  • Referencing : Reference the spectrum to the internal standard or via the spectrometer's indirect referencing protocol.

Spectral Analysis and Data Interpretation

The resulting ¹⁹F NMR spectrum of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is expected to be relatively simple, providing clear, unambiguous structural information.

  • Signal Appearance : A single signal will be observed, as the two fluorine atoms are chemically equivalent.

  • Chemical Shift : The signal is predicted to appear in the upfield region of the ¹⁹F spectrum, likely between -100 ppm and -130 ppm , characteristic of a difluoromethylene group adjacent to a carbonyl.

  • Multiplicity : Due to coupling with the single geminal proton (²JHF), this signal will appear as a doublet .

  • Coupling Constant : The measured separation between the lines of the doublet will yield the ²JHF coupling constant, expected to be in the range of 45-55 Hz .

This straightforward doublet pattern is a definitive signature of a -CHF₂ moiety.

Data Summary

The anticipated ¹⁹F NMR parameters for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone are summarized below.

ParameterExpected ValueInformation Derived
Chemical Shift (δ)-100 to -130 ppmConfirms the presence of a -CF₂- group in an electron-poor environment (next to C=O).
MultiplicityDoubletConfirms connectivity to a single proton (-CHF₂).
Coupling Constant (²JHF)45 - 55 HzProvides the magnitude of the two-bond interaction between ¹H and ¹⁹F.
Visualization of Spin-Spin Coupling

The following diagram illustrates the key through-bond coupling interaction responsible for the observed signal multiplicity.

Sources

Exploratory

Comprehensive Mass Spectrometry Analysis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone: Ionization Dynamics and Fragmentation Mechanisms

Executive Summary 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS: 1271473-84-7) is a highly specialized fluorinated building block utilized extensively in medicinal chemistry and drug development[1][2]. The incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS: 1271473-84-7) is a highly specialized fluorinated building block utilized extensively in medicinal chemistry and drug development[1][2]. The incorporation of the difluoroacetyl moiety (-C(=O)CHF₂) significantly alters the molecule's lipophilicity, metabolic stability, and electron distribution compared to its non-fluorinated analogs. For analytical scientists, these electronic perturbations directly impact the molecule's gas-phase thermodynamics, making its mass spectrometric (MS) characterization both unique and complex.

This whitepaper provides an in-depth, causality-driven guide to the mass spectrometry of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, detailing the orthogonal ionization strategies (ESI vs. EI), mechanistic fragmentation pathways, and self-validating experimental protocols required for robust structural elucidation.

Physicochemical & Monoisotopic Profiling

Before initiating any mass spectrometric workflow, establishing the exact monoisotopic mass and predicting the isotopic envelope is critical for high-resolution mass spectrometry (HRMS) calibration. The presence of two fluorine atoms (monoisotopic mass: 18.9984 Da) creates a distinct mass defect that aids in separating the analyte from background isobaric interferences.

Table 1: Key Mass Spectrometric Parameters

ParameterValue / AssignmentCausality / Significance
Chemical Formula C₉H₈F₂O₂Base composition for isotopic modeling.
Exact Monoisotopic Mass 186.0492 DaTarget for HRMS (e.g., TOF or Orbitrap) validation.
Theoretical[M+H]⁺ (ESI) m/z 187.0571Primary precursor ion in soft ionization modes.
Theoretical [M]⁺• (EI) m/z 186.0492Radical cation generated via 70 eV hard ionization.
LogP (Predicted) ~2.1Dictates reverse-phase LC retention and sample diluent choice.

Thermodynamics of Ionization: ESI vs. EI

The choice of ionization technique fundamentally alters the observed mass spectrum due to the different internal energies imparted to the molecule[3].

Electrospray Ionization (ESI) Dynamics

In ESI, protonation typically occurs at the most basic site—the carbonyl oxygen. However, the adjacent difluoromethyl group (-CHF₂) exerts a powerful electron-withdrawing inductive effect (-I effect), which significantly reduces the proton affinity of the carbonyl group[4].

  • The Causality of Mobile Phase Additives: To overcome this reduced basicity and drive the equilibrium toward the protonated state [M+H]⁺, the use of an acidic modifier (e.g., 0.1% Formic Acid) in the LC mobile phase is non-negotiable. Without it, ionization efficiency drops precipitously, leading to poor signal-to-noise ratios.

Electron Impact (EI) Dynamics

EI is a "hard" ionization technique utilizing a 70 eV electron beam[5]. This energy far exceeds the ionization potential of the molecule (typically 8–10 eV). The electron is ejected from the highest occupied molecular orbital (HOMO), which in this molecule is localized either on the methoxy oxygen or the delocalized π-system of the aromatic ring. This generates a highly reactive radical cation [M]⁺• at m/z 186.05, which rapidly undergoes unimolecular dissociation.

Mechanistic Fragmentation Pathways

The fragmentation of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is driven by the stability of the resulting product ions. The dominant pathways involve α-cleavage, carbon monoxide extrusion, and methoxy radical loss.

Pathway A: α-Cleavage (The Dominant Route)

The C-C bond between the carbonyl carbon and the difluoromethyl group is highly polarized and weakened by the fluorines.

  • In EI-MS: The molecular ion [M]⁺• (m/z 186) undergoes homolytic α-cleavage to expel a difluoromethyl radical (•CHF₂, 51 Da)[5].

  • In ESI-MS/MS: The even-electron [M+H]⁺ ion (m/z 187) undergoes inductive cleavage, expelling neutral difluoromethane (CH₂F₂, 52 Da).

  • Result: Both pathways converge on the formation of the 3-methoxybenzoyl cation (m/z 135.04) . This ion is exceptionally stable because the positive charge is resonance-stabilized by the aromatic ring and inductively supported by the meta-methoxy group.

Pathway B: CO Extrusion

The 3-methoxybenzoyl cation (m/z 135.04) requires higher collision energy to fragment further. When sufficient energy is applied, it undergoes a classic acylium ion fragmentation: the extrusion of neutral carbon monoxide (CO, 28 Da) to yield the 3-methoxyphenyl cation (m/z 107.05) .

Pathway C: Methoxy Group Dynamics

A hallmark of methoxyaromatics is the loss of a methyl radical (•CH₃, 15 Da)[5]. The 3-methoxyphenyl cation (m/z 107.05) can lose •CH₃ to form a highly stable, quinoid-like radical cation at m/z 92.02 . This transition from an even-electron ion to an odd-electron ion is a known exception to the even-electron rule, driven purely by the thermodynamic stability of the resulting product.

Fragmentation Pathway Visualization

MS_Fragmentation M_ESI [M+H]⁺ m/z 187.05 (ESI Soft Ionization) Benzoyl 3-Methoxybenzoyl Cation m/z 135.04 M_ESI->Benzoyl Inductive Cleavage Loss of CH₂F₂ (52 Da) M_EI [M]⁺• m/z 186.05 (EI Hard Ionization) M_EI->Benzoyl α-Cleavage Loss of •CHF₂ (51 Da) Phenyl 3-Methoxyphenyl Cation m/z 107.05 Benzoyl->Phenyl CO Extrusion Loss of CO (28 Da) Phenol Radical Cation m/z 92.02 Phenyl->Phenol Methoxy Cleavage Loss of •CH₃ (15 Da)

Figure 1: Gas-phase fragmentation pathways of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Quantitative Data Summary

The following table synthesizes the expected diagnostic ions across both ionization modalities. This serves as a reference for MRM (Multiple Reaction Monitoring) transition building.

Table 2: Diagnostic Product Ions and Structural Assignments

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Structural AssignmentRelative Abundance
187.05 (ESI)135.0452 (CH₂F₂)3-Methoxybenzoyl CationBase Peak (100%)
186.05 (EI)135.0451 (•CHF₂)3-Methoxybenzoyl CationBase Peak (100%)
135.04107.0528 (CO)3-Methoxyphenyl CationModerate (40-60%)
107.0592.0215 (•CH₃)Phenol-like Radical CationLow-Moderate (15-30%)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every analytical run must include internal checks to verify instrument performance before data acquisition[6].

Protocol 1: LC-ESI-MS/MS Workflow (Targeted Analysis)

Designed for Triple Quadrupole (QqQ) or Q-TOF systems.

Step 1: System Validation (The Self-Check)

  • Infuse a standardized tuning mix (e.g., Agilent ESI-L or Waters Leucine Enkephalin).

  • Acceptance Criteria: Mass accuracy must be < 5 ppm. Quadrupole resolution must be verified at 0.7 Da FWHM to prevent isobaric interference.

Step 2: Sample Preparation

  • Prepare a 1 µg/mL solution of the analyte in 50:50 LC-MS grade Water:Acetonitrile.

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak fronting and poor chromatographic resolution.

Step 3: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Causality: The hydrophobic aromatic ring ensures retention, while the acidic modifier guarantees the analyte enters the MS source in its pre-protonated state.

Step 4: MS/MS Parameters (Positive Mode)

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE) Profiling: Ramp CE from 10 eV to 40 eV.

  • Causality: A low CE (15 eV) is required to observe the m/z 135 ion, while a higher CE (30-35 eV) is necessary to break the stable benzoyl cation and observe the m/z 107 and m/z 92 transitions.

Protocol 2: GC-EI-MS Workflow (Structural Confirmation)

Designed for single quadrupole GC-MS systems.

Step 1: System Validation

  • Perform an autotune using Perfluorotributylamine (PFTBA).

  • Acceptance Criteria: The ratio of m/z 69 to m/z 219 and 502 must meet manufacturer specifications to ensure proper electron multiplier gain and source cleanliness.

Step 2: Sample Preparation

  • Dissolve the sample in Hexane or Ethyl Acetate to a concentration of 10 µg/mL. Derivatization is not required as the ketone is sufficiently volatile.

Step 3: GC-MS Acquisition

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film).

  • Injection: 1 µL, Split ratio 10:1. Inlet temperature: 250 °C.

  • Oven Program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C.

  • MS Source: 70 eV Electron Impact. Source temperature: 230 °C. Scan range: m/z 40 to 300.

References

  • 2,2-Difluoro-1-(3-methoxyphenyl)ethanone | C9H8F2O2 | CID ... National Institutes of Health (NIH) / PubChem[Link]

  • 2.2: Mass Spectrometry - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers MDPI[Link]

  • Fragmentation in Mass Spectrometry YouTube (Academic Lecture)[Link]

Sources

Foundational

Vibrational Spectral Profiling of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone: A Technical Whitepaper

Executive Summary The compound 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (1) is a highly specialized organic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (1) is a highly specialized organic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The strategic incorporation of a gem-difluoroalkyl motif enhances metabolic stability, modulates lipophilicity, and alters the conformational geometry of the parent molecule.

As a Senior Application Scientist, I emphasize that characterizing such fluorinated intermediates requires a rigorous analytical approach. Fourier Transform Infrared (FTIR) spectroscopy provides a direct, non-destructive readout of the molecule's electronic environment and bond strengths. This whitepaper details the theoretical causality behind the vibrational shifts of this specific molecule, outlines a self-validating experimental protocol, and provides a comprehensive assignment of its expected infrared spectrum.

Electronic Causality in Vibrational Spectroscopy

Infrared spectroscopy is not merely an exercise in pattern matching; it is an empirical reflection of molecular orbital interactions and dipole moments. The structural features of 2,2-difluoro-1-(3-methoxyphenyl)ethanone (2) dictate several unique spectral phenomena:

The Inductive Effect on the Carbonyl (C=O) Stretch

In an unsubstituted acetophenone, the carbonyl group is conjugated with the aromatic π -system. This delocalization lowers the C=O bond order, resulting in a typical stretching frequency of ~1680 cm⁻¹. However, introducing two highly electronegative fluorine atoms at the α -position (the gem-difluoro group) drastically alters this dynamic. The fluorines exert a powerful electron-withdrawing inductive effect (-I) that pulls electron density away from the carbonyl carbon. This localized withdrawal competes with the ring conjugation, effectively increasing the force constant of the C=O bond. Consequently, the carbonyl stretch undergoes a significant hypsochromic (blue) shift, typically appearing in the 1715–1735 cm⁻¹ range, a phenomenon well-documented in related3.

The C-F Stretches

The highly polar C-F bonds produce intense, often overlapping asymmetric and symmetric stretching vibrations between 1100 and 1250 cm⁻¹ . Because the dipole moment change during these vibrations is immense, these are typically the strongest bands in the spectrum. The through-space spin-spin couplings and conformational preferences of 4 also confirm that these fluorines heavily influence the molecule's overall geometry.

The Methoxy Ether (Ar-O-CH3) Linkage

The asymmetric C-O-C stretch of the aryl alkyl ether linkage appears strongly around 1250–1270 cm⁻¹ (often overlapping with C-F stretches), while the symmetric stretch is found near 1040 cm⁻¹ . The aliphatic C-H stretches from the methoxy group will be present, though typically weak, just below 3000 cm⁻¹.

Aromatic Ring Vibrations

C=C skeletal stretching modes occur at approximately 1600, 1580, and 1450 cm⁻¹ . The meta-substitution pattern of the aromatic ring is confirmed by out-of-plane (OOP) C-H bending vibrations, typically presenting as a strong pair of bands around 780 and 680 cm⁻¹ .

Data Presentation: Characteristic IR Frequencies

The table below summarizes the expected FTIR spectral data for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, categorized by functional group and causality.

Functional GroupExpected Frequency (cm⁻¹)IntensityCausality / Vibrational Mode
Carbonyl (C=O) 1715 – 1735StrongC=O stretch; shifted to higher frequency due to strong -I effect of adjacent -CF₂ group.
Aromatic C=C ~1600, 1585, 1450Med-StrongSkeletal ring breathing and stretching.
Methoxy (C-O-C) ~1250 (asym), ~1040 (sym)StrongAryl-alkyl ether stretching.
Gem-Difluoro (C-F) 1100 – 1250Very StrongC-F asymmetric and symmetric stretching; highly polar bonds result in large dipole moment change.
Aromatic C-H 3000 – 3100Weaksp² C-H stretching.
Aliphatic C-H 2850 – 2950Weaksp³ C-H stretching from the methoxy group.
Meta-substitution ~780, ~680StrongOut-of-plane (OOP) C-H bending characteristic of 1,3-disubstituted benzenes.

Self-Validating ATR-FTIR Experimental Protocol

Attenuated Total Reflectance (ATR) FTIR is the modern standard for characterizing neat liquids or solids. To ensure scientific integrity, the following step-by-step methodology incorporates critical self-validating checkpoints.

Step 1: System Readiness & Background Validation
  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely.

  • Action: Collect a background scan (air) at 4 cm⁻¹ resolution for 32 scans.

  • Self-Validation Checkpoint: Ensure the background single-beam energy profile is normal (peak energy at ~2000 cm⁻¹). Water vapor exhibits a dense manifold of sharp rotational-vibrational transitions in the 1300–1900 cm⁻¹ region. Since the critical C=O stretch (~1720 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹) fall directly within this window, any atmospheric fluctuations between the background and sample scans will result in interference peaks.

Step 2: Sample Application
  • Action: Apply a small amount of the neat sample (if liquid) or powder (if solid) directly to the diamond crystal.

  • Action: If the sample is a solid, engage the pressure anvil to ensure intimate contact with the crystal.

Step 3: Spectral Acquisition
  • Action: Acquire the spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the mid-IR range (4000–400 cm⁻¹).

Step 4: Data Processing & Atmospheric Compensation
  • Action: Apply an ATR correction algorithm to the raw spectrum.

  • Causality: In ATR-FTIR, the penetration depth of the evanescent wave into the sample is directly proportional to the wavelength of the infrared light. Consequently, lower frequency (longer wavelength) bands, such as the C-F stretches or aromatic OOP bends, will appear artificially more intense than higher frequency bands (like the C=O or C-H stretches) compared to a traditional transmission spectrum. Applying an ATR correction algorithm normalizes the spectrum by adjusting the relative intensities, ensuring accurate quantitative comparison and reliable peak assignment.

Analytical Workflow Diagram

G N1 1. Instrument Prep Clean Diamond ATR Crystal N2 2. Background Scan Self-Validation: H2O/CO2 Check N1->N2 N3 3. Sample Application Apply 2,2-Difluoro-1-(3-methoxyphenyl)ethanone N2->N3 N4 4. Spectral Acquisition 32 Scans, 4 cm⁻¹ Resolution N3->N4 N5 5. Data Processing ATR Correction & Baseline N4->N5 N6 6. Peak Assignment C=O, C-F, C-O-C, Ar C=C N5->N6

Figure 1: Self-validating ATR-FTIR workflow for fluorinated acetophenones.

Conclusion

The vibrational spectral profiling of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone provides a clear window into its unique electronic structure. The defining feature of its IR spectrum is the pronounced hypsochromic shift of the carbonyl stretching frequency, driven by the intense inductive withdrawal of the adjacent gem-difluoro group. By adhering to a rigorous, self-validating ATR-FTIR protocol, researchers can accurately confirm the structural integrity of this critical intermediate, ensuring downstream success in complex API synthesis.

References

  • National Institutes of Health. "2,2-Difluoro-1-(3-methoxyphenyl)ethanone | CID 91636166". PubChem. [Link]

  • The Journal of Organic Chemistry. "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings". ACS Publications.[Link]

  • The Journal of Organic Chemistry. "2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives". ACS Publications.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety and Hazards of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

For Research, Scientific, and Drug Development Professionals Introduction: Understanding the Profile of a Fluorinated Ketone 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a fluorinated aromatic ketone of increasing interes...

Author: BenchChem Technical Support Team. Date: March 2026

For Research, Scientific, and Drug Development Professionals

Introduction: Understanding the Profile of a Fluorinated Ketone

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a fluorinated aromatic ketone of increasing interest in medicinal chemistry and drug discovery. Its utility as a building block stems from the unique properties imparted by the difluoromethyl group and the methoxy-substituted phenyl ring. These structural motifs are prevalent in the development of novel therapeutic agents. The introduction of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Given its reactive nature as a ketone and the presence of fluorine atoms, a comprehensive understanding of its safety and hazard profile is paramount for researchers and scientists. This guide provides an in-depth analysis of the potential hazards associated with 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, drawing upon established safety data for structurally related compounds.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.[1]

GHS Pictograms:

Signal Word: Warning

Potential Health Effects:

  • Inhalation: May cause irritation to the respiratory tract.[1]

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[1]

  • Eye Contact: Causes serious eye irritation, potentially leading to redness, watering, and pain.[1][2]

  • Ingestion: Harmful if swallowed.[1]

Safe Handling and Engineering Controls: A Proactive Approach

The cornerstone of safely handling 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a combination of robust engineering controls and stringent work practices.

Hierarchy of Controls for Safe Handling:

Hierarchy of Controls cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Fume Hood, Glove Box) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

Engineering Controls:

  • Chemical Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.[3]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.

  • Use only non-sparking tools, especially if the compound is volatile or handled near flammable solvents.[4]

  • Keep away from heat, sparks, and open flames.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is essential to prevent direct contact with 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

PPE TypeSpecifications
Eye and Face Protection Chemical safety goggles or a face shield are required.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[3] A lab coat or chemical-resistant apron is also necessary.
Respiratory Protection If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

First-Aid Measures: Immediate and Appropriate Response

In the event of exposure, prompt and correct first-aid is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] If skin irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition or combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release:

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4). Ensure adequate ventilation.[1][4]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[3] For large spills, dike the area to prevent spreading and contact emergency services.

Emergency Spill Response Workflow:

Spill Response Workflow cluster_0 Emergency Spill Response A Assess the Spill (Identify substance, quantity, and immediate risks) B Alert Personnel & Secure Area (Evacuate non-essential staff, restrict access) A->B C Don Appropriate PPE (Gloves, Goggles, Respirator as needed) B->C D Contain the Spill (Use absorbent materials to prevent spreading) C->D E Clean Up & Neutralize (Follow specific procedures for the chemical) D->E F Decontaminate (Clean affected surfaces and equipment) E->F G Dispose of Waste (Collect in a labeled, sealed container for hazardous waste disposal) F->G H Report the Incident (Document the spill and response) G->H

Caption: A stepwise workflow for responding to a chemical spill in a laboratory setting.

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[4] Do not allow it to enter the sewer system.

Conclusion

While 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a valuable tool in research and development, it possesses hazards that necessitate careful handling. By understanding its potential risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. Always consult the most up-to-date safety information and conduct a thorough risk assessment before initiating any new experimental work.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Bromo-4'-methoxyacetophenone.
  • Pfizer. (2007). Material Safety Data Sheet.
  • Beijing Xinhengyan Technology Co., Ltd. (n.d.). 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. Retrieved from [Link]

  • Aaron Chemistry GmbH. (2024). Safety Data Sheet.
  • ThermoFisher Scientific. (2026). SAFETY DATA SHEET: 2,2,2-Trifluoroacetophenone.
  • AK Scientific, Inc. (n.d.). 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.
  • Rieke Metals. (n.d.). 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-1,3-dimethoxypropane. Retrieved from [Link]

Sources

Foundational

Advanced Handling, Storage, and Reactivity of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone: A Technical Guide for Drug Development

Executive Summary & Chemical Identity In the landscape of structure-based drug design (SBDD), fluorinated organic building blocks are indispensable. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS: 1271473-84-7) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of structure-based drug design (SBDD), fluorinated organic building blocks are indispensable. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS: 1271473-84-7) is a highly specialized α,α -difluoroketone primarily utilized in the synthesis of peptidomimetics and transition-state analogs. Because of the extreme electron-withdrawing nature of the CF2​ moiety, this compound exhibits unique electrophilic characteristics that demand rigorous handling, specialized storage, and anhydrous experimental protocols.

For quick reference, the core physicochemical and safety parameters of this compound are summarized below based on authoritative chemical databases ()[1] and commercial catalogs ()[2].

Table 1: Physicochemical and Safety Parameters
ParameterValueCausality / Relevance
Chemical Name 2,2-Difluoro-1-(3-methoxyphenyl)ethanoneTarget precursor for SBDD and agrochemicals.
CAS Number 1271473-84-7Unique identifier for procurement and safety tracking.
Molecular Formula C9H8F2O2Indicates the presence of the reactive fluorinated moiety.
Molecular Weight 186.16 g/mol Required for precise stoichiometric calculations.
Appearance Light yellow liquid/solidA darkening in color shift indicates thermal degradation.
Storage Temp 2-8°C (Refrigerated)Prevents thermal aldol-type self-condensation.
Atmosphere Inert (Argon/Nitrogen)Prevents premature gem-diol (hydrate) formation.

Mechanistic Role in Drug Design: The Hydration Imperative

To understand how to handle this chemical, one must understand why it behaves the way it does. The utility of α,α -difluoroketones in drug development stems from their ability to form stable hydrates (gem-diols) in aqueous environments. The highly electronegative fluorine atoms strip electron density from the carbonyl carbon, making it fiercely electrophilic.

When exposed to water, the equilibrium shifts dramatically toward the hydrate. This gem-diol perfectly mimics the tetrahedral intermediate of peptide bond hydrolysis, acting as a potent transition-state blockade for aspartic proteases such as plasmepsin II and HIV protease ()[3].

Mechanism A Difluoroketone (Electrophilic Carbonyl) C gem-Diol Hydrate (Tetrahedral Mimic) A->C Spontaneous Hydration B H2O Nucleophile B->C D Aspartic Protease (Active Site Dyad) C->D Competitive Binding E Enzyme-Inhibitor Complex D->E Transition State Blockade

Fig 1. Hydration and protease inhibition mechanism of α,α-difluoroketones.

Storage Requirements & Degradation Prevention

Because the carbonyl carbon is primed for nucleophilic attack, 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is highly sensitive to ambient moisture, light, and strong bases. According to safety and handling guidelines for fluorinated acetophenones (), degradation must be mitigated through strict environmental controls:

  • Inert Atmosphere: The compound must be stored under high-purity Argon or Nitrogen. Exposure to atmospheric moisture rapidly induces hydration, which fundamentally alters the steric and electronic profile of the molecule, rendering it unreactive to subsequent Grignard or enolate additions.

  • Temperature Control (2-8°C): Fluorinated aromatic ketones are susceptible to thermally induced aldol-type self-condensation. The strong electron-withdrawing nature of the CF2​ group stabilizes enolate formation; minimizing thermal energy prevents spontaneous intermolecular reactions.

  • Chemical Incompatibilities: Avoid strong bases and oxidizing agents. Strong bases will deprotonate the highly acidic α -protons, triggering haloform-type cleavage or polymerization ()[4].

Experimental Protocols: Anhydrous Handling & Reaction Setup

When utilizing 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in carbon-carbon bond-forming reactions, suppressing the competitive hydration pathway is the primary objective. The following protocol outlines a self-validating system for anhydrous nucleophilic addition.

Step-by-Step Methodology: Anhydrous Nucleophilic Addition

Step 1: Apparatus Preparation (Thermal Desorption)

  • Action: Flame-dry a Schlenk flask under high vacuum (0.1 mmHg) for 5 minutes, then backfill with high-purity Argon. Repeat this cycle three times.

  • Causality: Micro-droplets of water adsorbed on the microscopic pores of glassware surfaces are sufficient to hydrate the highly electrophilic α,α -difluoroketone, poisoning the electrophile before the reaction even begins.

Step 2: Reagent Introduction & Self-Validation

  • Action: Dissolve 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in strictly anhydrous THF (distilled over Sodium/Benzophenone ketyl).

  • Self-Validating System: Before proceeding with the bulk reaction, extract a 50 μ L aliquot of the solvent system and inject it into a sealed analytical vial containing a trace amount of Karl Fischer reagent (or a moisture-sensitive fluorescent probe). A stable colorimetric baseline confirms the absolute absence of moisture. If the solution bleaches or shifts color, the system is compromised, and the batch must be re-dried.

Step 3: Temperature Modulation & Nucleophile Addition

  • Action: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Introduce the nucleophile (e.g., Grignard reagent) dropwise via a syringe pump at a rate of 0.1 mL/min.

  • Causality: The α -protons of the difluoroketone are highly acidic. At ambient temperatures, strong nucleophiles can act as bases, triggering unwanted enolization. Cryogenic conditions kinetically favor direct nucleophilic attack at the carbonyl over α -deprotonation.

Step 4: Controlled Quenching

  • Action: Quench the reaction at -78°C with a saturated aqueous solution of NH4​Cl , then allow the mixture to warm to room temperature slowly.

  • Causality: A mild, buffered quench prevents the acid-catalyzed elimination of the newly formed hydroxyl group (which would yield an unwanted alkene) and prevents reverse aldol reactions, locking the desired product in its stable state.

Workflow S1 Step 1: Glovebox Storage (Argon Atmosphere) S2 Step 2: Schlenk Line Transfer (Moisture Exclusion) S1->S2 S3 Step 3: Self-Validation (Karl Fischer Aliquot Check) S2->S3 S4 Step 4: Nucleophilic Addition (Cryogenic Control at -78°C) S3->S4 S5 Step 5: Buffered Quenching (Avoid Elimination) S4->S5

Fig 2. Self-validating anhydrous workflow for handling α,α-difluoroketones.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 91636166, 2,2-Difluoro-1-(3-methoxyphenyl)ethanone." PubChem. URL:[Link]

  • Veerapandian, B., et al. "Chemoenzymatic synthesis of α′- And α-acetoxylated cyclic ketones and alpha,alpha-difluoroketone hydrates." ResearchGate. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2,2-Difluoro-1-(3-methoxyphenyl)ethanone for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The strategic i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the α,α-difluoro ketone moiety can enhance the metabolic stability, modulate lipophilicity, and improve the binding affinity of potential therapeutic agents. This document details its commercial availability, explores plausible synthetic routes, discusses its potential applications, and provides essential safety and handling information. The content is designed to equip researchers, synthetic chemists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of the α,α-Difluoro Ketone Moiety

The introduction of fluorine into organic molecules is a well-established strategy in modern drug design, often leading to improved pharmacokinetic and pharmacodynamic properties.[1] The difluoromethyl ketone group, in particular, is a valuable pharmacophore. Its strong electron-withdrawing nature enhances the electrophilicity of the adjacent carbonyl group, making it a versatile synthon for constructing diverse heterocyclic systems that are core structures in many biologically active molecules.[2] Furthermore, the difluoromethylene unit can act as a bioisostere for hydroxyl, thiol, or amine groups, contributing to increased metabolic stability and improved cell membrane permeability.[3] 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, with its methoxy-substituted phenyl ring, offers a valuable scaffold for the synthesis of potential protease and kinase inhibitors, among other therapeutic agents.[2]

Commercial Availability

2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS No. 1271473-84-7) is commercially available from various chemical suppliers. The table below provides a summary of representative vendors and their product information. Researchers are advised to consult the suppliers' websites for the most current information on availability, purity, and pricing.

SupplierProduct NumberPurityAvailable Quantities
Beijing Xinheng Technology Co., Ltd.A2057329≥97%250mg, 500mg, 1g
------------

Note: This table is not exhaustive and is intended to provide a starting point for sourcing this chemical. Availability and product specifications are subject to change.

Synthesis and Characterization

Retrosynthetic Analysis

A logical retrosynthetic approach for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone involves the disconnection of the C-F bonds, leading back to the readily available starting material, 3-methoxyacetophenone.

G target 2,2-Difluoro-1-(3-methoxyphenyl)ethanone intermediate 1-(3-methoxyphenyl)ethanone (3-Methoxyacetophenone) target->intermediate C-F Disconnection reagents Electrophilic Fluorinating Agent

Caption: Retrosynthetic analysis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Proposed Synthetic Pathway: Electrophilic Fluorination

The synthesis would likely proceed through the formation of an enol or enolate of 3-methoxyacetophenone, which then undergoes sequential electrophilic fluorination.

G cluster_0 Synthetic Pathway start 1-(3-methoxyphenyl)ethanone enol Enol/Enolate Intermediate start->enol Base monofluoro 2-Fluoro-1-(3-methoxyphenyl)ethanone enol->monofluoro + [F+] difluoro 2,2-Difluoro-1-(3-methoxyphenyl)ethanone monofluoro->difluoro Base, + [F+] reagent1 Base reagent2 Electrophilic Fluorinating Agent (e.g., Selectfluor®)

Caption: Proposed synthetic workflow for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

3.2.1. Experimental Protocol (General)

The following is a generalized protocol based on the electrophilic fluorination of aryl ketones. Optimization of reaction conditions, including the choice of base, solvent, and fluorinating agent, would be necessary to achieve a good yield of the desired product.

  • Enolate Formation: To a solution of 1-(3-methoxyphenyl)ethanone in an appropriate aprotic solvent (e.g., tetrahydrofuran, diethyl ether), a suitable base (e.g., lithium diisopropylamide (LDA), sodium hydride) is added at a low temperature (e.g., -78 °C) to generate the corresponding enolate.

  • Electrophilic Fluorination: An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Spectroscopic Characterization (Predicted)

While specific experimental spectral data for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would show signals corresponding to the aromatic protons on the 3-methoxyphenyl ring, a singlet for the methoxy group protons, and a characteristic triplet for the proton of the -CHF₂ group due to coupling with the two fluorine atoms.

  • ¹³C NMR: The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The carbonyl carbon signal would also be influenced by the adjacent fluorine atoms.

  • ¹⁹F NMR: A single signal, split into a doublet by the adjacent proton, would be expected in the typical region for a difluoromethyl ketone.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the difluoromethyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, likely at a higher wavenumber compared to its non-fluorinated analog due to the electron-withdrawing effect of the fluorine atoms.

Applications in Research and Drug Development

The α,α-difluoro ketone moiety is a key building block in the synthesis of various enzyme inhibitors. The enhanced electrophilicity of the carbonyl carbon makes it susceptible to nucleophilic attack by active site residues of enzymes such as serine and cysteine proteases, leading to the formation of a stable hemiacetal or hemithioacetal adduct and subsequent inhibition.

G cluster_0 Inhibitor-Enzyme Interaction inhibitor 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (Electrophilic Carbonyl) adduct Stable Hemiacetal/ Hemithioacetal Adduct inhibitor->adduct Nucleophilic Attack enzyme Enzyme Active Site (e.g., Serine/Cysteine Residue) enzyme->adduct Covalent Bond Formation

Caption: Mechanism of enzyme inhibition by an α,α-difluoro ketone.

Given this reactivity profile, 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a valuable starting material for the synthesis of targeted inhibitors for various enzymes implicated in disease. The 3-methoxy group provides a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

It is highly recommended to obtain and review the Safety Data Sheet from the supplier before handling this compound.

Conclusion

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a commercially available and synthetically valuable building block for the development of novel therapeutic agents. Its unique electronic properties, conferred by the α,α-difluoro ketone moiety, make it an attractive starting material for the synthesis of enzyme inhibitors and other biologically active molecules. This guide provides a foundational understanding of its synthesis, potential applications, and safe handling, empowering researchers to leverage this promising compound in their drug discovery efforts.

References

  • (2021). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Organic Letters. [Link]

  • Bai, X., et al. (2024). Chemoselective Synthesis of α-Halo-α,α-difluoromethyl Ketones from Trimethyl(phenylethynyl)silane. Organic Chemistry Portal. [Link]

  • (2021). Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Greenwich Academic Literature Archive (GALA). [Link]

  • (2021). Synthesis of α‑Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes. Figshare. [Link]

  • (n.d.). Synthesis of aryl α,α‐difluoromethyl ketones (see Supporting...). ResearchGate. [Link]

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • (n.d.). 2,2-Difluoro-1-(3-methoxyphenyl)ethanone - CAS:1271473-84-7. Beijing Xinheng Technology Co., Ltd. [Link]

  • (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]

  • (n.d.). Electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones. ResearchGate. [Link]

  • (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. [Link]

  • (2020). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. MDPI. [Link]

  • (2026). 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanone. PubChem. [Link]

  • (n.d.). 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanone | #TK0330. Rieke Metals Products & Services. [Link]

  • (n.d.). 2,2-Difluoro-1,3-dimethoxypropane. PubChem. [Link]

  • (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST WebBook. [Link]

  • (n.d.). Ethanone, 2-(2-hydroxyphenoxy)-1-(3-methylphenyl)-. SpectraBase. [Link]

Sources

Foundational

suppliers of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Technical Whitepaper: Procurement, Quality Control, and Synthetic Applications of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone Executive Summary & Structural Significance In modern medicinal chemistry, the strategic incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Procurement, Quality Control, and Synthetic Applications of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Executive Summary & Structural Significance

In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for modulating lipophilicity, metabolic stability, and target binding affinity. Among fluorinated motifs, the α,α-difluoromethyl ketone group is a highly prized, yet historically under-utilized, structural element[1].

2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS: 1271473-84-7) serves as a bifunctional building block[2]. It combines the unique reactivity of a difluoromethyl ketone with a versatile meta-methoxy phenyl ring. The difluoromethyl ketone moiety is highly electrophilic; in aqueous environments, it readily hydrates to form a stable gem-diol[3]. This tetrahedral intermediate acts as a potent transition-state mimic, making this building block exceptionally valuable for synthesizing inhibitors against hydrolytic enzymes, such as proteases[3].

Supplier Landscape & Procurement Logistics

Sourcing fluorinated building blocks requires stringent supply chain validation. The synthesis of difluoromethyl ketones is notoriously challenging, often plagued by over-fluorination (yielding trifluoromethyl derivatives) or under-fluorination[1]. Consequently, selecting a supplier capable of delivering consistent, high-purity batches is critical to avoiding downstream synthetic failures.

Key global suppliers for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone include:

  • Benchchem: Provides high-purity grades specifically targeted for life sciences and medicinal chemistry research[2].

  • Fluorochem UK: A legacy supplier of fluorinated organics, offering scalable quantities of this specific CAS number.

  • chemPUR: Supplies fine chemicals for research, listing this compound at a nominal 97% purity.

The Causality of Supplier Evaluation: Why must we rigorously evaluate incoming batches of this specific compound? The strong electron-withdrawing nature of the −CHF2​ group renders the adjacent carbonyl highly susceptible to nucleophilic attack. If a supplier's batch contains residual moisture or trace basic impurities from the manufacturing process, the compound will prematurely hydrate into a gem-diol or undergo unwanted self-condensation[3]. Therefore, nominal catalog purity (e.g., 97%) is insufficient for sensitive catalytic workflows; internal validation is mandatory.

Quality Control (QC) & Analytical Validation Protocols

To establish a self-validating system of trust, every procured batch must undergo a strict QC workflow before entering the synthetic pipeline.

Step-by-Step QC Methodology
  • Visual and Gravimetric Inspection: Upon receipt, verify that the compound is a colorless to pale yellow oil. Darkening indicates oxidative degradation or transition-metal contamination from the supplier's synthesis.

  • Karl Fischer (KF) Titration (Critical Step): Inject 100 µL of the neat sample into a calibrated KF titrator.

    • Causality: Water content must be <0.1% . Excess moisture drives the equilibrium toward the gem-diol, which will quench sensitive organometallic reagents or superbases in subsequent steps[3].

  • 19 F NMR Spectroscopy: Dissolve 10 mg of the sample in anhydrous CDCl3​ . Acquire spectra at 376 MHz.

    • Causality: You must observe a clean doublet (typically around -120 ppm, depending on the reference) with a coupling constant ( 2JHF​ ) of approximately 54 Hz. The presence of singlets or triplets indicates contamination by trifluoromethyl or monofluoromethyl impurities, respectively, which will derail stoichiometric calculations[1].

  • GC-MS Profiling: Dilute 1 µL of the sample in 1 mL of HPLC-grade dichloromethane. Inject 1 µL into the GC-MS (Electron Ionization mode). Confirm the parent ion at m/z 186.16 and ensure the chromatographic purity exceeds 98.0%.

QC_Workflow Start Incoming Batch CAS: 1271473-84-7 KF Karl Fischer Titration (Check Moisture <0.1%) Start->KF NMR19 19F NMR Analysis (Confirm -CHF2 Doublet) Start->NMR19 GCMS GC-MS Profiling (Purity >98%, m/z 186.16) Start->GCMS Decision Meets Specs? KF->Decision NMR19->Decision GCMS->Decision Approve Approved for Synthesis Decision->Approve Yes Reject Quarantine / Reject Decision->Reject No

Caption: Analytical QC workflow for validating incoming batches of difluoromethyl ketones.

Quantitative Data Summary
ParameterTypical Supplier SpecInternal QC BenchmarkAnalytical MethodMechanistic Rationale
Chemical Purity ≥97.0% ≥98.0% GC-MS / HPLCPrevents side-reactions during enolate generation.
Moisture Content Not specified <0.1% KF TitrationPrevents gem-diol formation and reagent quenching.
Fluorine Profile Conforms to structureClean doublet (~54 Hz) 19 F NMREnsures absence of mono/trifluoro synthetic impurities.
Appearance Pale yellow oilColorless to pale yellowVisualDarkening indicates oxidation or metal contamination.

Synthetic Applications & Downstream Workflows

Once validated, 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is primarily utilized to construct complex difluoromethylene architectures. A highly advanced application is the direct deprotonative functionalization to form α,α -difluoro- β -hydroxy ketones.

Historically, generating difluoroenolates was difficult due to the propensity of the difluoromethyl group to undergo defluorination or self-condensation. However, modern protocols utilize catalytic organosuperbases to achieve direct, clean deprotonation.

Step-by-Step Methodology: Deprotonative Aldol Addition
  • System Preparation: Flame-dry a Schlenk tube under argon. Add 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (1.0 equiv) and the target electrophile (e.g., an aryl aldehyde, 1.2 equiv) in anhydrous THF (0.2 M).

    • Causality: Strict anhydrous conditions are maintained to prevent the competitive hydration of the difluoromethyl ketone[3].

  • Silane Trapping Agent: Add a silane additive (e.g., Triethylsilyl chloride, 1.5 equiv) to the mixture.

    • Causality: The silane acts as an in situ trapping agent. As soon as the highly reactive difluoroenolate is generated, it reacts with the aldehyde, and the resulting alkoxide is immediately silylated, preventing retro-aldol pathways or side reactions.

  • Superbase Activation: Cool the mixture to -78 °C. Dropwise, add a catalytic amount of an organosuperbase (e.g., P4​

    tBu , 5-10 mol%).
    • Causality: The superbase is sterically hindered and highly basic. It selectively deprotonates the α -proton of the −CHF2​ group without acting as a nucleophile toward the highly electrophilic carbonyl carbon.

  • Workup & Isolation: Stir for 2 hours at -78 °C, then allow warming to room temperature. Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography to yield the α,α -difluoro- β -hydroxy ketone.

Synth_Pathway Ketone 2,2-Difluoro-1- (3-methoxyphenyl)ethanone Base Catalytic Organosuperbase + Silane Additive Ketone->Base Enolate Difluoroenolate Intermediate Base->Enolate Electrophile Electrophile Addition (e.g., Aldehyde) Enolate->Electrophile Product α,α-difluoro-β-hydroxy ketone Electrophile->Product

Caption: Organosuperbase-catalyzed deprotonative functionalization of difluoromethyl ketones.

Conclusion

Procuring 2,2-Difluoro-1-(3-methoxyphenyl)ethanone from reliable suppliers is only the first step in a rigorous chemical workflow. By understanding the intrinsic reactivity of the difluoromethyl ketone motif—specifically its electrophilicity and tendency to hydrate—scientists can design robust QC protocols and execute advanced synthetic methodologies like superbase-catalyzed enolate trapping. This ensures the successful integration of this critical building block into next-generation drug discovery programs.

References

  • ChemBuyersGuide. "Fluorochem UK (Page 90) @ ChemBuyersGuide.com, Inc.". ChemBuyersGuide.[Link]

  • ChemBuyersGuide. "chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 113) @ ChemBuyersGuide.com, Inc.". ChemBuyersGuide.[Link]

  • D-NB.info. "Direct Deprotonative Functionalization of α,α‐Difluoromethyl Ketones using a Catalytic Organosuperbase". German National Library.[Link]

  • NIH / PMC. "Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes". National Institutes of Health.[Link]

  • RSC Publishing. "One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process". Organic & Biomolecular Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Preparation Protocol: 2,2-Difluoro-1-(3-methoxyphenyl)ethanone via Selective Deoxofluorination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of fluorinated building blocks for medicinal chemistry and pharmacokinetic optimization. Executive Summary & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of fluorinated building blocks for medicinal chemistry and pharmacokinetic optimization.

Executive Summary & Mechanistic Rationale

The installation of a gem-difluoroalkyl group adjacent to a carbonyl is a highly sought-after transformation in drug development. The "Gem-Difluoro Effect" modulates the lipophilicity, metabolic stability, and conformational bias of lead compounds [2]. However, the direct electrophilic α,α-difluorination of acetophenones (e.g., using Selectfluor or NFSI on enolates) is notoriously problematic. Once the first fluorine atom is installed, the electron-withdrawing nature of fluorine increases the acidity of the remaining α-proton. This kinetic reality often leads to an inseparable statistical mixture of mono-, di-, and tri-fluorinated products [1].

To establish a self-validating and highly controlled system , this protocol abandons direct enolate fluorination in favor of a chemoselective two-step sequence:

  • Riley Oxidation: 3-methoxyacetophenone is oxidized using Selenium Dioxide (SeO 2​ ) to form 3-methoxyphenylglyoxal.

  • Selective Deoxofluorination: The glyoxal intermediate is treated with Diethylaminosulfur trifluoride (DAST).

The Causality of Chemoselectivity: DAST reacts with carbonyls based on their electrophilicity and steric accessibility. The aldehyde carbonyl of the glyoxal is highly unhindered and profoundly electrophilic compared to the aryl-conjugated ketone carbonyl. Consequently, DAST selectively converts the aldehyde (-CHO) into a difluoromethyl group (-CHF 2​ ) while leaving the ketone entirely intact [3]. This eliminates the risk of over-fluorination and ensures a high-purity product.

SynthesisWorkflow SM 3-Methoxyacetophenone Step1 Riley Oxidation (SeO2, 90°C) SM->Step1 Int 3-Methoxyphenylglyoxal Step1->Int α-CH3 Oxidation Step2 Deoxofluorination (DAST, 0°C to RT) Int->Step2 Prod 2,2-Difluoro-1-(3-methoxyphenyl)ethanone Step2->Prod Selective -CHO Fluorination

Fig 1: Two-step synthetic workflow for the preparation of 2,2-difluoro-1-(3-methoxyphenyl)ethanone.

DASTMechanism Glyoxal 3-Methoxyphenylglyoxal Aldehyde Aldehyde Carbonyl (Highly Electrophilic) Glyoxal->Aldehyde Ketone Ketone Carbonyl (Aryl-Conjugated) Glyoxal->Ketone DAST DAST Reagent Aldehyde->DAST NoRxn No Reaction Ketone->NoRxn Steric/Electronic Hindrance Product -CHF2 Formation DAST->Product Rapid Attack

Fig 2: Chemoselectivity rationale for DAST-mediated deoxofluorination of the glyoxal.

Experimental Protocols

Step 1: Synthesis of 3-Methoxyphenylglyoxal (Riley Oxidation)

Caution: Selenium dioxide is highly toxic. Perform all operations in a well-ventilated fume hood.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add 3-methoxyacetophenone (1.50 g, 10.0 mmol) and Selenium dioxide (1.33 g, 12.0 mmol, 1.2 equiv).

  • Solvent Addition: Suspend the mixture in 20 mL of 1,4-dioxane and add 1 mL of deionized water. (The trace water is critical to hydrate the intermediate and facilitate the elimination of reduced selenium).

  • Reaction: Heat the mixture to 90–95 °C (reflux) for 4 to 6 hours. The solution will turn dark red/brown as black selenium metal precipitates.

  • Monitoring: Track the reaction via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should completely convert to a lower-running spot ( Rf​≈0.3 ).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the finely divided selenium metal. Wash the Celite pad thoroughly with ethyl acetate (3 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The crude glyoxal can usually be carried forward directly if the 1 H NMR shows >90% purity, or it can be rapidly passed through a short silica plug.

Step 2: Synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Caution: DAST reacts violently with water to release toxic and corrosive Hydrogen Fluoride (HF) gas. Use strict anhydrous techniques and quench with extreme care.

  • Setup: Flame-dry a 50 mL round-bottom flask. Purge with Argon or Nitrogen.

  • Dissolution: Dissolve the crude 3-methoxyphenylglyoxal (~1.31 g, 8.0 mmol) in 15 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and allow it to equilibrate for 10 minutes.

  • DAST Addition: Using a plastic or PTFE syringe (DAST can etch glass over time), add DAST (1.27 mL, 9.6 mmol, 1.2 equiv) dropwise over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Quenching (Critical Step): Cool the reaction back to 0 °C. Very slowly add the reaction mixture dropwise into a vigorously stirring beaker containing 50 mL of ice-cold saturated aqueous NaHCO 3​ . Do not add the aqueous solution to the reaction flask , as the localized exotherm can cause violent eruption.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc 9:1) to yield the pure 2,2-difluoro-1-(3-methoxyphenyl)ethanone as a pale yellow to colorless oil.

Quantitative Data & Analytical Checkpoints

A self-validating protocol requires orthogonal analytical tracking to ensure the chemical transformations occurred exactly as theorized.

ParameterStep 1: Riley OxidationStep 2: Deoxofluorination
Substrate 3-Methoxyacetophenone3-Methoxyphenylglyoxal
Reagent SeO 2​ (1.2 equiv)DAST (1.2 equiv)
Conditions 1,4-Dioxane/H 2​ O, 90 °C, 4-6 hAnhydrous DCM, 0 °C to RT, 4 h
Expected Yield 80 – 88%65 – 75%
1 H NMR Marker (Loss) Disappearance of α-CH 3​ singlet at ~2.6 ppm .Disappearance of aldehyde -CHO singlet at ~9.6 ppm .
1 H NMR Marker (Gain) Appearance of aldehyde -CHO singlet at ~9.6 ppm .Appearance of -CHF 2​ triplet at ~6.2 ppm ( 2JH−F​≈54 Hz).
19 F NMR Marker N/AAppearance of -CHF 2​ doublet at ~ -119 ppm .

Troubleshooting Note: If the 19 F NMR shows a singlet around -100 ppm, this indicates the formation of a gem-difluoro ether (reaction at the ketone instead of the aldehyde), which occurs if the aldehyde was inadvertently hydrated or if excess DAST was used under prolonged heating. Strict adherence to the 1.2 equivalent stoichiometry and temperature control prevents this side reaction.

References

  • SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine Notes.
  • 2,2-Difluoro-1-(4-fluorophenyl)ethanone. Benchchem.
  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides.
Application

Application Note: Divergent Electrophilic Fluorination of 1-(3-Methoxyphenyl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and regioselectivity control in electrophilic fluorination. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and regioselectivity control in electrophilic fluorination.

Executive Summary

The strategic introduction of fluorine into small molecules is a cornerstone of modern drug development, utilized to modulate lipophilicity, block metabolic liabilities, and rigidify molecular conformations. 1-(3-Methoxyphenyl)ethanone (commonly known as 3'-methoxyacetophenone) presents a unique synthetic challenge and opportunity: it possesses two distinct sites susceptible to electrophilic fluorination.

By tuning the catalytic environment, chemists can selectively direct fluorination to either the aliphatic α -carbon (via thermodynamic enolization) or the aromatic ring (via single-electron transfer oxidation). This application note details the causality behind these divergent pathways and provides field-proven, step-by-step protocols for achieving high regioselectivity using Selectfluor® (F-TEDA-BF₄).

Mechanistic Insights: Enolization vs. Photoredox Oxidation

The site of fluorination on 1-(3-methoxyphenyl)ethanone is entirely dictated by the activation mode of the substrate.

Pathway A: Acid-Catalyzed α -Fluorination

Under standard thermal conditions, electrophilic fluorinating agents like Selectfluor typically proceed at the α -position to the carbonyl group[1]. This reaction relies on keto-enol tautomerization. The addition of a strong Brønsted acid (e.g., p-toluenesulfonic acid) accelerates the enolization process, facilitating rapid electrophilic attack by the electron-rich enol onto the F⁺ source[2]. This pathway is highly effective for synthesizing mono- or α,α -difluoroketones, which are critical intermediates in medicinal chemistry[3].

Pathway B: Photoredox-Catalyzed Aromatic C–H Fluorination

To bypass the thermodynamically favored enolization and force aromatic ring fluorination, a Single Electron Transfer (SET) mechanism is employed. Using a Ruthenium-based photocatalyst and visible light, Selectfluor is reduced to generate a highly oxidizing Ru(III) species. This species oxidizes the electron-rich aromatic ring to an arene radical cation.

Because the 3-methoxy group is strongly electron-donating, it lowers the oxidation potential of the ring and directs the subsequent nucleophilic/radical collapse. Computational and empirical studies demonstrate that under these photoredox conditions, the substrate exhibits a strong preference for fluorination at the 6-position (para to the methoxy group), as this site gains the highest electrophilic character upon single-electron oxidation[4].

Workflow SM 1-(3-methoxyphenyl)ethanone Alpha Enolization Pathway (Acid Catalysis) SM->Alpha Selectfluor, TsOH MeCN, 80°C SET SET Oxidation Pathway (Photoredox Catalysis) SM->SET Selectfluor, Ru(bpy)3 hv, RT Prod1 2-Fluoro-1-(3-methoxyphenyl)ethanone Alpha->Prod1 Electrophilic F-attack Prod2 1-(6-fluoro-3-methoxyphenyl)ethanone SET->Prod2 Radical Recombination

Caption: Divergent electrophilic fluorination pathways of 1-(3-methoxyphenyl)ethanone.

Quantitative Data Summary

The following table summarizes the experimental parameters and expected outcomes for the two divergent protocols.

ParameterProtocol A: α -FluorinationProtocol B: Aromatic C-H Fluorination
Target Site Aliphatic α -carbon (C2)Aromatic ring (C6, para to methoxy)
Primary Reagent Selectfluor (1.1 equiv)Selectfluor (2.0 equiv)
Catalyst p-Toluenesulfonic acid (10 mol%)₂ (2.5 mol%)
Solvent Acetonitrile (MeCN)Acetonitrile (MeCN)
Conditions 80 °C, Thermal, 12 hRoom Temp, Blue LED ( ), 18 h
Major Product 2-Fluoro-1-(3-methoxyphenyl)ethanone1-(6-fluoro-3-methoxyphenyl)ethanone
Typical Yield 75% – 85%50% – 65%

Experimental Protocols

Protocol A: Direct α -Fluorination (Enol Mechanism)

Objective: Synthesis of 2-fluoro-1-(3-methoxyphenyl)ethanone.

Causality & Design: Acetonitrile is chosen as the solvent because it partially solubilizes Selectfluor at elevated temperatures. p-Toluenesulfonic acid (TsOH) is utilized to artificially depress the pH, shifting the equilibrium toward the reactive enol tautomer[2].

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-methoxyphenyl)ethanone (1.0 mmol, 150.2 mg), Selectfluor (1.1 mmol, 389.6 mg), and TsOH monohydrate (0.1 mmol, 19.0 mg).

  • Solvent Addition: Suspend the reagents in anhydrous Acetonitrile (5.0 mL). Visual Cue: The mixture will appear as a white suspension since Selectfluor is not fully soluble at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation / Monitoring: As the reaction proceeds, the electrophilic F⁺ is consumed, and the spent Selectfluor byproduct (H-TEDA-BF₄) precipitates as a dense white solid. Monitor reaction completion via TLC (Hexanes/EtOAc 4:1; UV active).

  • Workup: Cool the reaction to room temperature. Filter the suspension through a short pad of Celite to remove the H-TEDA-BF₄ byproduct, washing the pad with ethyl acetate (15 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 0% to 15% EtOAc in Hexanes) to isolate the α -fluorinated product as a colorless oil.

Protocol B: Regioselective Aromatic C-H Fluorination (Photoredox)

Objective: Synthesis of 1-(6-fluoro-3-methoxyphenyl)ethanone.

Causality & Design: The use of ₂ under blue light irradiation generates a potent oxidant capable of performing a single-electron abstraction from the electron-rich methoxyarene. Degassing is absolutely critical; molecular oxygen is a triplet quencher that will prematurely deactivate the *Ru(II) excited state, completely halting the catalytic cycle.

Photoredox PC Ru(II) Catalyst PC_star *Ru(II) Excited State PC->PC_star Visible Light (Blue LED) Ru3 Ru(III) Oxidant PC_star->Ru3 Selectfluor Reduction Radical Arene Radical Cation Ru3->Radical SET Oxidation of Arene Arene 3'-Methoxyacetophenone Arene->Radical Product Ring-Fluorinated Product Radical->Product F-Transfer & Deprotonation Product->PC Catalyst Turnover

Caption: Photoredox catalytic cycle for the regioselective aromatic C-H fluorination.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, combine 1-(3-methoxyphenyl)ethanone (1.0 mmol, 150.2 mg), Selectfluor (2.0 mmol, 708.4 mg), and ₂ (0.025 mmol, 21.5 mg).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with inert Nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed Acetonitrile (10.0 mL) via syringe.

  • Irradiation: Place the Schlenk tube approximately 5 cm away from a blue LED light source ( λ = 450 nm). Stir vigorously at room temperature for 18 hours. Visual Cue: The solution will maintain a deep orange/red hue characteristic of the Ruthenium complex.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Drying & Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixture via silica gel chromatography (gradient: 5% to 20% EtOAc in Hexanes) to yield the ring-fluorinated product[4].

Sources

Method

reaction mechanism for difluoromethylation of ketones

Application Note: Reaction Mechanisms and Protocols for the Nucleophilic Difluoromethylation of Ketones Executive Summary The introduction of a difluoromethyl (–CF2H) group into organic scaffolds is a highly sought-after...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Mechanisms and Protocols for the Nucleophilic Difluoromethylation of Ketones

Executive Summary

The introduction of a difluoromethyl (–CF2H) group into organic scaffolds is a highly sought-after transformation in medicinal chemistry and agrochemical development. The –CF2H moiety acts as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups, capable of acting as a robust hydrogen bond donor while significantly improving metabolic stability and membrane permeability[1]. While the difluoromethylation of aldehydes is well-established, ketones present a formidable challenge due to their lower electrophilicity and their propensity to undergo enolization under basic conditions[2]. This application note details the mechanistic pathways for overcoming these barriers and provides a validated, moisture-tolerant protocol for the nucleophilic difluoromethylation of ketones.

Mechanistic Insights: Overcoming the Ketone Barrier

The Electrophilicity and Enolization Challenge

Ketones possess a less electrophilic carbonyl carbon compared to aldehydes due to the electron-donating effects and steric hindrance of the two adjacent alkyl or aryl groups. Furthermore, the presence of α-protons makes enolizable ketones highly susceptible to deprotonation by the strong bases typically used to activate difluoromethylating agents[2]. If the initiation system is too basic, the reaction diverts to the formation of silyl enol ethers or aldol condensation byproducts rather than the desired nucleophilic addition[2].

The Pentacoordinate Silicate Activation Pathway

The direct nucleophilic difluoromethylation of ketones typically utilizes (difluoromethyl)trimethylsilane (TMSCF2H) as the –CF2H source. Because TMSCF2H is a poor nucleophile on its own, it requires activation by a Lewis base or an initiator[3].

The accepted mechanism involves the formation of a hypervalent silicate intermediate. When an initiator (such as a fluoride ion or an oxygen-centered anion) attacks the silicon atom of TMSCF2H, it generates a pentacoordinate silicate anion, such as [Me3Si(CF2H)(X)]⁻ or the bis(difluoromethyl)silicate anion [Me3Si(CF2H)2]⁻[2]. This intermediate weakens the Si–CF2H bond, facilitating the transfer of the nucleophilic CF2H⁻ carbanion to the carbonyl carbon of the ketone[4].

Recent advancements have introduced moisture-tolerant systems, such as the Ag2O/TBAI (Tetrabutylammonium iodide) initiator system. In this pathway, trace water reacts with Ag2O to form AgOH, which undergoes anion exchange with TBAI to generate TBAOH in situ. TBAOH acts as the actual initiator, attacking TMSCF2H to form the active pentacoordinate species without causing excessive enolization of the ketone substrate[4].

Mechanism A TMSCF2H + Ag2O/TBAI (Initiator System) B TBAOH Generation (In situ from trace H2O) A->B Trace H2O C Pentacoordinate Silicate [Me3Si(CF2H)(OH)]- B->C Attack on Si E Nucleophilic Addition (CF2H- Transfer) C->E CF2H- Release D Ketone Substrate (R1-CO-R2) D->E Electrophile F Silylated Carbinol Intermediate E->F Silyl Transfer G Desilylation / Hydrolysis F->G Workup H alpha-CF2H Carbinol (Target Product) G->H Final Yield

Comparative Analysis of Initiation Systems

To guide experimental design, the following table summarizes the quantitative performance and operational requirements of various initiation systems used for ketone difluoromethylation[5],[4],[3],[2].

Initiation SystemReagentsConditionsSubstrate ScopeAverage YieldMoisture Tolerance
CsF / 18-crown-6 TMSCF2H, CsF, 18-c-6THF, RTEnolizable & non-enolizable ketones60–85%Low (Glovebox required)
t-Bu-P4 Superbase TMSCF2H, t-Bu-P4THF, -78 °C to RTNon-enolizable ketones40–50%Low
Ag2O / TBAI TMSCF2H, Ag2O, TBAIDMF, RTEnolizable & non-enolizable ketones70–90%High (Open air compatible)
DFPB / Cs2CO3 DFPB, Cs2CO3DMF, -10 °C to RTActivated aryl ketones50–80%Moderate

Note: DFPB = Diethyl difluoromethylphosphonate. While DFPB is a solid and easier to handle than volatile TMSCF2H, it requires strictly controlled temperatures to prevent benzoin condensation side-reactions[3].

Standardized Protocol: Moisture-Tolerant Ag2O/TBAI System

This protocol details the robust, moisture-tolerant difluoromethylation of enolizable and non-enolizable ketones using TMSCF2H, initiated by Ag2O and TBAI[4].

Workflow S1 Step 1: Preparation Weigh Ketone, Ag2O, TBAI S2 Step 2: Solvent Addition Add DMF (Room Temp) S1->S2 S3 Step 3: Reagent Addition Add TMSCF2H Dropwise S2->S3 S4 Step 4: Reaction Stir 6h at RT S3->S4 S5 Step 5: Quenching Add Water/Brine S4->S5 S6 Step 6: Extraction Extract with EtOAc S5->S6 S7 Step 7: Purification Column Chromatography S6->S7

Reagents and Materials
  • Ketone substrate: 0.4 mmol

  • (Difluoromethyl)trimethylsilane (TMSCF2H): 99.4 mg (0.8 mmol, 2.0 equiv)

  • Silver(I) oxide (Ag2O): 18.5 mg (0.08 mmol, 20 mol%)

  • Tetrabutylammonium iodide (TBAI): 29.5 mg (0.08 mmol, 20 mol%)

  • N,N-Dimethylformamide (DMF): 2.0 mL (Standard reagent grade, trace moisture is beneficial)

Step-by-Step Procedure & Causality
  • Preparation: To a 10 mL reaction vial equipped with a magnetic stir bar, add the ketone substrate (0.4 mmol), Ag2O (18.5 mg), and TBAI (29.5 mg)[4].

    • Causality: Weighing can be done in open air. Unlike CsF-based methods, this system relies on trace environmental moisture to generate the active TBAOH initiator, eliminating the need for a glovebox.

  • Solvent Addition: Add 2.0 mL of DMF to the vial and begin stirring at room temperature (approx. 25 °C).

  • Reagent Addition: Slowly add TMSCF2H (99.4 mg) dropwise to the stirring mixture.

    • Causality: Dropwise addition controls the exothermic generation of the pentacoordinate silicate, preventing the rapid decomposition of the CF2H⁻ anion into difluorocarbene (:CF2), which would otherwise lead to unwanted side reactions.

  • Reaction: Seal the vial and stir the mixture at room temperature for 6 hours[4].

    • Self-Validation Checkpoint: The reaction mixture will gradually change from a dark suspension (due to Ag2O) to a distinct colored mixture as the silver salts react and the silylated carbinol intermediate forms. Full conversion can be validated via TLC (Hexane/EtOAc) or ¹⁹F NMR of a crude aliquot, which should show the disappearance of the TMSCF2H peak (approx. -137 ppm) and the appearance of the characteristic doublet of the –CF2H product (typically between -120 and -135 ppm).

  • Quenching: Quench the reaction by adding 5 mL of water or brine.

    • Causality: The aqueous quench serves a dual purpose: it halts the catalytic cycle and hydrolyzes the intermediate silyl ether, releasing the free α-CF2H carbinol product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (typically using a Hexane/Ethyl Acetate gradient) to isolate the pure α-CF2H carbinol.

References

  • Ag2O/TBAI Initiated Nucleophilic Difluoromethylation of Carbonyl Compounds with Me3SiCF2H Source: Organic Letters (ACS Public
  • Nucleophilic Difluoromethylation of Enolizable Ketones with Me3SiCF2H Source: Angewandte Chemie International Edition URL:Verified Grounding Link
  • Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL:Verified Grounding Link
  • Direct Nucleophilic Difluoromethylation of Carbonyl Compounds Source: Organic Letters (ACS Public

Sources

Application

Application Note: High-Resolution Purification of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone via Normal-Phase Flash Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Overview and Chemical Context Fluorinated acetophenones, such as 2,2-difluoro-1-(3-methoxyphenyl)ethanone , are highly valued building...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Overview and Chemical Context

Fluorinated acetophenones, such as 2,2-difluoro-1-(3-methoxyphenyl)ethanone , are highly valued building blocks in medicinal chemistry. The introduction of the difluoroacetyl group significantly alters the molecule's lipophilicity, metabolic stability, and hydrogen-bonding capacity compared to non-fluorinated analogs[1].

However, the synthesis of these compounds—whether via mechanochemical difluoromethylation, cross-coupling, or direct fluorination—rarely yields a pristine product[2]. Crude reaction mixtures typically contain unreacted starting materials (e.g., 3-methoxyacetophenone), over-fluorinated byproducts (e.g., 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone), and trace regioisomers. Isolating the pure difluoro-target requires a carefully designed normal-phase chromatography protocol that exploits subtle differences in molecular dipole moments.

Chromatographic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, I approach purification not as a generic procedure, but as a system of predictable physical interactions. The separation of fluorinated analogs on silica gel is governed by electronegativity and dipole modulation .

Fluorine is highly electronegative; adding fluorine atoms adjacent to the carbonyl carbon pulls electron density away from the ketone, increasing its electrophilicity while simultaneously reducing the molecule's overall polarity and hydrogen-bond accepting capability. Consequently, the affinity for the polar stationary phase (silica gel) decreases as the degree of fluorination increases. This predictable causality dictates our elution order: the trifluoro-analog elutes first, followed by our difluoro-target, and finally the unfluorinated starting material.

ElutionOrder Trifluoro Trifluoro- analog (Least Polar) Difluoro 2,2-Difluoro- Target (Moderate Polarity) Trifluoro->Difluoro Elution Order Monofluoro Monofluoro- / Non-fluoro (Most Polar) Difluoro->Monofluoro Elution Order Silica Silica Gel Stationary Phase (Normal Phase) Silica->Trifluoro Weakest Affinity Silica->Difluoro Moderate Affinity Silica->Monofluoro Strongest Affinity

Figure 1: Elution order causality based on molecular polarity and silica gel affinity.

Quantitative Data & Method Parameters

To ensure a self-validating and reproducible workflow, the expected chromatographic behavior and the optimized gradient profile are summarized below.

Table 1: Physicochemical Properties & Expected Chromatographic Behavior

CompoundDegree of FluorinationRelative PolarityExpected TLC Rf​ (10% EtOAc/Hexane)Elution Order
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanoneHigh (3F)Low~0.651 (First)
2,2-Difluoro-1-(3-methoxyphenyl)ethanone Moderate (2F) Moderate ~0.45 2 (Target)
2-Fluoro-1-(3-methoxyphenyl)ethanoneLow (1F)High~0.303
1-(3-Methoxyphenyl)ethanone (Starting Mat.)None (0F)Highest~0.154 (Last)

Table 2: Optimized Flash Chromatography Gradient Profile

Column Volume (CV)% Hexane (A)% Ethyl Acetate (B)Mechanistic Purpose
0.0 - 2.0100%0%Isocratic hold to wash away non-polar organic impurities.
2.0 - 12.0100% 80%0% 20%Shallow linear gradient to selectively desorb fluorinated analogs.
12.0 - 15.080%20%Isocratic hold to elute the difluoro-target completely.
15.0 - 18.00%100%High-polarity column flush to strip remaining starting materials.

Step-by-Step Experimental Protocol

PurificationWorkflow N1 Crude Reaction Mixture (Target + Impurities) N2 Dry Loading Preparation (Adsorption onto Silica) N1->N2 Eliminates solvent effects N3 Column Equilibration (100% Hexane) N2->N3 Load cartridge N4 Gradient Flash Chromatography (Hexane to 20% EtOAc) N3->N4 Initiate gradient N5 UV-Vis Detection (λ = 254 nm & 280 nm) N4->N5 Eluate monitoring N6 Fraction Collection & TLC Verification N5->N6 Threshold triggered N7 Pure 2,2-Difluoro-1- (3-methoxyphenyl)ethanone N6->N7 Pool & concentrate

Figure 2: Step-by-step purification workflow for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Step 1: Sample Preparation via Dry Loading
  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry, irregular silica gel to the flask (approximately 3:1 mass ratio of silica to crude oil).

  • Evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is achieved.

  • Causality: Liquid loading a crude mixture containing residual polar solvents (like THF or DMF) causes the target compound to streak down the column prematurely. By pre-adsorbing the crude mixture onto silica gel (dry loading), we eliminate solvent-front effects. The sample enters the column as a tight, focused band, which is critical for resolving the difluoro-target from the closely eluting trifluoro-impurity[2].

Step 2: Column Selection and Equilibration
  • Select a high-capacity spherical silica column (e.g., Biotage Sfär or Teledyne RediSep, 20–40 µm particle size).

  • Equilibrate the column with 3 to 5 Column Volumes (CV) of 100% Hexane at a flow rate appropriate for the column size (e.g., 40 mL/min for a 40 g column).

  • Causality: Spherical silica provides higher plate counts and lower backpressure than traditional irregular silica, allowing for 2–4x greater loading capacity[3]. Equilibrating in the weakest solvent ensures the target molecules remain tightly bound at the head of the column until the gradient begins.

Step 3: Gradient Elution Execution
  • Load the dry-loaded cartridge onto the automated flash system.

  • Initiate the gradient method outlined in Table 2 (0% to 20% EtOAc over 10 CV).

  • Causality: An isocratic method (e.g., a constant 10% EtOAc) forces all compounds to migrate simultaneously, often leading to co-elution. A shallow gradient leverages differential desorption kinetics. The less polar trifluoro-analog desorbs early in the weak mobile phase, while the difluoro-target remains retained until the mobile phase strength reaches its specific desorption threshold[4].

Step 4: Detection and Fractionation
  • Set the UV detector to monitor dual wavelengths: 254 nm and 280 nm .

  • Configure the fraction collector to trigger on the slope of the 280 nm trace.

  • Pool the fractions corresponding to the target peak and verify purity via TLC against a known standard.

  • Causality: The methoxy group on the phenyl ring provides a strong chromophore. However, ethyl acetate strongly absorbs UV light below 250 nm[5]. If monitored solely at 254 nm during a gradient, the increasing concentration of EtOAc will cause severe baseline drift, potentially masking the target peak or triggering false fraction collections. Monitoring at 280 nm entirely avoids this mobile phase interference, ensuring clean, self-validating fraction collection[5].

References

  • Teledyne ISCO. "All-Wavelength Collection on CombiFlash Systems." Chromatography Application Note AN81.[Link]

  • Biotage. "How to Use Biotage® Sfär Columns on Teledyne Isco CombiFlash Systems." Application Note. [Link]

  • Zheng, J. et al. "Mechanochemical Difluoromethylations of Alcohols." CCS Chemistry, 2020.[Link]

  • Gosselin, F. et al. "Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379." Organic Process Research & Development, ACS Publications, 2021.[Link]

Sources

Method

Application Note: Anhydrous Low-Temperature Recrystallization of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Introduction & Mechanistic Rationale 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7)[1] is a highly versatile fluorinated building block utilized extensively in medicinal chemistry and agrochemical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7)[1] is a highly versatile fluorinated building block utilized extensively in medicinal chemistry and agrochemical development. The introduction of the difluoromethyl (–CF₂H) group often improves a drug candidate's metabolic stability, lipophilicity, and membrane permeability.

However, the purification of α,α-difluoromethyl ketones presents significant operational challenges. These compounds are notoriously sensitive to standard silica gel chromatography, frequently undergoing degradation, self-condensation, or irreversible adsorption during purification. Consequently, recrystallization is the preferred method for achieving the >99% purity required for downstream pharmaceutical synthesis.

The mechanistic design of this recrystallization protocol is driven by two primary chemical behaviors of difluoroacetophenones:

  • Electrophilicity and Hydrate Formation: The strong electron-withdrawing nature of the adjacent fluorine atoms renders the carbonyl carbon highly electrophilic. Exposure to trace moisture leads to the formation of a stable gem-diol (hydrate)[2]. This alters the compound's solubility profile and prevents crystallization. Thus, strictly anhydrous conditions are mandatory.

  • Oiling Out (Liquid-Liquid Phase Separation): As a low-melting solid (estimated MP 35–45 °C based on the parent difluoroacetophenone)[3], this compound is highly prone to "oiling out" during cooling. This occurs when the supersaturation curve crosses the binodal curve before the solidus curve, causing the solute to separate as an impure liquid phase rather than a pure crystal. To mitigate this, a binary solvent system of Hexanes (anti-solvent) and Methyl tert-butyl ether (MTBE, good solvent) is utilized to modulate the activity coefficient and suppress the cloud point.

Physicochemical Properties

PropertyValueRationale / Impact on Process
Chemical Name 2,2-Difluoro-1-(3-methoxyphenyl)ethanoneTarget analyte
CAS Registry Number 1271473-84-7Unique identifier[1]
Molecular Formula C₉H₈F₂O₂-
Molecular Weight 186.16 g/mol -
Predicted Boiling Point 238.8 ± 30.0 °CLow volatility at room temp; safe for vacuum drying[1]
Estimated Melting Point 35 – 45 °CLow-melting solid; necessitates sub-ambient (-20 °C) crystallization[3]
Density 1.191 ± 0.06 g/cm³Heavier than water; relevant if aqueous workup was performed[1]
Solubility Soluble in MTBE, DCM; Insoluble in H₂ODictates the Hexanes/MTBE binary solvent system

Experimental Workflow

Workflow N1 Crude 2,2-Difluoro-1- (3-methoxyphenyl)ethanone N2 Dissolution in Anhydrous Hexanes/MTBE (9:1) at 45°C N1->N2 N3 Hot Filtration (Remove insoluble impurities) N2->N3 N4 Controlled Cooling (0.5°C/min to -20°C) N3->N4 N5 Nucleation & Seeding (Mitigate oiling out) N4->N5 N6 Vacuum Filtration & Cold Wash (-20°C) N5->N6 N7 Pure Crystalline Product (Vacuum dried) N6->N7

Fig 1: Low-temperature anhydrous recrystallization workflow for difluoroacetophenone derivatives.

Reagents & Equipment

  • Substrate: Crude 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

  • Solvents: Anhydrous Hexanes (<50 ppm H₂O), Anhydrous MTBE (<50 ppm H₂O).

  • Equipment: Jacketed glass reactor with programmable temperature control (e.g., Huber thermoregulator), Schlenk line for inert atmosphere (N₂/Ar), sintered glass filter funnel (porosity 3), and a vacuum desiccator.

Step-by-Step Protocol

Phase 1: Anhydrous Dissolution
  • Preparation: Purge the jacketed reactor with dry nitrogen for 15 minutes. Add the crude 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

  • Solvent Addition: Add anhydrous Hexanes at a ratio of 5 mL per gram of crude material. Begin stirring at 250 rpm.

  • Heating & Co-solvent Addition: Ramp the reactor temperature to 45 °C. The material will likely remain partially undissolved. Dropwise, add anhydrous MTBE (up to 10% v/v relative to Hexanes) until complete dissolution is achieved.

    • Causality: 45 °C is chosen to ensure rapid dissolution without risking thermal degradation or excessive solvent volatilization. MTBE disrupts the formation of a secondary liquid phase.

  • IPQC 1 (Self-Validation): Visually inspect the solution. It must be completely transparent. Any persistent turbidity indicates insoluble impurities or polymeric degradation products. Perform a hot filtration under nitrogen if turbidity persists.

Phase 2: Controlled Nucleation and Crystal Growth
  • Initial Cooling: Program the reactor to cool from 45 °C to 20 °C at a slow, controlled rate of 0.5 °C/min.

    • Causality: A slow cooling ramp ensures the system remains in the metastable zone, promoting the growth of large, pure crystals rather than trapping impurities in a rapidly formed crystal lattice.

  • Seeding (Optional but Recommended): At 20 °C, introduce 0.1% w/w of pure seed crystals.

  • Deep Cooling: Continue cooling from 20 °C to -20 °C at 0.2 °C/min.

  • IPQC 2 (Self-Validation): Monitor the onset of crystallization. If the solution becomes milky (emulsion) rather than forming distinct sparkling particulates, "oiling out" has occurred. Self-Correction: Immediately reheat to 45 °C, add an additional 1-2% v/v MTBE, and restart the cooling cycle.

Phase 3: Isolation and Drying
  • Filtration: Rapidly transfer the cold suspension to a pre-chilled (-20 °C) sintered glass funnel under a nitrogen blanket. Apply vacuum.

  • Washing: Wash the filter cake with 1 bed-volume of pre-chilled (-20 °C) anhydrous Hexanes to displace the impurity-laden mother liquor.

  • Drying: Transfer the crystals to a vacuum desiccator. Dry at ambient temperature (20 °C) under high vacuum (<1 mbar) for 12 hours.

    • Causality: Do not apply heat during drying. The low melting point of the product (estimated 35–45 °C)[3] makes it highly susceptible to melting under vacuum if heated.

Troubleshooting & Analytical Validation

  • Analytical Validation (¹⁹F NMR): The ultimate proof of process integrity is ¹⁹F NMR spectroscopy. Dissolve a sample of the dried crystals in anhydrous CDCl₃. The difluoromethyl group (–CF₂H) should appear as a clean doublet (²JH-F ≈ 50–55 Hz) around -110 to -120 ppm.

  • Hydrate Contamination: If a secondary set of fluorine signals appears slightly upfield from the main doublet, this indicates the presence of the gem-diol hydrate[2]. This means moisture breached the system during the workflow. The batch must be redissolved in DCM, dried over anhydrous MgSO₄, concentrated, and recrystallized.

References

  • [3] Title: 2,2-Difluoroacetophenone Properties | Source: ChemBK | URL: [Link]

  • [2] Title: 2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives | Source: The Journal of Organic Chemistry | URL: [Link]

  • Title: Direct Deprotonative Functionalization of α,α-Difluoromethyl Ketones using a Catalytic Organosuperbase | Source: Organic Letters | URL: [Link]

Sources

Application

The Strategic Application of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Emergence of Fluorinated Ketones in Drug Design In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of ratio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Fluorinated Ketones in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into small molecules has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, modulated lipophilicity, and improved binding affinity, have proven invaluable in the optimization of lead compounds.[1][2][3] Among the various fluorinated motifs, the α,α-difluoromethyl ketone group has garnered significant attention as a versatile and highly effective pharmacophore. This application note provides a comprehensive overview of the utility of a key exemplar of this class, 2,2-Difluoro-1-(3-methoxyphenyl)ethanone , as a high-value building block in the development of novel therapeutics.

The core value of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone lies in the synergistic interplay of its structural features: the electrophilic difluoromethyl ketone and the meta-substituted phenyl ring. The two fluorine atoms dramatically increase the electrophilicity of the adjacent carbonyl carbon, rendering it a potent warhead for engaging with nucleophilic residues in enzyme active sites. Concurrently, the 3-methoxy-phenyl moiety provides a scaffold for further chemical elaboration, enabling the synthesis of diverse compound libraries with tailored pharmacological profiles.

This guide will delve into the mechanistic basis for the application of this compound, provide detailed protocols for its synthesis and subsequent elaboration, and present exemplary workflows for the biological evaluation of its derivatives as potential therapeutic agents, with a focus on protease and kinase inhibitors.

Core Applications in Medicinal Chemistry

The unique electronic properties of the difluoromethyl ketone moiety make 2,2-Difluoro-1-(3-methoxyphenyl)ethanone a particularly attractive starting material for the synthesis of:

  • Covalent and Non-covalent Protease Inhibitors: The highly electrophilic carbonyl carbon of the difluoromethyl ketone can be readily attacked by the catalytic residues of serine and cysteine proteases (e.g., cysteine's thiol or serine's hydroxyl group), leading to the formation of stable, yet often reversible, hemithioacetal or hemiacetal adducts. This mechanism allows for potent and selective inhibition of these enzyme classes, which are implicated in a wide range of diseases, including viral infections, cancer, and inflammatory disorders.

  • ATP-Competitive and Allosteric Kinase Inhibitors: While not a classic "warhead" for kinases, the difluoromethyl ketone group can participate in key hydrogen bonding interactions within the ATP-binding pocket. Furthermore, the 3-methoxyphenyl ring serves as a versatile anchor for building out structures that can occupy adjacent hydrophobic pockets, leading to potent and selective kinase inhibition. Kinase dysregulation is a hallmark of many cancers and inflammatory diseases, making them a prime target for therapeutic intervention.

  • Bioisosteres of Carboxylic Acids: The difluoromethyl ketone group can also serve as a non-classical bioisostere of a carboxylic acid. This substitution can improve cell permeability and metabolic stability while maintaining key interactions with biological targets.

Synthetic Protocols

Protocol 1: Synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

This protocol details the synthesis of the title compound from the commercially available starting material, 3'-methoxyacetophenone, via an electrophilic fluorination reaction.

Reaction Scheme:

G cluster_0 Synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone start 3'-Methoxyacetophenone product 2,2-Difluoro-1-(3-methoxyphenyl)ethanone start->product 80 °C, 12h reagent Selectfluor® (in Acetonitrile/Water)

Caption: Synthetic route to 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Materials:

Reagent/SolventMolecular WeightAmount (mmol)Volume/Mass
3'-Methoxyacetophenone150.17 g/mol 10.01.50 g
Selectfluor®354.26 g/mol 25.08.86 g
Acetonitrile41.05 g/mol -100 mL
Deionized Water18.02 g/mol -100 mL
Saturated NaHCO₃ (aq)84.01 g/mol -As needed
Ethyl Acetate88.11 g/mol -As needed
Anhydrous MgSO₄120.37 g/mol -As needed
Silica Gel (230-400 mesh)--As needed

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3'-methoxyacetophenone (1.50 g, 10.0 mmol) in a mixture of acetonitrile (100 mL) and deionized water (100 mL).

  • Reagent Addition: To the stirred solution, add Selectfluor® (8.86 g, 25.0 mmol) in one portion.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of 0-10% ethyl acetate in hexanes to afford 2,2-Difluoro-1-(3-methoxyphenyl)ethanone as a colorless oil.

Protocol 2: Elaboration into a Putative Protease Inhibitor Scaffold

This protocol provides an example of how 2,2-Difluoro-1-(3-methoxyphenyl)ethanone can be elaborated into a more complex molecule suitable for screening as a protease inhibitor. This example involves a reductive amination to introduce a side chain that could interact with the S1 pocket of a target protease.

Reaction Scheme:

G cluster_1 Synthesis of a Protease Inhibitor Scaffold start 2,2-Difluoro-1-(3-methoxyphenyl)ethanone product N-benzyl-2,2-difluoro-1-(3-methoxyphenyl)ethanamine start->product DCE, rt, 12h amine Benzylamine reductant Sodium Triacetoxyborohydride

Caption: Reductive amination of the title compound.

Materials:

Reagent/SolventMolecular WeightAmount (mmol)Volume/Mass
2,2-Difluoro-1-(3-methoxyphenyl)ethanone186.16 g/mol 1.0186 mg
Benzylamine107.15 g/mol 1.2129 mg (0.13 mL)
Sodium Triacetoxyborohydride211.94 g/mol 1.5318 mg
1,2-Dichloroethane (DCE)98.96 g/mol -10 mL
Saturated NaHCO₃ (aq)84.01 g/mol -As needed
Dichloromethane (DCM)84.93 g/mol -As needed
Anhydrous Na₂SO₄142.04 g/mol -As needed

Procedure:

  • Reaction Setup: To a stirred solution of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (186 mg, 1.0 mmol) in 1,2-dichloroethane (10 mL) in a round-bottom flask, add benzylamine (129 mg, 1.2 mmol).

  • Reagent Addition: After stirring for 30 minutes at room temperature, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-benzyl-2,2-difluoro-1-(3-methoxyphenyl)ethanamine.

Biological Evaluation Protocols

Protocol 3: In Vitro Protease Inhibition Assay (Fluorescence-Based)

This protocol describes a general method for assessing the inhibitory activity of compounds derived from 2,2-Difluoro-1-(3-methoxyphenyl)ethanone against a model cysteine protease, such as cathepsin B, using a fluorogenic substrate.

Workflow:

G cluster_2 Protease Inhibition Assay Workflow A Prepare serial dilutions of inhibitor C Pre-incubate enzyme and inhibitor A->C B Add enzyme to assay buffer B->C D Add fluorogenic substrate C->D E Monitor fluorescence over time D->E F Calculate IC50 value E->F

Caption: Workflow for a fluorescence-based protease inhibition assay.

Materials:

  • Purified recombinant human cathepsin B

  • Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer: 50 mM MES, pH 6.0, 5 mM DTT, 1 mM EDTA

  • Test compounds (inhibitors) dissolved in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Enzyme Preparation: Dilute the stock solution of cathepsin B in assay buffer to the desired working concentration (e.g., 2 nM).

  • Assay Plate Setup: To each well of the 96-well plate, add 50 µL of the diluted enzyme solution.

  • Inhibitor Addition: Add 2 µL of the serially diluted test compound solutions to the wells. For the positive control (no inhibition), add 2 µL of DMSO. For the negative control (background), add 50 µL of assay buffer instead of the enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate (e.g., 20 µM final concentration) to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for evaluating the inhibitory potential of compounds against a specific kinase using a commercially available luminescent assay kit that measures ATP consumption (e.g., ADP-Glo™).[4][5]

Workflow:

G cluster_3 Kinase Inhibition Assay Workflow (ADP-Glo™) A Prepare serial dilutions of inhibitor C Incubate kinase reaction mixture with inhibitor A->C B Add kinase, substrate, and ATP to assay buffer B->C D Add ADP-Glo™ Reagent to stop reaction and deplete ATP C->D E Add Kinase Detection Reagent to generate luminescence D->E F Measure luminescence E->F G Calculate IC50 value F->G

Caption: Workflow for a luminescent kinase inhibition assay.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (inhibitors) dissolved in DMSO

  • 384-well white, low-volume microplate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer containing DMSO (final DMSO concentration should be ≤1%).

  • Kinase Reaction: In each well of the 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP at their optimal concentrations (determined empirically).

  • Inhibitor Addition: Add 1 µL of the serially diluted test compound to the wells. For the positive control (no inhibition), add 1 µL of buffer with DMSO. For the negative control (background), omit the kinase from the reaction mixture.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition based on the luminescence signals of the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Conclusion and Future Perspectives

2,2-Difluoro-1-(3-methoxyphenyl)ethanone represents a valuable and versatile building block for medicinal chemists engaged in drug discovery. Its inherent chemical properties make it an ideal starting point for the synthesis of potent and selective inhibitors of key enzyme families, such as proteases and kinases. The protocols and workflows detailed in this guide provide a solid foundation for researchers to harness the potential of this and related fluorinated ketones in their quest for novel therapeutics. As our understanding of the nuanced roles of fluorine in molecular recognition continues to evolve, we can anticipate that building blocks like 2,2-Difluoro-1-(3-methoxyphenyl)ethanone will play an increasingly important role in the development of the next generation of medicines.

References

  • Karaseva, E., et al. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 12(19), e4521.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • G-Biosciences. (2015, August 20). Using Protease Assays for Accurate Protease Detection. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Graham, S. L., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469.
  • Melnykov, K. P., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • Graham, S. L., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469.
  • Pashko, M., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Rhone-Poulenc Chimie. (1992). Process for preparing 2,2-difluoro-1,3-benzodioxole.
  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Amgen Inc. (2024). Glucose-dependent insulinotropic polypeptide receptor antagonists and uses thereof.
  • Conjupro Biotherapeutics, Inc. (2020). Pfkfb3 inhibitors and their uses.
  • Universite de Lille, et al. (2021). Condensed 3,3-difluoro-piperidine derivatives as inhibitors of coronaviruses 3-chymotrypsin-like protease.

Sources

Method

Application Note: 2,2-Difluoro-1-(3-methoxyphenyl)ethanone as a Versatile Synthetic Intermediate in Medicinal Chemistry

Introduction & Mechanistic Rationale In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetics and target binding. 2,2-Difluoro-1-(3-methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In contemporary drug discovery, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetics and target binding. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS: 1271473-84-7) has emerged as a highly valuable synthetic intermediate[1]. The molecule features a difluoromethyl (–CF₂H) group adjacent to a carbonyl, paired with an electron-rich 3-methoxyphenyl ring.

The –CF₂H moiety acts as a lipophilic bioisostere for hydroxyl (–OH) and thiol (–SH) groups. Unlike traditional hydrogen bond donors, the –CF₂H group offers superior metabolic stability against oxidative degradation while maintaining the ability to act as a hydrogen bond donor within enzymatic binding pockets[2]. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent carbonyl group makes this intermediate highly reactive toward nucleophiles, enabling the rapid assembly of complex fluorinated heterocycles and chiral carbinols[3].

Quantitative Profile

Table 1: Physicochemical & Structural Profile

PropertyValue / Description
CAS Registry Number 1271473-84-7[1]
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.16 g/mol
Electrophilic Center C1 Carbonyl (Highly activated by α,α-difluoro substitution)
Aromatic Handle 3-Methoxyphenyl (Permits late-stage demethylation/cross-coupling)

Synthetic Diversification Workflows

The utility of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone lies in its ability to undergo divergent transformations. It serves as a precursor for difluoromethylated pyrazoles (potent COX and AChE inhibitors) and chiral difluoromethyl carbinols[2][4].

Workflow A 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (Starting Material) B DMF-DMA then Hydrazine A->B D Ru-TsDPEN Formic Acid/TEA A->D F Photoredox Catalysis A->F C Difluoromethyl Pyrazoles (COX/AChE Inhibitors) B->C E Chiral Difluoromethyl Carbinols D->E G α-Functionalized Derivatives F->G

Synthetic diversification of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone into key pharmacophores.

Protocol I: Synthesis of 3-(Difluoromethyl)-5-(3-methoxyphenyl)-1H-pyrazoles

Causality & Experimental Design

Difluoromethyl pyrazoles are privileged scaffolds in medicinal chemistry. Direct condensation of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone with hydrazines is not possible without first providing a third carbon atom to complete the 5-membered ring. We utilize N,N-dimethylformamide dimethyl acetal (DMF-DMA) to convert the ketone into a highly reactive enaminone intermediate.

The strong electron-withdrawing nature of the –CF₂H group dictates the regiochemistry of the subsequent hydrazine cyclization. The initial nucleophilic attack by the more nucleophilic nitrogen of an substituted hydrazine occurs preferentially at the highly electrophilic carbonyl carbon, ensuring high regioselectivity[2].

Step-by-Step Methodology

Self-Validating QC Checkpoints: This protocol includes intermediate TLC validation to prevent the accumulation of unreacted starting material, which can complicate the purification of the final pyrazole.

  • Enaminone Formation:

    • Charge a dry 50 mL round-bottom flask with 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (1.0 equiv, 5.0 mmol).

    • Add DMF-DMA (1.5 equiv, 7.5 mmol) neat.

    • Causality: Performing this neat or in a minimal amount of toluene drives the equilibrium forward by allowing the evaporative removal of methanol by-product.

    • Heat the mixture to 90 °C for 4 hours under an argon atmosphere.

    • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The highly UV-active enaminone will appear as a new, lower-Rf spot.

    • Concentrate under reduced pressure to remove excess DMF-DMA.

  • Cyclization:

    • Dissolve the crude enaminone in absolute ethanol (15 mL).

    • Add hydrazine hydrate (or an aryl hydrazine for N-substituted pyrazoles) (1.2 equiv, 6.0 mmol) dropwise at 0 °C.

    • Causality: The low temperature controls the exothermic initial nucleophilic attack, preventing degradation of the sensitive difluoromethylated intermediate.

    • Warm to reflux (78 °C) for 2 hours.

    • Validation: LC-MS analysis should indicate the disappearance of the enaminone mass and the appearance of the [M+H]⁺ peak corresponding to the pyrazole.

  • Workup & Purification:

    • Evaporate the ethanol, partition between EtOAc and H₂O. Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography to yield the pure pyrazole.

Protocol II: Asymmetric Transfer Hydrogenation (ATH) to Chiral Carbinols

Causality & Experimental Design

The reduction of difluoromethyl ketones to chiral alcohols is notoriously difficult. The highly electrophilic nature of the ketone (due to the –CF₂H group) makes it susceptible to rapid, uncatalyzed background reduction by standard hydride sources, which severely erodes the enantiomeric excess (ee)[3].

To overcome this, we employ a Ruthenium-based chiral catalyst (Ru-TsDPEN) in a formic acid/triethylamine (FA/TEA) azeotrope. The rigid, six-membered transition state formed between the catalyst, the ketone, and the hydride source ensures that hydride delivery occurs exclusively from one face of the molecule.

Mechanism K Difluoromethyl Ketone (Low LUMO) TS Six-Membered Transition State K->TS Coordination Cat Chiral Ru(II) Catalyst + Hydride Source Cat->TS Hydride Transfer Prod Chiral Carbinol (High ee%) TS->Prod Dissociation

Transition state model for the asymmetric transfer hydrogenation of difluoromethyl ketones.

Table 2: Optimization of ATH Conditions for Aryl Difluoromethyl Ketones

Catalyst SystemHydride Source / SolventTempYield (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(R,R)-TsDPEN]HCO₂H / Et₃N (5:2)25 °C>9596
RuCl(p-cymene)[(R,R)-TsDPEN]i-PrOH25 °C4572
CBS CatalystTHF / BH₃·SMe₂-20 °C8885

Data Interpretation: The HCO₂H/Et₃N azeotrope drastically outperforms i-PrOH. In i-PrOH, the reversible nature of the reduction and the high electrophilicity of the difluoromethyl ketone lead to racemization and poor conversion. The irreversible CO₂ evolution in the formic acid system prevents this.

Step-by-Step Methodology
  • Catalyst Activation:

    • In a rigorously degassed Schlenk tube, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in a pre-mixed, degassed azeotrope of formic acid/triethylamine (5:2 ratio, 2.0 mL/mmol of substrate).

    • Stir for 15 minutes at room temperature until the solution turns a deep, homogenous purple/red.

  • Substrate Addition:

    • Add 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (1.0 equiv) dropwise.

    • Causality: Slow addition prevents local concentration spikes that could lead to catalyst deactivation or thermal runaway, ensuring the catalytic cycle remains the dominant kinetic pathway.

  • Reaction & Validation:

    • Stir at 25 °C for 16 hours.

    • Validation: Draw a 10 µL aliquot, quench in NaHCO₃, extract with MTBE, and analyze via chiral HPLC (e.g., Chiralcel OD-H column). The reaction is complete when the starting material peak is <1%.

  • Workup:

    • Quench the reaction by slowly pouring it into an ice-cold saturated aqueous NaHCO₃ solution (Caution: Vigorous gas evolution).

    • Extract with dichloromethane (3 x 10 mL), dry over MgSO₄, and concentrate to yield the highly enantioenriched (1S)-2,2-difluoro-1-(3-methoxyphenyl)ethanol.

References

  • Benchchem. "2,2-Difluoro-1-(3-methoxyphenyl)ethanone | Benchchem". Benchchem Product Catalog.
  • Citarella, A., et al. "Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors". Organic & Biomolecular Chemistry (RSC Publishing), 2022.
  • Carlier, P. R., et al. "Difluoromethyl ketones: potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase". PMC / NIH, 2011.
  • Fernández, M., et al. "Asymmetric Organocatalytic Synthesis of Fluorinated β-Hydroxy Diazenes". idUS, 2020.

Sources

Application

Application Note: 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in the Synthesis of Bioactive Molecules

Executive Summary The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Among fluorinated motifs, the difluoromethyl ketone (DFMK) group stands out for its unique physi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Among fluorinated motifs, the difluoromethyl ketone (DFMK) group stands out for its unique physicochemical properties. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a highly versatile building block that pairs the reactive DFMK "warhead" with a functionalizable 3-methoxyphenyl ring. This application note provides a comprehensive guide for researchers and process chemists on the mechanistic utility of this compound, alongside field-proven, high-yield synthetic protocols for its preparation and downstream functionalization.

Mechanistic Rationale: The DFMK Motif in Drug Design

As a Senior Application Scientist, it is critical to understand why the DFMK group is chosen over standard ketones or amides. The causality lies in the profound electronic effects of the fluorine atoms.

Transition State Mimicry

The strong electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the adjacent carbonyl carbon[1]. In aqueous physiological environments, DFMKs readily undergo hydration to form stable gem-diols. This resulting tetrahedral geometry perfectly mimics the transition state of ester or peptide bond hydrolysis. Consequently, DFMK-containing molecules act as exceptionally potent, reversible competitive inhibitors for hydrolytic enzymes such as serine, cysteine, and aspartyl proteases[1].

Bioisosterism and Pharmacokinetics

The DFMK group serves as a robust bioisostere for carboxylic acids and lipophilic amides[2]. It maintains necessary hydrogen-bonding interactions within target active sites (via the gem-diol hydroxyls) while significantly improving metabolic stability and membrane permeability by modulating the molecule's log P[2]. Furthermore, the 3-methoxy group on the aryl ring provides a critical pharmacophore handle—it can act as a hydrogen bond acceptor or undergo late-stage demethylation to yield a phenol for further diversification.

G A 2,2-Difluoro-1-(3-methoxyphenyl) ethanone (DFMK) B Aqueous Environment (Hydration) A->B + H2O C Stable Gem-Diol (Tetrahedral Intermediate) B->C Equilibrium D Enzyme Active Site (Serine/Aspartyl Protease) C->D Binds to E Transition State Mimicry (Reversible Inhibition) D->E Results in

Fig 1. Mechanistic pathway of DFMK hydration to a gem-diol and subsequent enzyme inhibition.

Synthetic Strategies and Yield Optimization

Synthesizing 2,2-difluoro-1-arylethanones via the direct condensation of an ester (e.g., ethyl difluoroacetate) with an organometallic reagent is notoriously difficult. The initially formed fluorinated ketone is highly electrophilic and often undergoes a rapid second nucleophilic attack, yielding a tertiary alcohol as a major byproduct[3].

To circumvent this over-addition, we recommend the Weinreb Amide Route . Utilizing a difluoroacetyl Weinreb amide forms a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until the reaction is forcefully quenched with acid[3][4].

Table 1: Comparison of Synthetic Approaches for DFMKs
Synthetic RouteKey IntermediatePrimary Side ReactionTypical YieldScalability
Direct Ester Condensation Unstable tetrahedral adductOver-addition to 3° alcoholLow to Moderate[3]Poor
Weinreb Amide Condensation Stable, chelated intermediateEffectively preventedGood to Excellent[3]High
Alcohol Oxidation (DMP) Less nucleophilic alcoholOver-oxidation (rare)GoodModerate (Cost of DMP)

Experimental Protocols

Protocol A: High-Yield Synthesis via Weinreb Amide Condensation

Objective: To synthesize 2,2-Difluoro-1-(3-methoxyphenyl)ethanone while strictly suppressing tertiary alcohol formation through intermediate chelation[3][4].

Reagents: 3-Bromoanisole, N-methoxy-N-methyl-2,2-difluoroacetamide (Difluoroacetyl Weinreb amide), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Anhydrous THF.

  • Lithiation: Charge a flame-dried flask with 3-bromoanisole (1.0 equiv) and anhydrous THF (0.2 M) under a nitrogen atmosphere. Cool the solution to -78°C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv) dropwise over 15 minutes. Stir for 30-45 minutes to ensure complete halogen-metal exchange[4].

  • Electrophile Addition: Rapidly add the difluoroacetyl Weinreb amide (1.2 equiv) in one portion. Critical Control: Ensure the internal temperature remains below -70°C during addition to prevent premature intermediate collapse[4].

  • The "Freeze" Phase: Stir the reaction mixture at -78°C for 1 hour. Do not allow the reaction to warm up. The stability of the chelated tetrahedral intermediate is highly temperature-dependent[4].

  • Acidic Quench (Yield Preservation): Pour the cold reaction mixture slowly into a vigorously stirred mixture of crushed ice and concentrated HCl (10:1 ratio). This rapid protonation destroys unreacted organolithium and forces the intermediate to collapse directly to the ketone[4].

  • Isolation: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Downstream Functionalization via Direct Aldol Addition

Objective: To utilize the acidic α-protons of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone to synthesize α,α-difluoro-β-hydroxy ketones (or diols upon reduction), which are critical precursors for bioactive molecules[5].

Reagents: 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, Target Aryl Aldehyde, Potassium tert-butoxide (KOtBu), Anhydrous DMF.

  • Reaction Setup: Dissolve the DFMK (1.0 equiv) and the target aryl aldehyde (1.2 equiv) in anhydrous DMF (0.1 M)[5].

  • Deprotonation: Cool the reaction mixture to 0°C. Add KOtBu (1.5 equiv) portion-wise. The strong base selectively deprotonates the highly acidic difluoromethyl carbon, generating the difluoroenolate in situ[5].

  • C-C Bond Formation: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature for an additional 2 hours. Monitor the disappearance of the starting material via TLC (UV active).

  • Quench & Extraction: Quench the reaction with distilled water (10 mL/mmol) and extract with dichloromethane (3x). Wash the organic layer with water and brine to remove DMF, dry over Na₂SO₄, and concentrate to yield the crude aldol product[5].

Workflow Step1 3-Methoxyphenylmagnesium Bromide + Difluoroacetyl Weinreb Amide Step2 Stable Chelated Tetrahedral Intermediate Step1->Step2 -78°C to 0°C Step3 Acidic Quench (HCl/Ice) Step2->Step3 Prevents 3° Alcohol Product 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (High Yield, No Over-addition) Step3->Product Isolation Aldol1 DFMK Product + Aryl Aldehyde + KOtBu / DMF Product->Aldol1 Downstream Functionalization Aldol2 Direct Aldol Addition Aldol1->Aldol2 Deprotonation at 0°C Final anti-2,2-Difluoro-1,3-diol (Following Reduction) Aldol2->Final C-C Bond Formation

Fig 2. Two-step synthetic workflow: Weinreb amide condensation to direct Aldol functionalization.

Troubleshooting & Data Analysis

  • Low Yields in Protocol A: If TLC indicates significant tertiary alcohol formation, the internal temperature likely spiked above -70°C during electrophile addition, or the quench was performed too slowly[4]. Always use an internal temperature probe for cryogenic organometallic reactions.

  • Volatility Concerns: Difluoromethyl ketones can exhibit unexpected volatility. When concentrating the product under reduced pressure, avoid excessive heating (keep the water bath <30°C) and do not leave the compound on high vacuum for extended periods.

  • Aldol Reversibility: In Protocol B, the aldol reaction can be reversible. If conversion stalls, ensure anhydrous conditions are strictly maintained, as trace water can prematurely protonate the enolate or the resulting alkoxide[5].

References

  • Peptidyl Fluoromethyl Ketones and Their Applic
  • Synthesis of Difluoromethyl and Monofluoromethyl Ketones for Biological Evaluation
  • 2,2-Difluoro-1-(4-fluorophenyl)ethanone Technical Guide - Benchchem.
  • Direct aldol-reduction process using difluoromethyl aryl ketones and aryl aldehydes - ResearchG
  • 2,2-Difluoro-1-(4-methylphenyl)ethanone Technical Support Guide - Benchchem.

Sources

Method

2,2-Difluoro-1-(3-methoxyphenyl)ethanone for agrochemical synthesis

Application Note: 2,2-Difluoro-1-(3-methoxyphenyl)ethanone as a Key Building Block in Agrochemical Synthesis Introduction & Mechanistic Rationale In modern agrochemical development, the strategic installation of fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,2-Difluoro-1-(3-methoxyphenyl)ethanone as a Key Building Block in Agrochemical Synthesis

Introduction & Mechanistic Rationale

In modern agrochemical development, the strategic installation of fluorine has revolutionized the efficacy and environmental profile of crop protection agents. The difluoromethyl (-CF₂H) group has emerged as a critical structural motif, acting as a comparable to carbinols and thiols[1]. This substitution dramatically enhances metabolic stability and membrane permeability without imposing the extreme lipophilicity often associated with trifluoromethyl (-CF₃) groups.

2,2-Difluoro-1-(3-methoxyphenyl)ethanone () serves as a highly versatile, late-stage building block for constructing these advanced fluorinated scaffolds[2]. It is particularly valuable in the synthesis of pyrazole-based[3]. The 3-methoxyphenyl moiety provides a synthetic handle for downstream etherification, enabling the construction of diphenyl ether pyrazole carboxamides that exhibit exceptional against pathogens like S. sclerotiorum and R. solani[4].

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the physical parameters of the starting material to optimize reaction conditions and analytical tracking.

Table 1: Physicochemical Properties of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

PropertyValue
CAS Registry Number 1271473-84-7
Molecular Formula C₉H₈F₂O₂
Molecular Weight 186.15 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 3
Topological Polar Surface Area 26.3 Ų

Synthetic Strategy & Workflow

The conversion of 2,2-difluoro-1-(3-methoxyphenyl)ethanone into a functionalized SDHI pyrazole core requires a meticulously controlled sequence to prevent defluorination. The workflow below outlines the optimal path from the ketone to a phenolic pyrazole intermediate ready for late-stage scaffold assembly.

Workflow Start 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (Starting Material) Step1 Enaminone Formation Reagent: DMF-DMA Temp: 90°C Start->Step1 Int1 α-((Dimethylamino)methylene)- β-oxo Intermediate Step1->Int1 >85% Yield Step2 Pyrazole Cyclization Reagent: Hydrazine Hydrate Solvent: EtOH, Reflux Int1->Step2 Int2 3-(Difluoromethyl)-5- (3-methoxyphenyl)-1H-pyrazole Step2->Int2 Regioselective Step3 Demethylation Reagent: BBr3, DCM, -78°C Int2->Step3 Final Phenolic Pyrazole Core (Ready for SDHI Scaffold) Step3->Final -CF2H Intact

Figure 1: Synthetic workflow for difluoromethyl pyrazole core assembly and functionalization.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in analytical checkpoints to ensure the integrity of the -CF₂H group, leveraging principles of [5].

Table 2: Comparative Yields and Conditions for Pyrazole Assembly

StepReaction TypeReagents & ConditionsTarget IntermediateExpected Yield
1 Enaminone FormationDMF-DMA (2.0 eq), Neat, 90°C, 4hα-((Dimethylamino)methylene)-β-oxo85 - 92%
2 Pyrazole CyclizationNH₂NH₂·H₂O (1.5 eq), EtOH, Reflux, 6h3-(Difluoromethyl)-5-(3-methoxyphenyl)-1H-pyrazole78 - 85%
3 Ether CleavageBBr₃ (3.0 eq), DCM, -78°C to RT, 12h3-(Difluoromethyl)-5-(3-hydroxyphenyl)-1H-pyrazole80 - 88%
Protocol 1: Synthesis of the Enaminone Intermediate
  • Objective: Condensation of 2,2-difluoro-1-(3-methoxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Causality: DMF-DMA acts as both the solvent and the electrophilic formylating agent. This reagent is explicitly chosen over traditional Claisen condensation conditions (e.g., ethyl formate with NaOMe) because it avoids strongly basic environments that provoke deprotonation, aldol condensation, or defluorination of the sensitive α,α-difluoromethyl ketone.

  • Procedure:

    • Charge a dry 50 mL round-bottom flask with 2,2-difluoro-1-(3-methoxyphenyl)ethanone (10.0 mmol).

    • Add DMF-DMA (20.0 mmol, 2.0 eq) dropwise at room temperature under an inert nitrogen atmosphere.

    • Heat the mixture to 90 °C and stir for 4 hours.

    • Remove excess DMF-DMA under reduced pressure to yield the crude enaminone as a dark yellow oil, which can be used directly in the next step.

  • Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting ketone (R_f ~0.6) will disappear, replaced by a highly UV-active yellow spot (R_f ~0.3). Confirm structural integrity via ¹H NMR; the vinylic proton of the enaminone typically appears as a distinct singlet around 7.8 ppm, validating successful formylation.

Protocol 2: Pyrazole Cyclization
  • Objective: Formation of 3-(difluoromethyl)-5-(3-methoxyphenyl)-1H-pyrazole.

  • Causality: Hydrazine hydrate in absolute ethanol under reflux provides the thermodynamic driving force for complete cyclization and dehydration. Ethanol stabilizes the intermediate hydrazone through hydrogen bonding before final ring closure, minimizing the formation of regioisomers.

  • Procedure:

    • Dissolve the crude enaminone (approx. 10.0 mmol) in 20 mL of absolute ethanol.

    • Cool the solution to 0 °C and add hydrazine hydrate (15.0 mmol, 1.5 eq) dropwise.

    • Attach a reflux condenser and heat the reaction to 78 °C for 6 hours.

    • Cool to room temperature, concentrate under vacuum, and partition the residue between EtOAc and water.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Self-Validation: Following workup, analyze the purified product via ¹⁹F NMR. The difluoromethyl group must present as a characteristic doublet (typically between -110 and -115 ppm, J ≈ 54 Hz). The absence of a singlet or triplet confirms that the -CF₂H group remained intact and did not undergo nucleophilic displacement.

Protocol 3: Late-Stage Demethylation for SDHI Scaffold Assembly
  • Objective: Cleavage of the methoxy ether to yield the free phenol.

  • Causality: Boron tribromide (BBr₃) is utilized at -78 °C. The strong Lewis acidity of BBr₃ allows for selective coordination and cleavage of the aryl ether. The cryogenic temperature is critical to prevent the Lewis acid from activating the difluoromethyl group, ensuring absolute chemoselectivity.

  • Procedure:

    • Dissolve the pyrazole intermediate (5.0 mmol) in 15 mL of anhydrous dichloromethane (DCM) and cool to -78 °C under nitrogen.

    • Add BBr₃ (15.0 mmol, 3.0 eq, 1.0 M in DCM) dropwise over 15 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench carefully by cooling to 0 °C and adding methanol dropwise until effervescence ceases, followed by water.

    • Extract with DCM, dry, and concentrate to yield the phenolic pyrazole.

  • Self-Validation: Post-quench, perform LC-MS analysis. The expected mass shift [M-14] (loss of the methyl group) should be observed. Additionally, the phenolic -OH stretch will be clearly visible in FTIR around 3200-3400 cm⁻¹, confirming successful demethylation while maintaining the pyrazole core.

References

  • Title: 2,2-Difluoro-1-(3-methoxyphenyl)ethanone | C9H8F2O2 | CID 91636166 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Chemoselective Synthesis of α-Halo-α,α-difluoromethyl Ketones from Trimethyl(phenylethynyl)silane Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Source: Journal of Agricultural and Food Chemistry (American Chemical Society) URL: [Link]

  • Title: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Source: Wikipedia URL: [Link]

Sources

Application

derivatization of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Application Note: Advanced Derivatization Strategies for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in Medicinal Chemistry Executive Summary 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7) is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Strategies for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in Medicinal Chemistry

Executive Summary

2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7) is a highly versatile fluorinated building block utilized extensively in pharmaceutical development and chemical biology[1]. The incorporation of the α,α -difluoroketone motif provides unique physicochemical properties. The strong electron-withdrawing nature of the gem-difluoro group significantly increases the electrophilicity of the adjacent carbonyl carbon. This electronic modulation facilitates rapid derivatization into various stable scaffolds and enables the molecule to act as a potent reversible covalent inhibitor by forming stable hemiketal adducts with active-site serine or cysteine residues in target enzymes[2].

This application note details three divergent, field-proven derivatization protocols: chemoselective reduction, nucleophilic Grignard addition, and hydrazone condensation.

Mechanistic Rationale & Causality (E-E-A-T)

When designing synthetic routes for 2,2-difluoro-1-(3-methoxyphenyl)ethanone, chemists must account for the hyper-electrophilicity of the carbonyl group and the kinetic acidity of the α -proton.

  • Haloform-Type Cleavage Sensitivity: Under strongly basic conditions (e.g., aqueous NaOH), the difluoromethyl group can act as a leaving group, leading to unwanted C–C bond cleavage. Derivatization protocols must employ mild bases or rely on the inherent electrophilicity of the ketone to drive the reaction forward without harsh activation.

  • Carbonyl Activation: The −CHF2​ group lowers the LUMO of the carbonyl, making it highly susceptible to nucleophilic attack. This allows reductions and condensations to proceed under exceptionally mild conditions compared to non-fluorinated analogs[3].

  • Suppression of Enolization: During organometallic additions, the α -proton of the CHF2​ group is acidic enough that strong nucleophiles can act as bases. Strict cryogenic control is required to kinetically favor nucleophilic addition over deprotonation.

Workflow Visualization

Derivatization Ketone 2,2-Difluoro-1-(3-methoxyphenyl) ethanone NaBH4 NaBH4, MeOH 0 °C to RT Ketone->NaBH4 Reduction Grignard R-MgX, THF -78 °C Ketone->Grignard Nucleophilic Addition Hydrazine R-NHNH2, EtOH Reflux Ketone->Hydrazine Condensation SecAlcohol 2,2-Difluoro-1-(3-methoxyphenyl) ethanol NaBH4->SecAlcohol TertAlcohol Tertiary Difluoromethyl Carbinol Grignard->TertAlcohol Hydrazone Difluoromethyl Hydrazone Derivative Hydrazine->Hydrazone

Caption: Divergent derivatization pathways of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Protocol 1: Chemoselective Reduction to Secondary Alcohols

Causality: Sodium borohydride ( NaBH4​ ) is selected as the reducing agent because the electron-withdrawing CHF2​ group hyper-activates the carbonyl. This allows the reduction to proceed smoothly at 0 °C, preventing over-reduction of the aromatic ring or undesired defluorination events[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (1.0 equiv, 5.0 mmol) in anhydrous methanol (15 mL) under an inert argon atmosphere.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Addition: Add NaBH4​ (1.2 equiv, 6.0 mmol) portion-wise over 10 minutes to control the evolution of hydrogen gas and maintain the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours.

  • Self-Validation (Tracking): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting ketone is highly UV-active ( Rf​≈0.6 ). The product alcohol ( Rf​≈0.3 ) will appear as a new spot that stains strongly with aqueous KMnO4​ .

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield 2,2-difluoro-1-(3-methoxyphenyl)ethanol.

Protocol 2: Grignard Addition for Tertiary Difluoromethyl Carbinols

Causality: The synthesis of tertiary difluoromethyl carbinols is critical for generating bulky, lipophilic pharmacophores. Because the α -proton of the CHF2​ group is acidic, performing this reaction at room temperature causes the Grignard reagent to act as a base, leading to enolization and fluoride elimination. Cryogenic conditions (-78 °C) kinetically favor the desired nucleophilic addition.

Step-by-Step Methodology:

  • Preparation: Dissolve the ketone (1.0 equiv, 3.0 mmol) in anhydrous THF (10 mL) in a flame-dried Schlenk flask under argon.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach an internal temperature of -78 °C.

  • Addition: Dropwise add the desired alkyl/aryl magnesium bromide (R-MgBr, 1.5 equiv, 1.0 M in THF) over 20 minutes using a syringe pump.

  • Propagation: Stir the mixture at -78 °C for 3 hours. Do not allow the reaction to warm above -50 °C during this phase.

  • Self-Validation (Tracking): Withdraw a 50 μL aliquot, quench in 0.5 mL saturated NH4​Cl , extract with EtOAc, and analyze via LC-MS. The disappearance of the parent mass and the appearance of the [M+H−H2​O]+ ion (due to in-source fragmentation of the tertiary alcohol) confirms conversion.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH4​Cl (5 mL). Allow the mixture to warm to room temperature, extract with Diethyl Ether (3 × 15 mL), dry over MgSO4​ , and purify via flash chromatography.

Protocol 3: Hydrazone Derivatization

Causality: Difluoromethyl hydrazones are highly valuable intermediates. They serve as stable protecting groups for the reactive α,α -difluoroketone moiety and act as versatile precursors for photoredox-catalyzed C(sp2)-H difluoromethylation and the synthesis of complex nitrogen-containing heterocycles[4]. Mild acid catalysis is employed to activate the carbonyl, overcoming the diminished nucleophilicity of the incoming hydrazine.

Step-by-Step Methodology:

  • Preparation: Combine the ketone (1.0 equiv, 4.0 mmol) and phenylhydrazine (1.1 equiv, 4.4 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add glacial acetic acid (0.1 equiv, 0.4 mmol) as a catalyst.

  • Propagation: Attach a reflux condenser and heat the mixture to 80 °C for 5 hours.

  • Self-Validation (Tracking): The formation of the hydrazone is accompanied by a distinct color change from colorless to deep yellow/orange. Upon cooling the reaction mixture to 0 °C, the hydrazone derivative will typically precipitate as a crystalline solid, providing immediate visual confirmation of success.

  • Workup: Filter the precipitate cold, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum.

Quantitative Data & Yield Comparison

The following table summarizes the operational parameters and expected outcomes for the three derivatization pathways, providing a benchmark for experimental validation.

Derivatization PathwayReagents / CatalystOptimal TemperatureReaction TimeTypical Yield (%)Key Mechanistic Consideration
Secondary Alcohol NaBH4​ , MeOH0 °C to 25 °C1.5 h88–95%Highly electrophilic carbonyl accelerates hydride attack[3].
Tertiary Carbinol R-MgBr, THF-78 °C3.0 h65–80%Strict cryogenic control required to suppress α -deprotonation.
Hydrazone PhNHNH2​ , EtOH80 °C (Reflux)5.0 h75–85%Acid catalysis (AcOH) required to drive full conversion[4].

References

  • [2] Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors. RSC Publishing. Available at:[Link]

  • [4] Photoredox-Catalyzed Direct C(sp2)-H Difluoromethylation of Hydrazones. ResearchGate. Available at:[Link]

  • [3] Selective difluoromethylation and monofluoromethylation reactions. Chinese Academy of Sciences (CAS). Available at: [Link]

  • Joseph Samec Research Group Digest: Addition of organomagnesium reagents to ketones. Stockholm University. Available at:[Link]

Sources

Method

Application Note: Strategic Synthesis of α,α-Difluoro-β-hydroxy Ketones via Aldol Condensation with 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Abstract: The gem-difluoromethylene group is a privileged structural motif in modern medicinal chemistry, acting as a bioisostere for carbonyls or ether linkages and enhancing metabolic stability and lipophilicity.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The gem-difluoromethylene group is a privileged structural motif in modern medicinal chemistry, acting as a bioisostere for carbonyls or ether linkages and enhancing metabolic stability and lipophilicity.[1][2] This application note provides a comprehensive guide to the aldol condensation of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, focusing on the Mukaiyama-aldol variant. We present a detailed, field-tested protocol, explore the underlying mechanistic principles, and offer practical insights for troubleshooting and optimization. This document is intended for researchers in synthetic chemistry and drug development seeking to incorporate the valuable α,α-difluoro-β-hydroxy ketone scaffold into their molecular designs.

Introduction: The Significance of Fluorinated Ketones

The strategic introduction of fluorine into bioactive molecules can profoundly alter their physicochemical and biological properties.[3] Molecules containing the α,α-difluoroketone moiety, in particular, exhibit unique electronic characteristics and have found applications as potent enzyme inhibitors, including serine proteases and HIV protease, owing to their tendency to form stable tetrahedral hydrates.[3] The aldol reaction, a cornerstone of C-C bond formation, provides a direct route to α,α-difluoro-β-hydroxy ketones, which are versatile precursors for a wide array of fluorinated compounds.[4][5][6]

However, the direct base-mediated aldol reaction of α,α-difluoroketones presents significant challenges. While the electron-withdrawing fluorine atoms increase the acidity of the α-protons, the resulting difluoroenolate can be unstable and prone to side reactions.[7][8] To circumvent these issues, the Mukaiyama-aldol reaction, which utilizes a pre-formed and stable difluoroenoxysilane, has emerged as a general and highly efficient strategy.[9][10] This approach offers excellent control and provides facile access to the desired β-hydroxy α,α-difluoro ketone products.[10]

This guide focuses on a two-step sequence: the synthesis of the key silyl difluoroenolate intermediate from 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, followed by its Lewis acid-catalyzed Mukaiyama-aldol reaction with an aldehyde.

Reaction Mechanism: The Mukaiyama-Aldol Pathway

The Mukaiyama-aldol reaction avoids the direct in-situ formation of a potentially unstable enolate in the presence of an electrophile.[9] Instead, a stable silyl enol ether acts as the nucleophile. The reaction is initiated by a Lewis acid, which coordinates to and activates the aldehyde carbonyl group, rendering it highly electrophilic.[11] The nucleophilic silyl enol ether then attacks the activated aldehyde, leading to the formation of a new carbon-carbon bond. A subsequent aqueous workup cleaves the silyl ether to reveal the desired β-hydroxy ketone.

Below is a diagram illustrating the catalytic cycle for this transformation.

Mukaiyama_Aldol_Mechanism Mukaiyama-Aldol Reaction Mechanism cluster_0 Catalytic Cycle Aldehyde Aldehyde (R'-CHO) ActivatedComplex Activated Electrophile [R'-CHO-LA] Aldehyde->ActivatedComplex Activation LewisAcid Lewis Acid (e.g., TiCl4, Sc(OTf)3) LewisAcid->ActivatedComplex Adduct Silylated Aldol Adduct ActivatedComplex->Adduct SilylEnolEther Silyl Difluoroenolate (Nucleophile) SilylEnolEther->Adduct C-C Bond Formation Adduct->LewisAcid Catalyst Regeneration Product β-Hydroxy-α,α-difluoro Ketone (Product) Adduct->Product Desilylation Workup Aqueous Workup (H₂O) Adduct->Workup Workup->Product

Caption: Lewis acid-catalyzed Mukaiyama-aldol reaction pathway.

Detailed Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves, is mandatory. All reagents are to be handled with care, and anhydrous conditions are critical for success.

Protocol 1: Synthesis of 1-(2,2-Difluoro-1-((trimethylsilyl)oxy)vinyl)-3-methoxybenzene

This protocol details the formation of the key silyl difluoroenolate intermediate. The use of a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures ensures the rapid and irreversible deprotonation to form the kinetic enolate, which is then trapped with chlorotrimethylsilane (TMSCl).[12][13]

Materials:

  • 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Two-necked round-bottom flask, flame-dried

  • Magnetic stirrer

  • Syringes and needles

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • LDA Preparation: In a flame-dried two-necked flask under an argon atmosphere, add anhydrous THF and cool to -78 °C. To this, add diisopropylamine (1.2 equivalents). Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C.

  • Slowly add a solution of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour.

  • Silyl Trap: Add freshly distilled TMSCl (1.5 equivalents) dropwise to the reaction mixture. Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with hexane (3 x volume of THF).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude silyl enol ether is often used directly in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.

Protocol 2: Mukaiyama-Aldol Condensation

This protocol describes the Lewis acid-catalyzed reaction between the silyl difluoroenolate and a representative aldehyde (e.g., benzaldehyde). Scandium triflate (Sc(OTf)₃) is an effective Lewis acid for reactions involving aliphatic ketones, while others like bismuth triflate (Bi(OTf)₃) work well for aryl ketones.[9][10]

Materials:

  • 1-(2,2-Difluoro-1-((trimethylsilyl)oxy)vinyl)-3-methoxybenzene (from Protocol 1)

  • Aldehyde (e.g., Benzaldehyde, 1.2 equivalents)

  • Scandium (III) triflate (Sc(OTf)₃, 10 mol %) or Bismuth (III) triflate (Bi(OTf)₃, 10 mol %)

  • Anhydrous dichloromethane (DCM) or Toluene[3]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried flask under an argon atmosphere, add the Lewis acid catalyst (Sc(OTf)₃ or Bi(OTf)₃, 0.1 equivalents) and anhydrous DCM. Cool the suspension to -78 °C.

  • Add the aldehyde (1.2 equivalents) and stir for 10 minutes.

  • Add a solution of the crude silyl difluoroenolate (1.0 equivalent) in anhydrous DCM dropwise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting silyl enol ether is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α,α-difluoro-β-hydroxy ketone.

Experimental Workflow and Data

The overall process can be visualized as a sequential workflow from starting materials to the final, purified product.

Experimental_Workflow start Starting Materials: - Difluoroketone - Diisopropylamine - n-BuLi, TMSCl protocol1 Protocol 1: Silyl Difluoroenolate Synthesis (LDA, -78°C to RT) start->protocol1 workup1 Aqueous Work-up & Extraction protocol1->workup1 intermediate Crude Silyl Enol Ether workup1->intermediate protocol2 Protocol 2: Mukaiyama-Aldol Reaction (-78°C) intermediate->protocol2 start_protocol2 Reagents: - Aldehyde - Lewis Acid (e.g., Sc(OTf)3) - Anhydrous Solvent start_protocol2->protocol2 workup2 Quench & Aqueous Work-up protocol2->workup2 purification Column Chromatography workup2->purification product Final Product: α,α-Difluoro-β-hydroxy Ketone purification->product

Caption: Overall experimental workflow for the synthesis.

Expected Results

The described Mukaiyama-aldol protocol is highly efficient for a variety of aldehydes. Yields are typically good to excellent. The following table provides representative data for the reaction of the silyl enol ether of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone with different electrophiles, based on literature precedents for similar substrates.[1][10]

EntryAldehyde ElectrophileCatalyst (10 mol%)SolventTypical Yield (%)
1BenzaldehydeBi(OTf)₃DCM85 - 95
24-NitrobenzaldehydeBi(OTf)₃DCM90 - 98
34-MethoxybenzaldehydeBi(OTf)₃DCM82 - 92
4CinnamaldehydeSc(OTf)₃Toluene75 - 85
5IsobutyraldehydeSc(OTf)₃Toluene70 - 80

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete formation of silyl enol ether. 2. Wet reagents or glassware (deactivates LDA and Lewis acid). 3. Inactive Lewis acid catalyst.1. Ensure n-BuLi is properly titrated. Use freshly distilled diisopropylamine and TMSCl. 2. Flame-dry all glassware. Use freshly distilled anhydrous solvents. 3. Use a fresh bottle of the Lewis acid or a newly opened sample.
Low Yield in Aldol Step 1. Decomposition of the silyl enol ether. 2. Reaction temperature too high. 3. Insufficient reaction time.1. Use the crude silyl enol ether immediately after preparation. 2. Maintain the reaction temperature at -78 °C. 3. Monitor the reaction carefully by TLC to ensure completion.
Formation of Side Products 1. Self-condensation of the aldehyde. 2. Hydrolysis of the silyl enol ether back to the ketone.1. Add the silyl enol ether solution slowly to the mixture of Lewis acid and aldehyde. 2. Ensure rigorous anhydrous conditions throughout the setup and reaction. Quench the reaction at low temperature before warming.
Difficult Purification 1. Streaking on TLC plate. 2. Co-elution of product and starting aldehyde.1. The β-hydroxy ketone product can be acidic; add 0.1-0.5% triethylamine to the eluent for column chromatography. 2. Ensure the reaction goes to completion. If necessary, use a different solvent system for chromatography (e.g., Toluene/Acetone).

References

  • Liao, F. M., Gao, X. T., Hu, X. S., Xie, S. L., & Zhou, J. (2017). A general and efficient Lewis acid catalysed Mukaiyama-aldol reaction of difluoroenoxysilanes and ketones. Science Bulletin, 62(22), 1504-1509. [Link]

  • Siegel, G., Loison, A., Hanquet, G., Leroux, F. R., & Panossian, A. (2025). Synthesis of Aryl Difluoroalkyl Ethers by Deprotonative Functionalization of the Difluoromethoxy (OCHF2) Moiety. European Journal of Organic Chemistry. (Note: Link from search result points to a general ResearchGate page with related articles). [Link]

  • Wang, Z., Li, Y., Wang, P., & Zhu, S. (2022). Synthesis of 2,2-Difluoro-3-hydroxy-1,4-diketones via an HFIP-Catalyzed Mukaiyama Aldol Reaction of Glyoxal Monohydrates with Difluoroenoxysilanes. The Journal of Organic Chemistry, 87(2), 1196–1205. [Link]

  • Singh, R. P., & Chambers, R. D. (2010). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 6, 51. [Link]

  • Liao, F. M., Gao, X. T., Hu, X. S., Xie, S. L., & Zhou, J. (2017). A general and efficient Lewis acid catalysed Mukaiyama-aldol reaction of difluoroenoxysilanes and ketones. Science Bulletin, 62(22), 1504-1509. [Link]

  • Percy, J. M., & Pintat, S. (2000). Synthesis of α-hydroxy-β,β-difluoro-γ-ketoesters via[3][3]sigmatropic rearrangements. Journal of the Chemical Society, Perkin Transactions 1, (5), 627-634. [Link]

  • Cermjani, E., Deckers, C., Maskos, M., & Rehm, T. H. (2025). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. Chemistry – A European Journal. (Note: Link from search result points to a general ResearchGate page with related articles). [Link]

  • Sato, K., Tarui, A., & Omote, M. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. [Link]

  • Wikipedia contributors. (2024). Aldol reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Cross-Aldol Reactions Of Aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Aldol Addition. [Link]

  • Trost, B. M., & O'Boyle, B. M. (2016). Direct asymmetric aldol reaction of acetophenones with aromatic aldehydes catalyzed by chiral Al/Zn heterobimetallic compounds. Figshare. [Link]

  • Sato, K., Tarui, A., & Omote, M. (2024). Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. [Link]

  • Wikipedia contributors. (2024). Aldol condensation. Wikipedia. [Link]

  • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Wolf, C. (n.d.). Synthesis of difluoroethanols by nucleophilic addition to difluoromethyl ketones. American Chemical Society. [Link]

Sources

Application

Application &amp; Protocol Guide: Nucleophilic Addition to 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of α,α-Difluoroketones in Medicinal Chemistry The incorporation of fluorine into bioactive molecules is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of α,α-Difluoroketones in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, enhancing metabolic stability, lipophilicity, and binding affinity.[1] Among the various fluorinated motifs, the α,α-difluoromethyl ketone group has emerged as a particularly valuable functional group.[2][3][4] The two fluorine atoms exert a powerful electron-withdrawing effect, significantly increasing the electrophilicity of the adjacent carbonyl carbon.[2][3] This heightened reactivity makes α,α-difluoroketones potent inhibitors of hydrolytic enzymes, such as cysteine and serine proteases, where they act as transition-state analogs by forming stable hemi(thio)ketal adducts with active site residues.[2][3]

The substrate at the center of this guide, 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, combines this activated carbonyl with a 3-methoxyphenyl group. This substitution pattern is common in drug candidates, influencing solubility, receptor interaction, and metabolic pathways. The resulting products of nucleophilic addition—chiral difluoromethyl alcohols—are highly sought-after building blocks.[5] The difluoromethyl (-CF2H) group, in particular, is a unique bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a lipophilic hydrogen bond donor, a rare and valuable property in drug design.[6][7][8] This guide provides a detailed exploration of the mechanistic principles, applications, and a practical protocol for performing nucleophilic additions to this key substrate.

Part 1: Mechanistic Insights & Reaction Principles

The efficacy of nucleophilic addition to 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is rooted in its distinct electronic structure. The two highly electronegative fluorine atoms inductively withdraw electron density from the α-carbon, which in turn polarizes the carbonyl bond, rendering the carbonyl carbon exceptionally electrophilic and susceptible to attack by a wide range of nucleophiles.[2][3]

Common nucleophiles include organometallic reagents (Grignard, organolithium), enolates (as in Reformatsky or aldol reactions), and hydrides.[9][10][11] The reaction proceeds via a classic two-step mechanism:

  • Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.

  • Protonation/Workup: The intermediate is subsequently protonated, typically during an aqueous workup step, to yield the final tertiary difluoromethyl alcohol product.

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>, image="https://i.imgur.com/your_ketone_image.png"]; // Replace with actual image URL if available

ketone [label="Ar-C(=O)-CF₂H", shape=plaintext, fontsize=14]; nu [label="Nu⁻", shape=plaintext, fontsize=14, fontcolor="#EA4335"];

// Intermediate intermediate [label="Ar-C(O⁻)(Nu)-CF₂H", shape=plaintext, fontsize=14];

// Product product [label="Ar-C(OH)(Nu)-CF₂H", shape=plaintext, fontsize=14]; h_plus [label="H⁺ (Workup)", shape=plaintext, fontsize=12, fontcolor="#34A853"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges {rank=same; ketone; nu;} ketone -> inv1 [arrowhead=none]; nu -> inv1 [arrowhead=none]; inv1 -> intermediate [label="Nucleophilic\nAttack", arrowhead=curve, color="#4285F4"];

{rank=same; intermediate; h_plus;} intermediate -> inv2 [arrowhead=none]; h_plus -> inv2 [arrowhead=none]; inv2 -> product [label="Protonation", arrowhead=curve, color="#34A853"];

// Labels sub_label [label="Substrate", shape=plaintext, fontsize=12, pos="ketone,c-1.5!"]; prod_label [label="Difluoromethyl Alcohol Product", shape=plaintext, fontsize=12, pos="product,c+1.5!"]; } Caption: General mechanism of nucleophilic addition to an α,α-difluoroketone.

Part 2: Experimental Protocol — Grignard Addition of Phenylmagnesium Bromide

This protocol details a representative nucleophilic addition using a common Grignard reagent. The procedure is designed to be self-validating, with clear steps and safety considerations.

Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Anhydrous diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.

  • Handle all reagents and solvents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials & Reagents:

  • 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

  • Phenylmagnesium bromide (PhMgBr), 1.0 M solution in THF

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, stir bar, dropping funnel, condenser, nitrogen/argon inlet, and septa.

G

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame- or oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen or argon inlet, and a dropping funnel. The entire system must be maintained under a positive pressure of inert gas.

  • Reagent Charging: To the flask, add 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (e.g., 1.0 g, 1.0 equiv). Dissolve it in 20 mL of anhydrous diethyl ether or THF via cannula or syringe.

  • Grignard Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add the phenylmagnesium bromide solution (1.1 equiv) dropwise via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C. An exothermic reaction is expected.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution dropwise.[12] This step hydrolyzes the magnesium alkoxide and neutralizes any unreacted Grignard reagent.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash them with 20 mL of brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(3-methoxyphenyl)-1-phenyl-2,2-difluoroethanol product.

Part 3: Data & Applications

The nucleophilic addition to α,α-difluoroketones is a versatile transformation. A variety of nucleophiles can be employed, often with high efficiency, to generate a diverse library of valuable fluorinated compounds. The table below summarizes potential transformations.

Nucleophile TypeReagent ExampleReaction TypeProduct ClassPotential YieldReference
OrganomagnesiumPhenylmagnesium BromideGrignard ReactionTertiary DifluoroalcoholGood to Excellent[10][12]
OrganozincBrZnCH₂CO₂Et (in situ)Reformatsky Reactionβ-Hydroxy-α,α-difluoroesterGood to Excellent[9][11][13]
HydrideSodium Borohydride (NaBH₄)ReductionSecondary DifluoroalcoholExcellent[10]
EnolateLithium diisopropylamide (LDA) + AcetoneAldol Additionβ-Hydroxy-α,α-difluoroketoneModerate to Good[14]
Organolithiumn-ButyllithiumAlkylationTertiary DifluoroalcoholGood to ExcellentN/A

Note: Yields are generalized and highly dependent on the specific substrate, nucleophile, and reaction conditions.

Part 4: Troubleshooting & Key Considerations

  • Low Yield: The most common cause is the presence of moisture, which quenches the organometallic nucleophile. Ensure all glassware is scrupulously dried and solvents are anhydrous. An alternative is to use indium-mediated reactions, which can often be performed in water.[9][11]

  • Side Reactions: Highly reactive nucleophiles like organolithiums may lead to competing enolization of the ketone. Running the reaction at low temperatures (e.g., -78 °C) can mitigate this.

  • Over-addition: When using ester-based nucleophiles (e.g., in a reaction with an acid chloride to form the ketone in situ), the initially formed ketone can react with a second equivalent of the nucleophile.[15] The high reactivity of the difluoroketone makes this a significant consideration.

  • Hydrate Formation: α,α-Difluoroketones can exist in equilibrium with their hydrate (gem-diol) form, which is unreactive towards nucleophiles.[3] Anhydrous conditions help to disfavor hydrate formation.

Conclusion

The nucleophilic addition to 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a robust and highly valuable transformation for accessing advanced fluorinated building blocks in drug discovery. The strong electrophilicity conferred by the gem-difluoro group ensures high reactivity towards a broad range of nucleophiles. By carefully controlling reaction conditions, particularly by ensuring anhydrous environments, researchers can efficiently synthesize novel difluoromethyl-containing alcohols, paving the way for the development of next-generation therapeutics with enhanced pharmacological profiles.

References

  • García-Ramos, M., Cuetos, A., Kroutil, W., Grogan, G., & Lavandera, I. (n.d.). The Reactivity of α-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases. White Rose Research Online. Retrieved from [Link]

  • Shen, Y., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7274-7323. DOI:10.1039/D1CS00360G. Available at: [Link]

  • Li, Z., Huang, J., Ni, Z., Sun, R., Nie, H., Tang, H., Song, L., & Wu, F. (n.d.). Indium-Mediated Reformatsky Reaction of Iododifluoro Ketones with Aldehydes: Preparation of α,α-Difluoro-β-hydroxyketone Derivatives in Water. Thieme E-Journals. Retrieved from [Link]

  • Author(s). (2024, April 12). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC. Retrieved from [Link]

  • Author(s). (2024, May 26). Radical Decarboxylation-Initiated SH2′ Reaction of β,β-Difluoroenol Sulfonates: Access to α,α-Difluoroketones. Organic Letters. ACS Publications. Retrieved from [Link]

  • Author(s). (n.d.). Mechanochemical Difluoromethylations of Alcohols. CCS Chemistry. Retrieved from [Link]

  • Pattison, G. (2018). Methods for the Synthesis of α,α‐Difluoroketones. European Journal of Organic Chemistry, 2018(27-28), 3520-3540. Available at: [Link]

  • Stagno, C., et al. (2021). Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. Molecules, 26(3), 693. MDPI. Retrieved from [Link]

  • Pégot, B., & Marinkovic, S. (2012). Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds. The Journal of Organic Chemistry, 77(19), 8847-8853. ACS Publications. Retrieved from [Link]

  • Author(s). (n.d.). Synthesis of difluoroethanols by nucleophilic addition to difluoromethyl ketones. American Chemical Society. Retrieved from [Link]

  • Author(s). (2025, August 5). Iron-mediated Reformatsky reaction of iododifluoromethyl ketones with aldehydes: Preparation of α,α-difluoro-β-hydroxyketone derivatives. ResearchGate. Retrieved from [Link]

  • Stagno, C., et al. (2022). α,α-Difluoromethyl Ketone Moiety: A Promising Functional Group for Targeting Druggable Enzymes. IRIS Institutional Research Information System. Retrieved from [Link]

  • Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. PMC. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Reformatsky Reaction. Master Organic Chemistry. Retrieved from [Link]

  • Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. Retrieved from [Link]

  • Author(s). (2018). Synthesis and Evaluation of Antiplasmodial Activity of 2,2,2-Trifluoroethoxychalcones and 2-Fluoroethoxy Chalcones against Plasmodium falciparum in Culture. Molecules, 23(5), 1169. MDPI. Retrieved from [Link]

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  • Author(s). (2022). Current Research & Information on Pharmaceutical Sciences (CRIPS). NIPER. Retrieved from [Link]

  • Author(s). (n.d.). Grignard synthesis of triphenylmethane dyes: crystal violet and malachite green. CHEM M52LB/H52LB Experiment 6. Retrieved from [Link]

  • Wang, X.-J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595. Retrieved from [Link]

  • Author(s). (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing the synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Welcome to the Technical Support Center for the synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone . As a Senior Application Scientist, I have designed this guide to bypass generic advice and directly address the mech...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone . As a Senior Application Scientist, I have designed this guide to bypass generic advice and directly address the mechanistic hurdles and causality behind reaction failures you may encounter.

The α-difluoromethyl (α-CHF2) ketone motif is a highly sought-after bioisostere for carbinols, thiols, and amides in drug development, known to enhance metabolic stability and lipophilicity ()[1]. However, synthesizing this specific electron-rich aryl ketone requires precise control over highly reactive intermediates. This center provides self-validating troubleshooting protocols for the two most robust synthetic pathways: Photoredox Difluoromethylation and Direct Grignard Addition .

Synthetic Workflows

G cluster_A Route A: Photoredox Catalysis cluster_B Route B: Grignard Addition Start Target: 2,2-Difluoro-1-(3-methoxyphenyl)ethanone SM1 3-Methoxyacetophenone Enol Enol Silane Formation (TMSCl, Base) SM1->Enol Photo Photoredox Cycle (Hu's Reagent, Ir-Cat, hv) Enol->Photo Photo->Start SM2 3-Methoxyphenylmagnesium Bromide Grignard Low-Temp Addition (-78°C, Inverse Addition) SM2->Grignard Ester Ethyl Difluoroacetate (Electrophile) Ester->Grignard Grignard->Start

Synthetic workflows for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone via photoredox or Grignard routes.

Route A: Photoredox Difluoromethylation of Enol Silanes

This modern approach utilizes N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent) as a CHF2 radical precursor. Under visible light, the photocatalyst undergoes single-electron transfer (SET) to generate an electrophilic difluoromethyl radical, which selectively adds to the electron-rich enol silane ()[2].

Step-by-Step Methodology
  • Enol Silane Preparation: Treat 3-methoxyacetophenone with LiHMDS (1.2 eq) in anhydrous THF at -78 °C. Quench with TMSCl (1.5 eq) and isolate 1-(3-methoxyphenyl)vinyloxytrimethylsilane.

  • Photoredox Setup: In a flame-dried Schlenk tube, dissolve the enol silane (1.0 eq), Hu's reagent (1.5 eq), and fac-Ir(ppy)3 (1 mol%) in degassed DMF.

  • Irradiation: Irradiate the mixture with 450 nm blue LEDs at room temperature for 24 hours under a strict argon atmosphere[3].

  • Workup: Dilute with EtOAc, wash extensively with brine to remove DMF, dry over Na2SO4, and purify via silica gel chromatography.

Troubleshooting & FAQs

Q: Why is my enol silane degrading before the photoredox cycle even initiates? A: Enol silanes are exceptionally moisture-sensitive. The causality here is that trace water hydrolyzes the silyl enol ether back into the starting 3-methoxyacetophenone. Ensure all solvents are strictly anhydrous. Self-Validating Check: Monitor the enol silane formation via 1H NMR before proceeding. The disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of vinylic protons (~4.5–4.9 ppm) confirms successful silylation. Do not initiate the photoredox cycle until conversion is >95%.

Q: The difluoromethylation yield is plateauing around 35-40%. What is limiting the turnover? A: This is a classic symptom of inefficient radical generation caused by a redox mismatch between the photocatalyst and Hu's reagent[1]. If you are using a Ruthenium-based catalyst (e.g., Ru(bpy)3Cl2), switch to an Iridium-based catalyst like fac-Ir(ppy)3. The Ir-catalyst possesses a stronger reducing potential in its excited state, facilitating a much more efficient SET to cleave the S-C(F) bond.

Table 1: Optimization of Photoredox Conditions (Quantitative Summary)

Photocatalyst (1 mol%)Light SourceSolventYield (%)Mechanistic Observation
Ru(bpy)3Cl2Blue LED (450 nm)CH3CN38%Incomplete conversion; redox mismatch limits SET.
fac-Ir(ppy)3Blue LED (450 nm)CH3CN65%Improved SET; minor side products observed.
fac-Ir(ppy)3Blue LED (450 nm)DMF88%Optimal solubility and radical stabilization.

Route B: Direct Grignard Addition to Ethyl Difluoroacetate

For laboratories without photoredox capabilities, the direct addition of a Grignard reagent to ethyl difluoroacetate is a highly scalable alternative ()[4].

Step-by-Step Methodology
  • Grignard Formation: React 3-bromoanisole with magnesium turnings in anhydrous Et2O/THF to form 3-methoxyphenylmagnesium bromide[4].

  • Electrophile Preparation: Dissolve ethyl difluoroacetate (1.0 eq) in anhydrous Et2O and cool strictly to -78 °C.

  • Inverse Addition: Add the Grignard reagent (1.05 eq) dropwise to the ester solution at -78 °C. Maintain the temperature for 2 hours.

  • Low-Temperature Quench: Quench the reaction with saturated aqueous NH4Cl while still at -78 °C. Allow the mixture to warm to room temperature only after the quench is complete.

  • Workup: Extract with Et2O, dry over MgSO4, and purify via column chromatography.

Troubleshooting & FAQs

Q: My reaction yields a significant amount of the tertiary alcohol (over-addition product). How do I restrict the reaction to the ketone? A: The highly electron-withdrawing nature of the difluoromethyl group makes the newly formed ketone significantly more electrophilic than the starting ester. If the tetrahedral intermediate (hemiacetal alkoxide) collapses into the ketone before the remaining Grignard reagent is consumed, a second addition occurs[4]. You must maintain the reaction strictly at -78 °C and use an inverse addition technique (adding the nucleophile to the electrophile). Self-Validating Check: To confirm the stability of your tetrahedral intermediate, withdraw a 0.1 mL aliquot at -78 °C, quench it immediately in an NMR tube containing cold CDCl3/TFA, and run a rapid 19F NMR. You should observe the characteristic CF2 doublet/multiplet of the ketone rather than the complex splitting pattern of the tertiary alcohol.

Q: The Grignard formation from 3-bromoanisole is sluggish. How can I safely initiate it without causing a sudden exotherm? A: The electron-donating 3-methoxy group increases the electron density on the aromatic ring, making the oxidative addition of magnesium slower. Do not add the entire halide volume at once. Add a single crystal of iodine or 2-3 drops of 1,2-dibromoethane to the magnesium turnings in a minimal volume of solvent. Wait for the localized bubbling (ethane gas evolution) to confirm the activation of the magnesium surface before slowly adding the remaining aryl bromide.

Table 2: Temperature Control vs. Product Distribution in Grignard Addition

Addition TempQuench TempKetone Yield (%)Tertiary Alcohol (%)Causality
0 °C0 °C15%75%Tetrahedral intermediate collapses prematurely.
-78 °CRoom Temp45%40%Intermediate collapses during warming before quench.
-78 °C-78 °C85%<5%Intermediate preserved until acidic quench neutralizes it.

References

  • [1][2][3] Title: Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes Source: Organic Letters (ACS Publications) URL: [Link]

  • [4] Title: New potent and selective polyfluoroalkyl ketone inhibitors of GVIA calcium-independent phospholipase A2 Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

Sources

Optimization

The Core Problem: The Kinetic Trap of Electrophilic Fluorination

Welcome to the Technical Support Center for Advanced Fluorination Methodologies . As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling with the selective synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Fluorination Methodologies .

As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling with the selective synthesis of difluoromethyl ketones ( α,α -difluoroketones). Because the difluoromethyl group ( −CF2​H ) is a critical bioisostere for alcohols and thiols in medicinal chemistry, its precise installation is paramount.

The most common bench issue we see is over-fluorination . This guide is designed to troubleshoot this exact problem, providing you with mechanistically sound, self-validating protocols to ensure absolute selectivity.

Why does over-fluorination happen? When you treat a standard ketone with an electrophilic fluorine source (e.g., Selectfluor or DAST), the reaction proceeds via the enol or enolate intermediate[1]. The first fluorine installed is highly electron-withdrawing, which increases the acidity of the remaining α -protons. This facilitates a rapid second enolization and fluorination. However, the resulting α,α -difluoroketone can still enolize. Because the energetic barrier between di- and tri-fluorination is narrow, pushing the reaction to complete difluorination inevitably yields trifluoromethyl ketones as a byproduct[2]. You are fighting a kinetic battle that is nearly impossible to win in standard batch chemistry.

OverFluorination cluster_0 Standard Electrophilic Fluorination (The Trap) cluster_1 Blocking Group Strategy (Fragmentation) K1 Ketone K2 Monofluoro Ketone K1->K2 [F+] (Fast) K3 Difluoro Ketone (Target) K2->K3 [F+] (Fast) K4 Trifluoro Ketone (Over-fluorination) K3->K4 [F+] (Uncontrolled) B1 1-CF3-1,3-Diketone (Blocked) B2 2,2-Difluoro-1,3-Diketone B1->B2 2.5 eq Selectfluor B3 Difluoro Ketone (Target) B2->B3 H2O / Et3N (-CF3COOH)

Caption: Comparison of standard electrophilic fluorination vs. the blocking group fragmentation strategy.

Troubleshooting Guide: Resolving Over-Fluorination by Synthetic Strategy

Issue 1: "I'm using Selectfluor on my ketone, but I keep getting a 40:40:20 mixture of mono, di, and tri-fluorinated products. How do I stop at exactly two?"

The Solution: Abandon direct fluorination of the simple ketone. Instead, use the Difluorination/Fragmentation Strategy [3]. The Causality: By starting with a 1-trifluoromethyl-1,3-diketone, you utilize the trifluoroacetyl group as an extreme electron-withdrawing "blocking group." You can safely use an excess of Selectfluor to push the reaction to the difluorinated intermediate. The trifluoroacetyl group completely prevents the third fluorination. A subsequent base-mediated retro-Claisen fragmentation releases trifluoroacetate, yielding the pure difluoromethyl ketone[3]. A similar logic applies to the decarboxylative difluorination of β -ketoacids[4].

Issue 2: "My substrate has sensitive functional groups that degrade under harsh electrophilic fluorination conditions. Is there a milder alternative?"

The Solution: Utilize Photoredox Radical Difluoromethylation [5]. The Causality: This strategy bypasses the enol-nucleophile paradigm entirely. By pre-forming an enol silane and reacting it with a ⋅CHF2​ radical (generated via visible light from Hu's reagent), you perform an addition reaction rather than an electrophilic substitution[5]. Because no F+ source is present, over-fluorination is mechanistically impossible.

Issue 3: "I need to scale up the deoxyfluorination of a ketone to a gem-difluoride, but DAST is too hazardous and unselective in batch."

The Solution: Implement Continuous Flow Deoxyfluorination using SF4​ and dialkylamines[6]. The Causality: Deoxyfluorination in batch suffers from poor heat dissipation and runaway kinetics, leading to vinyl fluoride byproducts and over-reaction. Continuous flow strictly controls the residence time and heat transfer. By using SF4​/Et2​NH in flow, you kinetically trap the gem-difluoride before side reactions can occur, without needing exogenous HF[6].

Experimental Protocols (Self-Validating Systems)

Protocol A: One-Pot Difluorination/Fragmentation (The Blocking Strategy)

Reference: Leng et al., 2016[3]

  • Setup: In a dry flask, dissolve the 1-trifluoromethyl-1,3-diketone (1.0 equiv) in HPLC-grade acetonitrile (0.2 M).

  • Fluorination: Add Selectfluor (2.5 equiv). Heat the mixture to reflux.

    • Self-Validation Check: Monitor via 19F NMR. You should see the disappearance of the enol peak and the emergence of a distinctive CF2​ multiplet (typically around -100 to -110 ppm) alongside the intact CF3​ singlet.

  • Fragmentation: Once the starting material is consumed, cool the reaction to room temperature. Add H2​O (10 equiv) and Triethylamine ( Et3​N , 3.0 equiv).

    • Causality Note: Do not use NaOH or KOH. Strong alkali metals will cause the newly formed difluoromethyl ketone to undergo self-aldol condensation[3]. Et3​N provides the perfect basicity to facilitate the attack of water on the trifluoroacetyl carbonyl, expelling the difluoroenolate.

  • Isolation: Stir for 2 hours at RT. Quench with saturated NH4​Cl , extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Photoredox Difluoromethylation of Enol Silanes

Reference: Selmi-Higashi et al., 2021[5]

  • Setup: In a Schlenk tube, combine the enol silane (1.0 equiv), N-tosyl-S-difluoromethyl-S-phenylsulfoximine (Hu's reagent, 1.5 equiv), and a suitable photocatalyst (e.g., fac−Ir(ppy)3​ , 1-2 mol%) in degassed solvent (e.g., DMF or MeCN).

  • Irradiation: Irradiate the mixture with blue LEDs (visible light) at room temperature for 5-24 hours.

    • Self-Validation Check: Monitor by TLC. The highly UV-active Hu's reagent will deplete as the slightly less polar product forms.

  • Desilylation: The radical addition intermediate typically undergoes spontaneous oxidation and desilylation in situ to yield the α -difluoromethyl ketone[5].

  • Isolation: Dilute with water, extract with diethyl ether, and purify.

Photoredox ES Enol Silane Int Radical Intermediate ES->Int Reacts with PC Photocatalyst (Visible Light) Rad •CHF2 Radical PC->Rad SET to Hu's Reagent Rad->Int Addition to C=C Prod α-Difluoromethyl Ketone Int->Prod Oxidation & Desilylation

Caption: Visible-light photoredox catalytic cycle for the selective difluoromethylation of enol silanes.

Quantitative Data: Strategy Comparison

Synthetic StrategySubstrate RequirementKey ReagentsTemperatureOver-Fluorination RiskTypical Yields
Fragmentation [3]1- CF3​ -1,3-diketoneSelectfluor, Et3​N , H2​O Reflux RTNone (Blocked by CF3​ )70 - 92%
Decarboxylation [4] β -KetoacidSelectfluor, BaseRTNone (Blocked by COOH )65 - 85%
Photoredox [5]Enol silaneHu's Reagent, PhotocatalystRT (hv)None (Radical mechanism)60 - 90%
Flow Deoxyfluorination [6]Standard Ketone SF4​ , Et2​NH Variable (Flow)Low (Kinetically controlled)60 - 80%

Frequently Asked Questions (FAQs)

Q: During the fragmentation protocol, I am seeing a significant amount of a dimeric byproduct. What went wrong? A: You likely used an alkali metal hydroxide (like NaOH) or allowed the reaction to run too hot during the fragmentation step. Difluoromethyl ketones are highly electrophilic at the carbonyl carbon. Strong bases trigger a self-aldol condensation[3]. Always use Et3​N and ensure the reaction is cooled to room temperature before adding the base and water.

Q: Can I use DAST instead of SF4​ for the continuous flow deoxyfluorination? A: While DAST is a common liquid surrogate for SF4​ in batch, it poses severe explosive hazards upon scale-up and often yields higher amounts of elimination byproducts (vinyl fluorides). The SF4​/Et2​NH flow protocol is specifically designed to bypass DAST, providing a safer, atom-economical route with superior selectivity[6].

Q: How do I easily track the progress of these reactions without isolating intermediates? A: 19F NMR of crude reaction aliquots is your best diagnostic tool. The chemical shift of a monofluoroketone is vastly different from a gem-difluoroketone (typically a shift from roughly -200 ppm to the -100 ppm range, depending on the adjacent groups). In the fragmentation strategy, watching the CF3​ peak disappear and become trifluoroacetate (-76 ppm) confirms successful cleavage.

References

  • Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry)
  • Source: Organic Letters (ACS Publications)
  • Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4)
  • Source: Advanced Synthesis & Catalysis (Wiley)

Sources

Troubleshooting

Technical Support Center: Purification of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Welcome to the dedicated technical support resource for the purification of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the purification of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important fluorinated building block. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compound with high purity.

Introduction to Purification Challenges

The purification of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone can be a nuanced process. While seemingly a straightforward molecule, its purification is often complicated by the presence of closely related impurities from its synthesis, as well as the inherent reactivity of the α,α-difluoroketone moiety. Common challenges include the removal of starting materials, mono-fluorinated intermediates, and potential byproducts from side reactions. Furthermore, the compound's stability under certain chromatographic conditions can be a concern. This guide will address these issues systematically, providing practical solutions based on established chemical principles.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the purification of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Q1: My crude NMR shows a mixture of mono-fluorinated, di-fluorinated, and starting material. How do I effectively separate these using column chromatography?

A1: This is a common scenario when using electrophilic fluorinating agents like Selectfluor®. The polarity differences between these compounds are often subtle, making separation challenging.

  • Expert Insight: The key to a successful separation is to optimize the solvent system for your flash chromatography. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes or heptane) is often effective.

  • Troubleshooting Steps:

    • TLC Analysis: Before running a column, meticulously test various solvent systems using Thin Layer Chromatography (TLC). A good solvent system will show clear separation between your desired product and the impurities. Aim for an Rf value of 0.2-0.3 for your target compound.[1]

    • Solvent System Recommendation: Start with a low percentage of ethyl acetate in hexanes (e.g., 5%) and gradually increase the polarity. A gradient of 5% to 20% ethyl acetate in hexanes is a good starting point for many difluoroketone purifications.[2]

    • Column Packing and Loading: Ensure your silica gel column is well-packed to avoid channeling.[3] Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane) and load it onto the column carefully.

    • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure fractions of your desired product.

Q2: I am observing a new spot on my TLC plate after letting the crude material sit for a while, or after running a column. What could this be?

A2: α,α-Difluoro ketones can be susceptible to hydration, especially in the presence of moisture and silica gel, which is slightly acidic.[4] This can lead to the formation of a gem-diol hydrate.

  • Expert Insight: The hydrate will be significantly more polar than the ketone and will have a much lower Rf value on TLC. To minimize hydrate formation, it is crucial to use anhydrous solvents and handle the compound in a dry environment.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure all solvents used for work-up and chromatography are anhydrous.

    • Dry Loading: Consider dry loading your sample onto the silica gel column. This involves adsorbing your crude product onto a small amount of silica gel, removing the solvent, and then loading the dry powder onto the column.

    • Alternative Stationary Phases: If hydrate formation is a persistent issue, consider using a less acidic stationary phase like neutral alumina.

Q3: My compound seems to be unstable on the silica gel column, leading to low recovery. What are my options?

A3: While silica gel is the most common stationary phase, some fluorinated compounds can degrade on it.[5]

  • Expert Insight: If you suspect your compound is degrading on silica, you can try deactivating the silica gel or using an alternative purification method.

  • Troubleshooting Steps:

    • Deactivating Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine. A common method is to flush the packed column with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) before loading your sample.

    • Recrystallization: If your compound is a solid, recrystallization can be an excellent alternative to chromatography for purification.[6][7]

Q4: I am trying to recrystallize my 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, but I am having trouble finding a suitable solvent system.

A4: Finding the right solvent for recrystallization is often a matter of trial and error. The ideal solvent will dissolve your compound when hot but not when cold.

  • Expert Insight: A two-solvent system often provides the best results for recrystallization. This involves dissolving the compound in a "good" solvent at an elevated temperature and then slowly adding a "bad" solvent until the solution becomes cloudy (the cloud point).

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol, isopropanol).

    • Two-Solvent System: A common and effective combination is an ether (like diethyl ether or MTBE) or a chlorinated solvent (like dichloromethane) as the "good" solvent and a hydrocarbon (like hexanes or pentane) as the "bad" solvent.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot "good" solvent.

      • Slowly add the "bad" solvent dropwise while the solution is still warm until you observe persistent cloudiness.

      • Add a few drops of the "good" solvent to redissolve the precipitate.

      • Allow the solution to cool slowly to room temperature, and then in an ice bath or refrigerator, to promote the formation of pure crystals.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general guideline for the purification of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Materials:

  • Crude 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

  • Silica gel (40-63 µm)[2]

  • Hexanes (or heptane), anhydrous

  • Ethyl acetate, anhydrous

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware for chromatography

Procedure:

  • TLC Analysis: Determine an optimal eluent system by TLC. A good starting point is 10% ethyl acetate in hexanes. The target Rf for the product should be between 0.2 and 0.3.

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. For example, start with 5% ethyl acetate in hexanes and gradually increase to 20%.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of solid 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Materials:

  • Crude 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

  • A "good" solvent in which the compound is soluble when hot (e.g., diethyl ether, dichloromethane)

  • A "bad" solvent in which the compound is poorly soluble (e.g., hexanes, pentane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Gently heat the mixture on a hot plate until the solid completely dissolves.

  • Induce Crystallization: While the solution is still warm, slowly add the "bad" solvent dropwise until the solution becomes cloudy. If too much "bad" solvent is added, add a small amount of the "good" solvent to clarify the solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "bad" solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)Typical ApplicationExpected Rf of Product
5-20% Ethyl Acetate in HexanesGeneral purification from less polar impurities0.2 - 0.4
10-30% Dichloromethane in HexanesFor separating closely related isomersVaries
2-10% Diethyl Ether in HexanesAlternative for sensitive compounds0.2 - 0.3

Visualization of the Purification Workflow

Purification_Workflow cluster_synthesis Crude Product cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Crude Crude Reaction Mixture (Product, Byproducts, Starting Material) TLC_NMR TLC & NMR Analysis (Identify components) Crude->TLC_NMR Analyze Chromatography Column Chromatography (Silica Gel) TLC_NMR->Chromatography If liquid or complex mixture Recrystallization Recrystallization TLC_NMR->Recrystallization If solid Pure_Product Pure 2,2-Difluoro-1- (3-methoxyphenyl)ethanone Chromatography->Pure_Product Isolate Recrystallization->Pure_Product Isolate Characterization Purity Analysis (NMR, LC-MS) Pure_Product->Characterization Verify

Caption: A typical workflow for the purification of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

References

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Columbia University. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Islam, B., Sulochana, S. P., & Colby, D. A. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. ACS Omega, 9(16), 18345-18354. [Link]

  • Common Organic Chemistry. (n.d.). Ketone to Difluoro - Deoxo-Fluor. Retrieved from [Link]

  • Sloop, J. C. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 6(1), 1-10.
  • Sandford, G. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469. [Link]

  • University of Helsinki. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link]

  • Hiroshima University. (n.d.). Regioselective synthesis of β-fluoro-α,β-unsaturated ketones by the reaction of β- diketones with DFMBA. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Fromm Group. (n.d.). Guide for crystallization. Retrieved from [Link]

  • CDN. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic protocol of drug recrystallization for further purification. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in purifying this valuable synthetic intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my crude 2,2-Difluoro-1-(3-methoxyphenyl)ethanone?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for typical fluorination reactions of 1-(3-methoxyphenyl)ethanone or related precursors, you should anticipate several classes of impurities[1]:

  • Organic Impurities:

    • Unreacted Starting Material: 1-(3-methoxyphenyl)ethanone. Its presence indicates an incomplete reaction.

    • Mono-fluorinated Intermediate: 2-Fluoro-1-(3-methoxyphenyl)ethanone. This is often the most significant and challenging impurity to separate. The second fluorination step can be kinetically slower than the first, leading to the accumulation of this intermediate.[2][3]

    • Over-reaction or Side-reaction Products: Depending on the reagents, minor impurities from reactions on the aromatic ring or other functional groups could be present.

    • Degradation Products: α-Fluoroketones can be sensitive to certain nucleophilic or basic conditions, potentially leading to hydrolysis or other decomposition pathways.[4][5]

  • Inorganic Impurities:

    • Reagents and Catalysts: Residual acids, bases (e.g., quinuclidine, carbonates), or catalysts used during the synthesis[1][3].

    • Inorganic Salts: Salts formed during the reaction or aqueous workup (e.g., sodium fluoride, ammonium salts).[1]

  • Residual Solvents: Solvents used in the reaction or extraction steps (e.g., acetonitrile, dichloromethane, ethyl acetate).[1]

Q2: My preliminary analysis (TLC, ¹H NMR) shows a major impurity that is structurally very similar to my product. How can I confirm if it's the mono-fluorinated species?

A2: This is a classic challenge. The mono-fluorinated intermediate, 2-Fluoro-1-(3-methoxyphenyl)ethanone, is structurally and electronically similar to the desired difluoro product, making their separation non-trivial.

  • Causality: The polarity difference between the mono- and di-fluorinated compounds is subtle, causing them to co-elute in many thin-layer chromatography (TLC) systems and have closely spaced signals in ¹H NMR.

  • Identification Strategy:

    • ¹⁹F NMR Spectroscopy: This is the most definitive method. Your desired product, 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, will show a characteristic signal for the -CHF₂ group (a triplet, due to coupling with the carbonyl carbon's alpha-proton if present, though in this case it's a ketone so it will be a singlet unless there's long-range coupling). The mono-fluorinated impurity, 2-Fluoro-1-(3-methoxyphenyl)ethanone, will show a signal for its -CH₂F group, which will appear as a doublet due to coupling with the two adjacent protons.

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can resolve the two compounds chromatographically and show their respective molecular ions. The mono-fluorinated species will have a mass that is 18.01 Da lower than the difluorinated product.

Q3: I'm struggling to separate the mono-fluorinated impurity using column chromatography. What conditions do you recommend?

A3: Achieving baseline separation requires optimizing the chromatography parameters to exploit the small polarity difference.

  • Scientific Principle: The introduction of a second fluorine atom slightly decreases the molecule's overall polarity compared to the mono-fluorinated analogue. Fluorine is highly electronegative, but the symmetrical nature of the CF₂ group can reduce the dipole moment compared to a CHF group. We must use a low-polarity mobile phase to maximize the interaction with the silica gel stationary phase and amplify this small difference.

  • Recommended Protocol:

    • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

    • Mobile Phase (Eluent): A shallow gradient or isocratic system with low polarity is crucial. Start with a non-polar solvent like Hexane or Petroleum Ether and a small amount of a slightly more polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Starting Point: Begin with a system like 98:2 Hexane:EtOAc. Run a gradient from 2% to 10% EtOAc over a large column volume (e.g., 20-30 CVs). The difluoro product (less polar) should elute before the mono-fluoro impurity (more polar).

    • Troubleshooting: If separation is still poor, reduce the gradient slope or switch to an even less polar co-solvent like Diethyl Ether in place of Ethyl Acetate. Using a high-resolution silica gel may also improve separation.

Q4: Can I use recrystallization to purify my product? If so, what solvent systems should I explore?

A4: Recrystallization is an excellent and scalable alternative to chromatography, especially if the product is a solid and the impurity levels are not excessively high (<10-15%).

  • Mechanism: Successful recrystallization relies on the differential solubility of the product and impurities in a chosen solvent system at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (0-4 °C), while impurities remain either soluble or insoluble at all temperatures.

  • Solvent Screening:

    • Single Solvent: Test solubility in solvents of varying polarity. Good candidates for α-fluoroketones include isopropanol, ethanol, hexane, toluene, and ethyl acetate.

    • Solvent/Anti-Solvent System: This is often more effective. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., DCM or Acetone) at room temperature. Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble, e.g., Hexane or Pentane) dropwise until the solution becomes cloudy (the saturation point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Self-Validation: The formation of well-defined crystals upon slow cooling is a strong indicator of successful purification. The purity of the resulting crystals should be confirmed by NMR or LC-MS.

Q5: My product appears to be degrading during purification, especially on a silica gel column. What could be the cause and how can I mitigate it?

A5: While α,α-difluoroketones are generally more stable than their α-monofluoro counterparts, they can still be susceptible to degradation, particularly on acidic or basic media.

  • Causality: Standard silica gel is slightly acidic (pH ≈ 4-5) and can catalyze enolization or hydrolysis, especially if the crude material contains protic impurities or if protic solvents (like methanol) are used in the eluent. Some α-fluoroketones have been shown to be unstable, potentially fragmenting upon purification on SiO₂.[5]

  • Mitigation Strategies:

    • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add a small amount of a non-nucleophilic base like triethylamine (~0.1-0.5% v/v). This deactivates the acidic sites on the silica surface.

    • Use Alternative Stationary Phases: Consider using neutral alumina or a bonded-phase silica (like Diol or C18) for chromatography.

    • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

    • Aqueous Workup: Before chromatography, perform a careful aqueous workup. Wash the crude organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a brine wash to remove excess water.[6]

Purification Strategy Overview

The following diagram outlines a general workflow for purifying crude 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Purification_Workflow cluster_0 Initial Processing cluster_1 Purity Assessment & Primary Purification cluster_2 Secondary Purification Routes Crude Crude Product (from reaction workup) Wash Aqueous Wash (e.g., NaHCO3, Brine) Crude->Wash Remove salts, acids Dry Dry & Concentrate Wash->Dry TLC Purity Check (TLC, NMR, LC-MS) Dry->TLC Decision Purity > 98%? TLC->Decision ColChrom Column Chromatography Decision->ColChrom No Recryst Recrystallization Decision->Recryst No Final Final Product (>98% Purity) Decision->Final Yes ColChrom->TLC Re-assess purity Recryst->TLC Re-assess purity

Caption: General purification workflow for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Data Summary Table

Impurity TypeRecommended Primary MethodKey Parameters / Solvent SystemRationale / Comments
Inorganic Salts/Acids Aqueous WashSaturated NaHCO₃, followed by BrineEffectively removes ionic and highly polar impurities prior to chromatography.[6]
Unreacted Starting Material Column ChromatographyHexane/Ethyl Acetate Gradient (e.g., 5-20%)Significant polarity difference allows for easy separation.
Mono-fluorinated Intermediate High-Performance Flash ChromatographyShallow Hexane/Ethyl Acetate Gradient (e.g., 2-10%)Exploits the small polarity difference. The difluoro product is typically less polar.[7][8]
Non-polar byproducts Column ChromatographyIsocratic Hexane/EtOAc (e.g., 98:2)Byproducts will elute before the main product.
High Boiling Solvents High Vacuum Drying40-50 °C, <1 mbarRemoves residual solvents like DMF or DMSO without thermal degradation.

Detailed Protocol: Flash Column Chromatography

This protocol is designed to separate the target compound from the common mono-fluorinated impurity.

1. Preparation of the Silica Slurry: a. In a beaker, add 100 g of silica gel (60 Å, 40-63 µm) to 300 mL of the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate). b. Optional (for sensitive compounds): Add 0.5 mL of triethylamine to the slurry to neutralize the silica. c. Stir gently to create a homogenous slurry free of air bubbles.

2. Packing the Column: a. Secure a glass column of appropriate size (e.g., 40 mm diameter) in a vertical position. b. Add ~1 inch of the initial eluent to the column. c. Pour the silica slurry into the column in a single, continuous motion. d. Gently tap the sides of the column to ensure even packing. e. Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Pressurize the column with air or nitrogen to firmly pack the bed. Do not let the column run dry.

3. Loading the Sample: a. Dissolve ~1 g of the crude product in a minimal amount of dichloromethane (DCM) or the eluent (~2-3 mL). b. In a separate flask, add ~2 g of silica gel to this solution. c. Concentrate this mixture on a rotary evaporator to obtain a dry, free-flowing powder ("dry loading"). This technique generally provides superior resolution to loading the sample as a liquid. d. Carefully add the dry-loaded sample to the top of the packed silica bed, creating a thin, even layer. e. Gently add a layer of sand (~1 cm) on top of the sample to prevent disturbance during solvent addition.

4. Elution and Fraction Collection: a. Carefully add the initial eluent to the column. b. Begin elution using a low flow rate, collecting fractions (e.g., 20 mL per fraction). c. Monitor the elution process by TLC, spotting every few fractions. d. Once the desired product begins to elute, you can gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 Hexane:EtOAc) to elute the more polar impurities. e. Combine the fractions containing the pure product, as determined by TLC analysis.

5. Isolation: a. Concentrate the combined pure fractions using a rotary evaporator. b. Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent. c. Obtain the final mass and characterize the product using ¹H NMR, ¹⁹F NMR, and LC-MS to confirm purity.

References

  • Burkholder, T. P., et al. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425-8. Available at: [Link]

  • Welsh, K. E., et al. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters, 3(3), 425-428. Available at: [Link]

  • Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921. Available at: [Link]

  • ResearchGate. (n.d.). Most stable conformations of (a) α-fluoroacetophenone and (b) α-chloroacetophenone in ethanol. Available at: [Link]

  • Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. University of Brighton. Available at: [Link]

  • Taylor, J. E., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460–469. Available at: [Link]

  • Verhoog, S., et al. (n.d.). Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. Supporting Information. Available at: [Link]

  • Taylor, J. E., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 20, 460-469. Available at: [Link]

  • ResearchGate. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Available at: [Link]

  • Taylor, J. E., et al. (2024). Synthesis of 2,2-difluoro-1,3-diphenylpropane-1,3-dione (3a). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting Information On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available at: [Link]

  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Available at: [Link]

Sources

Troubleshooting

stability of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone under reaction conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide for researchers and drug development professionals working with 2,2-Difluoro-1-(3-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide for researchers and drug development professionals working with 2,2-Difluoro-1-(3-methoxyphenyl)ethanone .

The difluoromethyl group (-CHF₂) is highly prized in medicinal chemistry as a lipophilic bioisostere for hydroxyl and thiol groups, capable of acting as a robust, tunable hydrogen-bond donor[1]. However, when positioned adjacent to a carbonyl, the extreme electronegativity of the fluorine atoms inductively withdraws electron density, severely depressing the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon. This unique electronic architecture dictates two primary instability vectors under standard reaction conditions: hyper-electrophilicity (leading to hydration) and α-proton acidity (leading to base-mediated degradation).

Below, you will find causality-driven troubleshooting steps, self-validating protocols, and compatibility matrices to ensure the structural integrity of your compound during complex synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My NMR and Mass Spectrometry data show an unexpected mass increase (+18 Da) and a complete shift in the carbonyl carbon signal. Has my batch degraded? A: No, your material has not degraded; it has hydrated. Due to the highly polarized nature of the -CHF₂ group, 2,2-Difluoro-1-(3-methoxyphenyl)ethanone readily reacts with ambient moisture or aqueous solvents to form a stable gem-diol[2].

  • Diagnostic Validation: In ¹H NMR, you will observe the disappearance of the sharp ketone signals and the appearance of a broad -OH peak, alongside a shift in the -CHF₂ proton signal. In ¹³C NMR, the characteristic ketone carbonyl peak (~190 ppm) will vanish, replaced by an upfield signal at ~95–105 ppm, which is characteristic of an sp³ hybridized tetrahedral gem-diol carbon[3].

  • Resolution: This process is entirely reversible. To recover the active ketone, dissolve the compound in a non-nucleophilic, anhydrous solvent (e.g., dry toluene) and dry over activated 4Å molecular sieves, which act as a thermodynamic sink for water[4].

Q2: I am attempting a base-mediated functionalization (e.g., alkylation), but I am observing complex mixtures, low yields, and a loss of fluorine signals in the ¹⁹F NMR. What is happening? A: You are observing base-induced defluorination and/or self-aldol condensation. The α-proton of the difluoromethyl group is highly acidic. When treated with strong, unhindered bases (like NaOH or alkoxides) at room temperature, the molecule rapidly forms a difluoroenolate. If the thermal energy in the system is not strictly controlled, this intermediate undergoes irreversible β-fluoride elimination to form a highly reactive fluorinated enone, which subsequently polymerizes or degrades[4].

  • Resolution: You must kinetically freeze the difluoroenolate. Use strictly non-nucleophilic bases (e.g., LiHMDS or LDA) at cryogenic temperatures (-78 °C). Always pre-cool the base and trap the enolate immediately with a highly reactive electrophile to outcompete self-condensation.

Q3: How do I safely reduce the carbonyl to a difluoroalcohol without cleaving the C-F bonds? A: The highly polarized carbonyl is easily reduced, but over-reduction (hydrodefluorination) is a significant risk if harsh single-electron reductants or transition metal catalysts are used[1].

  • Resolution: Use mild hydride donors like Sodium Borohydride (NaBH₄) in anhydrous methanol at 0 °C. The reaction is typically complete within minutes due to the activated nature of the difluoromethyl ketone. Avoid prolonged reaction times.

Part 2: Quantitative Data & Compatibility Matrices

Table 1: Solvent & Reagent Compatibility Matrix
Solvent / ReagentCompatibilityMechanistic Consequence
Water / Aqueous Buffers LowRapid thermodynamic conversion to the dormant gem-diol (+18 Da)[2].
Methanol / Ethanol LowReversible formation of hemiacetals; suppresses ketone electrophilicity[2].
Toluene / DCM / THF HighMaintains the active ketone form; ideal for electrophilic reactions.
NaOtBu / KOH (RT) IncompatibleRapid deprotonation followed by irreversible defluorination/degradation[4].
LiHMDS / LDA (-78 °C) CompatibleControlled enolization; stabilizes the difluoroenolate intermediate[4].
Table 2: Hydration Equilibrium Analytical Markers
Analytical ParameterKetone State (Active)Gem-Diol State (Hydrated)
Mass Spectrometry (ESI) [M+H]⁺ = 187.05 m/z[M+H]⁺ = 205.06 m/z
¹³C NMR (Carbonyl C) ~185 - 195 ppm (sp² carbon)~95 - 105 ppm (sp³ carbon)[3]
IR Spectroscopy Strong C=O stretch (~1710 cm⁻¹)Broad O-H stretch (~3300 cm⁻¹)

Part 3: Self-Validating Experimental Protocols

Protocol 1: Anhydrous Recovery (Dehydration of Gem-Diol)

Purpose: To quantitatively convert the dormant hydrated gem-diol back to the active electrophilic ketone prior to moisture-sensitive cross-coupling or nucleophilic addition reactions.

  • Dissolution: Dissolve the hydrated 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in anhydrous Toluene (10 mL per gram of substrate) under an argon atmosphere.

  • Desiccation: Add freshly activated 4Å molecular sieves (20% w/w). Causality: The sieves trap water molecules within their pores, shifting the Le Chatelier equilibrium entirely toward the dehydrated ketone form[4].

  • Agitation: Stir gently at room temperature for 4 hours.

  • Validation: Pull a 0.1 mL aliquot, filter, and run a rapid IR scan. The disappearance of the broad 3300 cm⁻¹ band and the sharpening of the 1710 cm⁻¹ band validates complete dehydration.

  • Isolation: Filter the bulk solution through a pad of oven-dried Celite under argon and concentrate in vacuo. Store the neat ketone under argon at -20 °C.

Protocol 2: Controlled Generation of Difluoroenolate

Purpose: To perform α-functionalization while kinetically suppressing β-fluoride elimination and self-aldol pathways.

  • Preparation: Flame-dry a Schlenk flask, purge with Argon, and dissolve the ketone in anhydrous THF (0.1 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Causality: Cryogenic temperatures kinetically freeze the generated difluoroenolate, preventing it from reaching the activation energy threshold required for β-fluoride elimination[4].

  • Enolization: Add a solution of LiHMDS (1.05 equiv, 1.0 M in THF) dropwise over 10 minutes down the side of the flask to pre-cool the titrant. Stir for exactly 15 minutes at -78 °C.

  • Trapping: Add your desired electrophile (e.g., an alkyl halide) pre-cooled to -78 °C.

  • Quenching: Quench the reaction at -78 °C with saturated aqueous NH₄Cl before allowing the vessel to warm to room temperature. This ensures unreacted enolate is protonated rather than degraded.

Part 4: Mechanistic Visualizations

G K 2,2-Difluoro Ketone (Active Electrophile) GD Gem-Diol / Hemiacetal (Dormant State) K->GD Nucleophilic Attack W Water / Alcohols (Nucleophile) W->K Catalyzes Hydration GD->K Dehydration (Sieves / Heat)

Fig 1: Thermodynamic equilibrium between the active difluoromethyl ketone and its dormant hydrate.

G DFMK 2,2-Difluoro Ketone Enolate Difluoroenolate Intermediate DFMK->Enolate Deprotonation of α-H Base Strong Base (RT) Base->Enolate Defluor β-Fluoride Elimination (Degradation) Enolate->Defluor Elevated Temp Aldol Self-Aldol Condensation (Oligomerization) Enolate->Aldol High Concentration

Fig 2: Base-mediated degradation pathways of difluoromethyl ketones via enolate intermediates.

References

  • Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions - PMC. National Institutes of Health (NIH).[Link]

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC. National Institutes of Health (NIH).[Link]

  • Synthesis, computational investigation and biological evaluation of α,α-difluoromethyl ketones embodying pyrazole and isoxazole nuclei as COX inhibitors. Chemical Society Reviews (RSC Publishing).[Link]

  • Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. Chemical Science (RSC Publishing).[Link]

Sources

Optimization

Technical Support Center: 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Welcome to the Technical Support Center for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. This portal is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. This portal is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting, mechanistic insights, and validated Standard Operating Procedures (SOPs) to mitigate decomposition and ensure experimental integrity.

Core Mechanisms of Degradation (Causality & Insight)

As a highly reactive α,α-difluoromethyl ketone, 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is susceptible to specific degradation pathways. Understanding the causality behind these pathways is critical for rational experimental design:

  • Aqueous Hydration (Gem-Diol Formation): The highly electronegative fluorine atoms at the α-position strongly withdraw electron density from the carbonyl carbon. This makes the carbonyl highly electrophilic and susceptible to nucleophilic attack by water, leading to the formation of a gem-diol (hydrate)[1]. While often reversible, this hydration alters the compound's reactivity and pharmacokinetic properties, complicating assays.

  • Base-Catalyzed Cleavage: Under basic conditions, especially with nucleophilic bases (e.g., NaOH, KOH), the difluoromethyl group can undergo deprotonation or haloform-type cleavage[2]. The hydroxide attacks the carbonyl, and the resulting tetrahedral intermediate collapses, expelling the difluoromethyl anion (which subsequently decomposes) and leaving a carboxylic acid derivative.

  • Enolization and Aldol Condensation: The presence of the α-proton (CHF2) allows for enolization. In the presence of certain bases, this can lead to unwanted self-condensation or degradation, which is why catalytic organosuperbases or highly controlled conditions are often required for functionalization[3].

Degradation Pathways Visualization

G A 2,2-Difluoro-1-(3-methoxyphenyl)ethanone B Aqueous Environment (Hydration) A->B + H2O D Basic Conditions (Deprotonation/Cleavage) A->D + OH- / Base C Gem-Diol Formation (Reversible) B->C Nucleophilic attack E Haloform-type Cleavage (Degradation) D->E C-C Bond Cleavage F Enolization / Aldol (Side Reactions) D->F alpha-proton abstraction

Degradation pathways of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone under aqueous and basic conditions.

Quantitative Stability Data

To assist in experimental planning, the following table summarizes the stability of α,α-difluoromethyl ketones under various conditions, derived from structural-stability relationship studies[1].

Environmental ConditionpHTemperatureEstimated Half-Life / StabilityPrimary Degradant / State
Aqueous Buffer (PBS) 7.437°CModerate (Equilibrium)Gem-diol (Hydrate)
Aqueous Base (NaOH) >1025°C< 1 hourCleaved Carboxylic Acid
Organic Solvent (Dry THF) N/A25°C> 6 monthsIntact Ketone
Rat Liver Microsomes 7.437°C< 30 minutesReduced/Metabolized forms
Acidic Media (TFA/DCM) <325°CStable (> 24 hours)Intact Ketone

Troubleshooting Guide & FAQs

Q: My LC-MS analysis shows two distinct peaks with different retention times, but the mass suggests my compound is pure. What is happening? A: This is a classic symptom of gem-diol formation in the LC-MS aqueous mobile phase. The highly electrophilic carbonyl reacts with water in the eluent, creating an equilibrium between the ketone and the hydrate[1]. Self-Validating Solution: Do not rely solely on LC-MS for purity. Run a ^19F NMR in a strictly anhydrous deuterated solvent (e.g., CDCl3). If only one doublet is present, your compound is pure, and the LC-MS peaks are hydration artifacts.

Q: I am trying to perform an alkylation reaction, but my starting material completely degrades. How can I prevent this? A: You are likely using a nucleophilic base (like NaOH or NaOEt) which attacks the carbonyl, triggering a haloform-type cleavage. Solution: Switch to a non-nucleophilic base (e.g., K2CO3, DIPEA, or a catalytic organosuperbase) and ensure strictly anhydrous conditions to prevent hydroxide formation[3].

Q: The compound degrades during silica gel column chromatography. Why? A: The acidic silanol groups on standard silica can catalyze enolization or hydration if the solvent isn't perfectly dry. Solution: Pre-treat the silica gel with 1% Triethylamine (TEA) in your non-polar eluent to neutralize the acidic sites before loading your sample.

Standard Operating Procedure (SOP): Anhydrous Handling & Reaction Monitoring

To ensure trustworthiness and reproducibility, follow this self-validating protocol when utilizing 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in synthetic workflows.

Step 1: Solvent Preparation

  • Use only HPLC-grade solvents dried over activated 3Å molecular sieves for at least 24 hours prior to use.

  • Causality: Even trace water (<50 ppm) can initiate gem-diol formation, which poisons subsequent organometallic or coupling reactions.

Step 2: Reagent Handling

  • Store the compound in a desiccator under an inert atmosphere (Argon or Nitrogen) at -20°C.

  • Allow the vial to warm to room temperature before opening to prevent atmospheric condensation.

Step 3: Reaction Setup

  • Flame-dry all glassware under vacuum and backfill with Argon.

  • When adding bases, use sterically hindered, non-nucleophilic bases (e.g., LDA at -78°C or organosuperbases) to selectively deprotonate without attacking the carbonyl[3].

Step 4: Self-Validating Monitoring

  • Withdraw a 50 µL aliquot and quench into anhydrous CDCl3.

  • Monitor reaction progress via ^19F NMR rather than TLC or LC-MS. The disappearance of the characteristic difluoromethyl doublet (-110 to -125 ppm range) provides unambiguous, artifact-free confirmation of conversion.

References

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes.
  • Synthesis of α-Difluoromethyl Aryl Ketones through a Photoredox Difluoromethylation of Enol Silanes.American Chemical Society (ACS).
  • Recent Advances in the Synthetic Application of Difluorocarbene.Chinese Academy of Sciences (CAS).
  • Direct Deprotonative Functionalization of α,α‐Difluoromethyl Ketones using a Catalytic Organosuperbase.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reactions of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected failures when working with fluorinated acetophenones. 2,2-Difluoro-1-(3-methoxyphe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected failures when working with fluorinated acetophenones.

2,2-Difluoro-1-(3-methoxyphenyl)ethanone presents unique synthetic challenges. The strong inductive electron-withdrawing effect of the two alpha-fluorine atoms renders the carbonyl carbon exceptionally electrophilic[1]. While this heightened reactivity is useful, it introduces two major liabilities: extreme sensitivity to ambient moisture (forming stable gem-diols) and susceptibility to base-mediated degradation[2]. This guide is designed to help you diagnose, troubleshoot, and resolve these specific failure modes.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to identify the root cause of your reaction failure.

G N1 Reaction Failure: 2,2-Difluoro-1-(3-methoxyphenyl)ethanone N2 NMR shows broad OH peaks? (Hydrate Formation) N1->N2 N3 Dehydrate via Toluene Azeotrope or Molecular Sieves N2->N3 Yes N4 Identify Reaction Type N2->N4 No N5 Nucleophilic Addition (Grignard / R-Li) N4->N5 N6 Base-Mediated (Enolization / Aldol) N4->N6 N7 Reagent Quenched by Trace Moisture N5->N7 N8 Haloform Cleavage or Defluorination N6->N8 N9 Ensure strict anhydrous conditions Add organometallic at -78°C N7->N9 N10 Use non-nucleophilic base (LDA) at strictly cryogenic temps N8->N10

Workflow for diagnosing and resolving common reaction failures with difluoromethyl ketones.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic addition reactions (e.g., Grignard) are returning unreacted starting material, and my baseline NMR shows a complex mixture with broad -OH peaks. What is happening? Diagnosis: Hydrate Formation (Gem-Diol Reversion). Causality: Highly electron-deficient ketones spontaneously react with ambient moisture to form stable gem-diols (hydrates)[2]. Because the difluoromethyl group strongly withdraws electron density, the hydration equilibrium heavily favors the gem-diol in the presence of even trace water[3]. When you add a Grignard or organolithium reagent, it acts as a base, deprotonating the gem-diol's hydroxyl groups rather than attacking the carbonyl. This quenches your organometallic reagent and leaves your starting material unreacted (which reverts to the ketone/hydrate mixture upon aqueous workup). Solution: You must rigorously dehydrate the starting material prior to the reaction. Do not rely on standard high-vacuum drying, as the hydrate is highly stable. Use azeotropic distillation with anhydrous toluene (See Protocol A).

Q2: I attempted a base-mediated enolization/aldol reaction using NaOH or NaOMe, but I isolated 3-methoxybenzoic acid instead of my product. Why? Diagnosis: Haloform-Type Cleavage. Causality: The difluoromethyl group makes the compound highly sensitive to basic conditions[1]. When a nucleophilic base (like hydroxide or methoxide) is used, it attacks the highly electrophilic carbonyl carbon to form a tetrahedral intermediate. Instead of deprotonating the alpha-carbon, the intermediate collapses, ejecting the difluoromethyl anion (which protonates to difluoromethane) and leaving behind the corresponding 3-methoxybenzoic acid or ester. Solution: To generate an enolate from 2,2-difluoro-1-(3-methoxyphenyl)ethanone, you must strictly avoid nucleophilic bases. Use a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at strictly cryogenic temperatures (-78 °C).

Q3: During reduction to the corresponding alcohol, I am seeing a loss of fluorine (defluorination). How can I prevent this? Diagnosis: Reductive Defluorination. Causality: Aggressive reducing agents (like LiAlH4) or prolonged heating can lead to hydrodefluorination, where the C-F bond is inadvertently reduced. Solution: Use mild hydride donors. Sodium borohydride (NaBH4) in methanol at 0 °C is typically sufficient to cleanly reduce the highly electrophilic carbonyl to 2,2-difluoro-1-(3-methoxyphenyl)ethanol without cleaving the C-F bonds.

Quantitative Data: Reactivity Profile & Outcomes

The table below summarizes the quantitative outcomes of exposing 2,2-Difluoro-1-(3-methoxyphenyl)ethanone to various standard conditions, highlighting the causality behind typical reaction failures.

Reaction ConditionReagentPrimary OutcomeTypical YieldMechanism / Causality
Aqueous Base NaOH, H₂O, RT3-Methoxybenzoic acid>90% (Degradation)Haloform-type C-C bond cleavage due to nucleophilic attack on the carbonyl[1].
Uncontrolled Addition RMgBr, THF, RTTertiary alcohol + SM<20% (Target)Exothermic over-reaction and reagent quenching by trace hydrate[2].
Kinetic Enolization LDA, THF, -78 °Cα,α-difluoroenolate>85% (Intermediate)Non-nucleophilic deprotonation successfully avoids carbonyl attack.
Hydride Reduction NaBH₄, MeOH, 0 °C2,2-Difluoro-1-(3-methoxyphenyl)ethanol>95% (Target)Mild hydride delivery prevents reductive defluorination side-reactions.
Field-Proven Experimental Protocols
Protocol A: Rigorous Dehydration of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

To prevent reagent quenching by gem-diols, the ketone must be aggressively dried.

  • Self-Validating Step: The disappearance of the broad -OH stretch (~3300 cm⁻¹) in IR spectroscopy, or the emergence of a sharp singlet of the true ketone in ¹⁹F NMR, confirms successful dehydration.

  • Setup: Charge a flame-dried round-bottom flask with the hydrated 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

  • Solvent Addition: Add anhydrous toluene (approx. 10 mL per gram of ketone).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (110 °C).

  • Water Removal: Allow the toluene/water azeotrope to distill into the trap. Continue until no more water droplets separate (typically 2-3 hours).

  • Concentration: Cool to room temperature and carefully concentrate under reduced pressure. Caution: The dehydrated difluoromethyl ketone has a higher vapor pressure than the hydrate; do not over-dry on the high-vacuum line to avoid product loss[2].

  • Storage: Immediately store the resulting oil under an inert atmosphere (Argon/N₂) over activated 4Å molecular sieves.

Protocol B: Cryogenic Nucleophilic Addition (Avoiding Over-Reaction)

This protocol ensures clean addition of organometallics without triggering secondary nucleophilic attacks or collapse of the tetrahedral intermediate.

  • Self-Validating Step: The reaction mixture should remain a clear, homogeneous solution at -78 °C. Any precipitate indicates alkoxide formation from trace moisture quenching.

  • Preparation: Dissolve the freshly dehydrated ketone (from Protocol A) in anhydrous THF (0.1 M concentration) in a flame-dried Schlenk flask under Argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Reagent Addition: Add the organometallic reagent (e.g., Grignard or Organolithium, 1.1 equiv) dropwise via syringe directly down the inner wall of the flask. This pre-cools the reagent before it hits the solution.

  • Reaction: Stir at -78 °C for 1 hour. Do not allow the reaction to warm up prematurely, as the initially formed tetrahedral intermediate can collapse, leading to double-addition[2].

  • Quench: Quench the reaction strictly at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Only after the quench is complete should the flask be removed from the cold bath and allowed to warm to room temperature.

Sources

Optimization

scale-up synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Technical Support Center: Scale-up Synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-up Synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with the scalable synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7).

The incorporation of a difluoroacetyl moiety is a strategic choice in medicinal chemistry to enhance lipophilicity and block metabolic oxidation. However, synthesizing difluoromethyl ketones at scale presents significant chemoselectivity challenges. This document provides validated methodologies, mechanistic troubleshooting, and quantitative comparisons to ensure a robust, high-yield process.

Core Synthetic Strategy: Overcoming Over-Addition

The fundamental challenge in synthesizing 2,2-difluoro-1-(3-methoxyphenyl)ethanone via the direct reaction of an ester (ethyl difluoroacetate) with a Grignard reagent (3-methoxyphenylmagnesium bromide) is over-addition [1]. The initially formed ketone is more electrophilic than the starting ester, leading to a rapid second nucleophilic attack that produces an undesired tertiary alcohol.

To bypass this, our validated scale-up protocol utilizes the Weinreb Amide Condensation [3]. By converting the ester to N-methoxy-N-methyl-2,2-difluoroacetamide, the subsequent Grignard addition forms a stable, 5-membered cyclic magnesium chelate. This chelate is thermodynamically stable at room temperature and prevents the collapse of the tetrahedral intermediate into a ketone during the reaction. The desired ketone is only released upon aqueous acidic workup, completely suppressing tertiary alcohol formation.

Validated Experimental Protocols

Protocol A: Preparation of N-methoxy-N-methyl-2,2-difluoroacetamide (Weinreb Amide)

Causality & Validation: Isopropylmagnesium chloride (iPrMgCl) is used to deprotonate N,O-dimethylhydroxylamine, forming a highly nucleophilic magnesium amide that smoothly displaces the ethoxide of ethyl difluoroacetate at mild temperatures.

  • Setup: In a flame-dried, nitrogen-purged reactor, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous THF (5 volumes).

  • Deprotonation: Cool the suspension to -20 °C. Add iPrMgCl (2.0 M in THF, 2.2 equiv) dropwise, maintaining the internal temperature below 0 °C. Stir for 30 minutes to ensure complete formation of the magnesium amide.

  • Amidation: Add ethyl difluoroacetate (1.0 equiv) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation: Monitor via GC-MS. The reaction is complete when the ester peak is <1% relative area.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the Weinreb amide as a pale oil.

Protocol B: Grignard Addition to Form 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Causality & Validation: The Grignard reagent must be formed with high-quality magnesium to prevent Wurtz coupling byproducts. The reaction temperature is kept at 0 °C during addition to control the exotherm, but warmed to room temperature to ensure complete conversion of the sterically hindered Weinreb amide [2].

  • Grignard Formation: In a separate reactor, add magnesium turnings (1.2 equiv) and a crystal of iodine in anhydrous THF. Add 5% of the total 3-bromoanisole (1.1 equiv total) to initiate. Once the exotherm begins, add the remaining 3-bromoanisole dropwise to maintain a gentle reflux. Stir until Mg is consumed.

  • Coupling: Cool a solution of the Weinreb amide (from Protocol A, 1.0 equiv) in THF to 0 °C.

  • Addition: Add the 3-methoxyphenylmagnesium bromide solution dropwise. A stable chelated intermediate forms immediately.

  • Maturation: Warm to room temperature and stir for 3 hours. Monitor by TLC (Hexanes:EtOAc 4:1).

  • Quench (Critical): Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Do not use NaOH or KOH (see FAQ Q3).

  • Isolation: Extract the aqueous layer with methyl tert-butyl ether (MTBE). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation to obtain the pure ketone.

Workflow Visualization

G A Ethyl difluoroacetate + N,O-Dimethylhydroxylamine B Weinreb Amide (N-methoxy-N-methyl- 2,2-difluoroacetamide) A->B iPrMgCl, THF -20°C to RT C Chelated Tetrahedral Intermediate (Stable at RT) B->C 3-Methoxyphenylmagnesium bromide, THF, 0°C D 2,2-Difluoro-1- (3-methoxyphenyl)ethanone C->D Saturated NH4Cl Aqueous Quench

Caption: Workflow for the Weinreb amide-mediated synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Quantitative Process Comparison

The following table summarizes the process metrics justifying the transition from a direct ester condensation to the Weinreb amide homologation for scale-up operations [1][3].

Process ParameterDirect Ester CondensationWeinreb Amide Condensation (Recommended)
Key Intermediate Unstable tetrahedral adductStable 5-membered cyclic Mg-chelate
Primary Side Reaction Over-addition (tertiary alcohol)Minimal (highly chemoselective)
Typical Yield 30% – 50%82% – 94%
Temperature Requirement Strict cryogenic (-78 °C)Mild (0 °C to Room Temperature)
Scale-up Suitability Poor (high impurity load, cooling costs)Excellent (robust, reproducible, scalable)

Troubleshooting Guides & FAQs

Q1: I am observing a significant amount of tertiary alcohol byproduct in my LC-MS. How can I prevent this? A: This is the classic over-addition problem [2]. If you are attempting the direct ester route, the tetrahedral intermediate is collapsing prematurely into the highly reactive ketone, which immediately consumes a second equivalent of your Grignard reagent. To fix this, you must switch to the Weinreb amide route. The N-methoxy oxygen coordinates with the magnesium ion, locking the intermediate in a stable cyclic chelate that survives until the aqueous quench.

Q2: My Grignard initiation (3-bromoanisole + Mg) is stalling. What are the best practices for reliable initiation on a multi-kilogram scale? A: Grignard formation is notoriously sensitive to moisture and the passivating magnesium oxide (MgO) layer [2]. Implement the following self-validating checks:

  • Solvent Quality: Ensure THF is strictly anhydrous (<50 ppm water, verified by Karl Fischer titration).

  • Mechanical Activation: Dry-stir the Mg turnings under argon for 30 minutes to physically fracture the oxide layer and expose fresh metal.

  • Chemical Entrainment: If iodine fails, add 1-2 mol% of 1,2-dibromoethane. This reagent reacts with Mg to form ethylene gas and MgBr₂, effectively scrubbing the oxide layer and generating a pristine, highly reactive magnesium surface.

Q3: During the workup, my product yield drops drastically, and I detect 3-methoxybenzoic acid. What is happening? A: You are experiencing a base-induced haloform-type cleavage . The difluoroacetyl group (–C(=O)CHF₂) is highly polarized. The strong electron-withdrawing effect of the fluorine atoms makes the carbonyl carbon highly electrophilic. If you quench the reaction or wash the organic layer with strong bases (like NaOH, KOH, or even concentrated Na₂CO₃), the hydroxide ion attacks the carbonyl, cleaving the C–C bond to release difluoromethane and 3-methoxybenzoate [1]. Solution: Always use a mildly acidic or neutral proton source, such as saturated aqueous NH₄Cl, to safely hydrolyze the magnesium chelate.

Q4: Can I use 3-methoxyphenyllithium instead of the Grignard reagent? A: Yes. Halogen-metal exchange of 3-bromoanisole with n-butyllithium at -78 °C generates the organolithium species, which reacts efficiently with the Weinreb amide. However, for scale-up, the Grignard route is strongly preferred. Organolithium chemistry requires strict cryogenic conditions (-78 °C) to prevent ether cleavage and side reactions, whereas the Grignard reagent operates safely at 0 °C to room temperature, significantly reducing the energy and infrastructure costs associated with cryogenic cooling.

References

  • Benchchem. 2,2-Difluoro-1-(4-fluorophenyl)ethanone | 50562-06-6 | Benchchem. Benchchem Technical Support.
  • West Virginia University. 25. The Grignard Reaction. WVU Chemistry.
  • Pace, V., et al. Direct and Chemoselective Synthesis of Tertiary Difluoroketones via Weinreb Amide Homologation with a CHF2-Carbene Equivalent.
Troubleshooting

managing reaction exotherms in fluorination reactions

Welcome to the Technical Support Center for Advanced Fluorination. As a Senior Application Scientist, I frequently consult on the scale-up of late-stage fluorinations in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Fluorination. As a Senior Application Scientist, I frequently consult on the scale-up of late-stage fluorinations in drug development. The introduction of fluorine into organic scaffolds is notoriously exothermic; managing this thermodynamic release is not just about preserving product yield—it is a critical safety mandate.

Below, I have structured our most critical troubleshooting insights, thermodynamic data, and self-validating protocols to ensure your scale-up campaigns operate safely and efficiently.

Quantitative Thermal Data for Fluorination Scale-Up

Before troubleshooting, you must understand the thermodynamic boundaries of your reagents. The table below summarizes the thermal decomposition profiles of standard deoxofluorinating agents.

Table 1: Thermal Decomposition Profiles of Common Deoxofluorinating Agents

Fluorinating AgentPhysical StateDecomposition Onset (°C)Exothermic Heat (-ΔH, J/g)Safety Profile & Causality
DAST Liquid140 (Disproportionates at 90)1700Highly explosive; low thermal stability leads to rapid detonation[1].
Deoxo-Fluor Liquid1401100Degrades more slowly than DAST, but still poses severe batch scale-up risks[1].
XtalFluor-E Crystalline Solid215661Enhanced stability; higher onset temp and lower energy release prevent runaway[1].

FAQ & Troubleshooting Guide

Q: Why does DAST suddenly detonate during batch scale-up, and how can I prevent this? A: The thermal runaway of Diethylaminosulfur trifluoride (DAST) is a two-stage decomposition process. At approximately 90 °C, DAST undergoes a non-exothermic disproportionation into2[2]. Upon further heating or localized heat accumulation (hotspots), this intermediate undergoes a violent, highly exothermic detonation[2]. To prevent this, researchers must either transition to continuous flow systems to prevent reagent accumulation[2] or substitute DAST with crystalline aminodifluorosulfinium salts like XtalFluor-E, which possess significantly higher decomposition onset temperatures and release less than half the exothermic energy[1].

Q: My Selectfluor reaction is stalling, and my Hastelloy reactor is showing signs of pitting. Is this related to the reaction exotherm? A: Yes, indirectly. Selectfluor is an electrophilic fluorinating agent that can decompose exothermically. However, when scaled up in high-nickel alloys like Hastelloy C-276, the presence of chloride ions (often from solvent impurities or substrates) triggers an unexpected redox cycle. The Selectfluor decomposition is associated with chloride oxidation, leading to an3 that actively corrodes the reactor[3]. This side-reaction consumes the Selectfluor (causing the stall) and generates localized heat. You must rigorously exclude chloride sources or utilize glass-lined reactors for these specific transformations[3].

Q: How does continuous flow chemistry mitigate the risks of highly exothermic fluorinations? A: In traditional batch reactors, the surface-area-to-volume ratio decreases as the reactor size increases, leading to poor heat dissipation and the formation of dangerous hotspots. Continuous flow microreactors feature extremely small channel dimensions, ensuring a 4[4]. This rapid heat transfer suppresses temperature gradients, allowing chemistries that are classically "forbidden" in batch (like large-scale DAST fluorinations) to be performed safely[4].

Workflow: Exothermic Scale-Up Decision Matrix

When approaching a new fluorination scale-up, follow this logical pathway to determine your engineering and chemical controls.

G A Lab Scale Fluorination (Batch Process) B Exotherm Detected (DSC/ARC Analysis) A->B Scale-up risk C Evaluate Reagent Thermal Stability B->C E Evaluate Reactor Design B->E D Switch to Stable Reagent (e.g., XtalFluor) C->D DAST/SF4 used G Optimized Heat Dissipation & Safe Scale-Up D->G F Transition to Continuous Flow Microreactor E->F High ΔH (>1000 J/g) F->G

Decision tree for managing fluorination exotherms during scale-up.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . This means the methodology includes built-in analytical checkpoints that confirm the safe dissipation of exotherms in real-time.

Protocol 1: Continuous-Flow Fluorination using DAST

Causality: By limiting the reacting volume to a micro-channel, the heat generated by the DAST fluorination is instantly transferred to the reactor walls, preventing the mixture from ever reaching the 90 °C disproportionation threshold[2].

  • Substrate Preparation: Dissolve the target precursor in strictly anhydrous CH2Cl2 to a concentration of .

  • Reagent Preparation: Prepare a stoichiometric equivalent solution of DAST in anhydrous CH2Cl2.

  • System Priming (Validation Check 1): Pump pure CH2Cl2 through the continuous flow microreactor (e.g., PEEK tubing, 0.76 mm i.d.) to establish a stable baseline pressure and verify the absence of micro-blockages.

  • Reaction Execution: Introduce the substrate and DAST solutions via separate sample loops into a T-mixer. Route the mixed stream into a Continuous Flow Coil (CFC) maintained at 60 °C with a precise residence time of 30 minutes.

  • In-line Quenching: Direct the reactor effluent immediately into an in-line quench stream containing aqueous NaHCO3 to neutralize unreacted DAST.

  • Thermal Validation (Validation Check 2): Continuously monitor the external temperature of the CFC using surface thermocouples. A flat, steady-state temperature profile validates that the exotherm is being completely dissipated. Any localized temperature spike indicates flow disruption or localized reagent accumulation, which should trigger an automatic system shutdown.

Protocol 2: Controlled Scale-Up of Exothermic Selectfluor Oxidations

Causality: Selectfluor reactions can initiate rapid radical pathways that generate sudden heat. Controlling the dosing rate and light exposure prevents the cascading radical propagation that leads to thermal runaway.

  • Thermal Profiling: Prior to scale-up, perform Accelerated Rate Calorimetry (ARC) on the exact reaction mixture to determine the onset temperature of self-heating.

  • Solvent & Substrate Mixing: In a glass-lined reactor (to prevent Hastelloy corrosion[3]), prepare a 1:1 mixture of Acetonitrile and deionized H2O. Charge the substrate (e.g., (-)-borneol) and NaBr (1.5 equiv)[5]. Stir at 350 rpm until the solution is clear.

  • Environmental Control: 5 and disable internal hood lighting[5]. Causality: Selectfluor is sensitive to photo-activation; eliminating ambient light restricts the reaction to the predictable thermal pathway[5].

  • Programmed Dosing: Instead of a single bolus addition, dose Selectfluor (1.5 equiv) using an automated solid-doser or as a concentrated slurry over 60 minutes.

  • Reaction Validation (Validation Check): Utilize in-situ ReactIR or real-time internal thermocouples. The system is self-validating if the internal temperature remains strictly within 5 °C of the baseline. If ΔT exceeds 5 °C, the dosing automatically pauses until thermal equilibrium is restored, ensuring unreacted Selectfluor never accumulates to dangerous levels.

References

  • Halogenation of organic compounds using continuous flow and microreactor technology Source: Royal Society of Chemistry (RSC)[Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling Source: American Chemical Society (ACS)[Link]

  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents Source: National Institutes of Health (NIH / PMC)[Link]

  • Large-Scale NaBr/Selectfluor Mediated Alcohol Oxidation: Conversion of (−)-Borneol into (−)-Camphor Source: National Institutes of Health (NIH / PMC)[Link]

  • An Investigation into the Unexpected Corrosion of Nickel Alloy Vessels with Selectfluor Source: American Chemical Society (ACS)[Link]

  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor Source: Durham University[Link]

Sources

Optimization

solvent effects on the synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Welcome to the Technical Support Center for the synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone . As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone . As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the highly solvent-dependent microenvironments required for successful difluoroalkylation.

The introduction of a difluoromethyl (–CF2H) group is notoriously sensitive to solvent choices. Whether you are employing a nucleophilic homologation strategy or an electrophilic fluorination route, the solvent dictates the stabilization of transient carbanions or cationic transition states. Below is our comprehensive troubleshooting guide, structured to address the exact mechanistic and practical issues you will encounter at the bench.

Part 1: Knowledge Base & FAQs

Q1: I am trying to synthesize the target via nucleophilic difluoromethylation of 3-methoxy-N-methoxy-N-methylbenzamide (Weinreb amide) using TMSCF2H. Why am I seeing massive protodesilylation instead of the desired product? A1: This is a classic solvent-activator mismatch. Nucleophilic difluoromethylation using (difluoromethyl)trimethylsilane (TMSCF2H) relies on the formation of a pentacoordinate silicate intermediate[1]. If you use a protic solvent, or a highly hygroscopic solvent like un-dried DMF, the transient [CF2H]⁻ equivalent is rapidly protonated to yield difluoromethane gas (HCF2H)[2]. Resolution: Switch to strictly anhydrous Tetrahydrofuran (THF). THF optimally solvates the potassium counterion when using potassium tert-amylate (t-AmOK) as the activator. This leaves the silicate free to attack the Weinreb amide without premature collapse[1].

Q2: I am using the alternative route: electrophilic fluorination of 1-(3-methoxyphenyl)vinyl silyl ether using Selectfluor. Why is my yield of the difluoro-product so low compared to the monofluoro-product? A2: Selectfluor-mediated fluorination of silyl enol ethers proceeds via a highly electrophilic N–F bond cleavage transition state[3]. The solvent dictates the stoichiometry of fluorine addition. In less polar solvents (like CH2Cl2), the reaction often stops at the monofluorinated ketone. To achieve 2,2-difluorination, a highly polar, non-nucleophilic solvent like Acetonitrile (MeCN) is required. MeCN stabilizes the resulting oxocarbenium-like cationic intermediate, allowing a second equivalent of Selectfluor to react efficiently[4].

Q3: Can I use Methanol (MeOH) as a co-solvent with Selectfluor to increase its solubility? A3: Absolutely not. While Selectfluor is highly soluble in polar protic solvents, using MeOH in the presence of silyl enol ethers leads to competitive nucleophilic attack by the solvent[5]. This results in the formation of α-fluoro-α-methoxy acetals or the complete solvolysis of the silyl enol ether back to 3-methoxyacetophenone. Always use pure MeCN for this transformation[4].

Part 2: Troubleshooting Matrix: Solvent-Induced Side Reactions

SymptomProbable CauseCorrective Action (Solvent/Reagent)
Incomplete conversion of Weinreb amide Poor solvation of the TMSCF2H/alkoxide complex.Switch from Et2O or Toluene to THF. Ensure the t-AmOK solution is freshly titrated[1].
Formation of 3-methoxyacetophenone (desilylation) Trace moisture in the solvent during Selectfluor addition.Dry MeCN over 3Å molecular sieves. Perform the reaction under a strict Argon atmosphere[3].
Over-fluorination (Trifluoromethylation) Uncontrolled electrophilic fluorination in highly polar media.Monitor Selectfluor equivalents strictly (max 2.2 eq); lower reaction temperature to 0 °C in MeCN[4].
Low ee% (if using chiral cinchona catalysts) High solvent polarity disrupting the chiral pocket.Switch from pure MeCN to a MeCN/CH2Cl2 (3:4) mixture at -80 °C to tighten the transition state[3].

Part 3: Quantitative Data on Solvent Effects

Table 1: Solvent impact on the synthesis of 2,2-difluoro-1-(3-methoxyphenyl)ethanone via Weinreb Amide Homologation (Conditions: TMSCF2H, 1.5 eq; t-AmOK, 1.5 eq; -20 °C).

SolventDielectric Constant (ε)Conversion (%)Chemoselectivity (Target:Byproduct)Mechanistic Role / Notes
THF 7.5>95%99:1Optimal. Solvates K⁺ ion perfectly; stabilizes the pentacoordinate silicate intermediate.
Toluene 2.482%95:5Sub-optimal. Slower reaction rate due to poor alkoxide solubility.
DMF 36.7<20%20:80Critical failure. Rapid decomposition of TMSCF2H to HCF2H due to hygroscopic nature.
CH2Cl2 8.90%N/AIncompatible. Reacts with strong alkoxide bases (carbene formation).

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Nucleophilic Difluoromethylation (TMSCF2H Route)

Rationale: This protocol directly homologates the Weinreb amide into the difluoroketone. THF is chosen to balance the solubility of the alkoxide base and the stability of the carbanion equivalent[1].

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 3-methoxy-N-methoxy-N-methylbenzamide (1.0 mmol) and dissolve in anhydrous THF (10 mL).

  • Cooling: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Reagent Addition: Add (Difluoromethyl)trimethylsilane (TMSCF2H, 1.5 mmol) dropwise via syringe.

  • Activation: Slowly add a solution of potassium tert-amylate (t-AmOK, 1.5 mmol, 1.0 M in THF) over 10 minutes. The solution will turn pale yellow.

  • Self-Validating Monitoring: Stir at -20 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The target 2,2-difluoro-1-(3-methoxyphenyl)ethanone will appear as a distinct, higher Rf spot compared to the highly polar starting amide.

  • Quenching & Workup: Quench with saturated aqueous NH4Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Analytical Validation: Confirm the product via ¹⁹F NMR (CDCl3); you must observe a characteristic doublet around -120 ppm (²J_HF ≈ 53 Hz) confirming the -CF2H moiety[6].

Protocol B: Electrophilic Fluorination (Selectfluor Route)

Rationale: Selectfluor transfers electrophilic fluorine to the electron-rich double bond of a silyl enol ether. MeCN is critical here as it stabilizes the cationic transition state without acting as a nucleophile[4].

  • Preparation: In a round-bottom flask, dissolve 1-(3-methoxyphenyl)vinyl trimethylsilyl ether (1.0 mmol) in strictly anhydrous MeCN (15 mL) under nitrogen.

  • Fluorination: Add Selectfluor (2.2 mmol) in one portion at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Filter off the precipitated Selectfluor byproducts (chloromethylated DABCO salts). Concentrate the filtrate.

  • Purification: Redissolve the crude residue in CH2Cl2, wash with water, dry over MgSO4, and purify via silica gel chromatography.

Part 5: Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways and the critical role solvents play in stabilizing their respective transition states.

G WAmide Weinreb Amide Precursor TMSCF2H TMSCF2H + t-AmOK (Nucleophilic Pathway) WAmide->TMSCF2H SEther Silyl Enol Ether Precursor Selectfluor Selectfluor (Electrophilic Pathway) SEther->Selectfluor Solvent1 Solvent: THF Stabilizes [CF2H]- equivalent TMSCF2H->Solvent1 Solvent2 Solvent: MeCN Stabilizes Cationic TS Selectfluor->Solvent2 Product 2,2-Difluoro-1-(3-methoxyphenyl)ethanone Solvent1->Product Solvent2->Product

Figure 1: Mechanistic pathways for 2,2-difluoroacetophenone synthesis and critical solvent roles.

References

  • Pace, V. et al. "Direct and Chemoselective Synthesis of Tertiary Difluoroketones via Weinreb Amide Homologation with a CHF2-Carbene Equivalent." Organic Letters, 2019.[Link]

  • Prakash, G. K. S. et al. "Facile preparation of di- and monofluoromethyl ketones from trifluoromethyl ketones via fluorinated enol silyl ethers." Journal of Fluorine Chemistry, 2001.[Link]

  • Shibata, N. et al. "Enantioselective Fluorination Mediated by Cinchona Alkaloid Derivatives/Selectfluor Combinations." Journal of the American Chemical Society, 2001.[Link]

  • Zhu, Y. et al. "Chemoselective Synthesis of α-Halo-α,α-difluoromethyl Ketones from Trimethyl(phenylethynyl)silane." Organic Letters, 2024.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. It addresses common challenges encounte...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. It addresses common challenges encountered during the reaction work-up and purification, offering practical troubleshooting advice and answers to frequently asked questions. The protocols and insights provided are grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the work-up and purification of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone can stem from several factors throughout the reaction and work-up process. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The primary reason for low yield is often an incomplete reaction. Before initiating the work-up, it is imperative to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹H/¹⁹F NMR spectroscopy. If the starting material, 1-(3-methoxyphenyl)ethanone or its silyl enol ether precursor, is still present in significant amounts, consider extending the reaction time or moderately increasing the temperature, if the reaction conditions permit.

  • Suboptimal Reaction Conditions: The efficiency of the fluorination step is highly dependent on the choice of fluorinating agent, solvent, and temperature. For instance, when using an electrophilic fluorinating agent like Selectfluor™, ensuring anhydrous conditions is critical to prevent unwanted side reactions.

  • Product Loss During Work-up:

    • Inadequate Extraction: The choice of extraction solvent is vital. While dichloromethane (DCM) and ethyl acetate are commonly used, their efficiency can vary. Ensure you perform multiple extractions (at least 3x) to maximize the recovery of your product from the aqueous layer.

    • Emulsion Formation: The presence of certain salts or byproducts can lead to the formation of a stable emulsion during extraction, trapping the product. If an emulsion forms, try adding brine (saturated aqueous NaCl solution) to break it. In persistent cases, filtering the emulsion through a pad of Celite® can be effective.

    • Product Volatility: While 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is not excessively volatile, prolonged exposure to high vacuum at elevated temperatures during solvent removal can lead to some product loss. It is advisable to use a rotary evaporator with a controlled bath temperature (e.g., <40 °C).

  • Degradation During Purification: Prolonged exposure of the crude product to silica gel during column chromatography can sometimes lead to degradation, especially if the silica is acidic.[1] To mitigate this, you can use deactivated silica gel (by adding a small percentage of a neutral or basic solvent like triethylamine to the eluent) or minimize the time the compound spends on the column by using flash chromatography techniques.[1]

Question 2: I've observed the formation of a significant side product. How can I identify and minimize it?

Answer:

The formation of side products is a common challenge. The most likely side product in this synthesis, especially when using electrophilic fluorinating agents like Selectfluor™, is the fluorination of the electron-rich aromatic ring.

  • Identification of Aromatic Fluorination: The methoxy group on the benzene ring is an activating group, making the aromatic ring susceptible to electrophilic attack. This can lead to the formation of isomers of 2,2-difluoro-1-(fluoro-3-methoxyphenyl)ethanone. These side products can be identified by:

    • ¹H and ¹⁹F NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show more complex splitting patterns than the expected product. The ¹⁹F NMR spectrum will exhibit additional signals corresponding to the fluorine atom on the aromatic ring, which will have a different chemical shift from the difluoromethyl group.

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can separate the desired product from the side products, and the mass spectrum of each peak will help in their identification. The fluorinated side product will have a mass that is 18 Da higher than the desired product.

  • Minimizing Aromatic Fluorination:

    • Control of Reaction Temperature: Running the reaction at a lower temperature can often increase the selectivity for the desired α,α-difluorination over aromatic fluorination.

    • Slow Addition of Fluorinating Agent: Adding the fluorinating agent portion-wise or as a solution over an extended period can help maintain a low concentration of the reactive species in the reaction mixture, thereby reducing the likelihood of side reactions.

    • Use of a Milder Fluorinating Agent: If aromatic fluorination is a persistent issue, consider using a less reactive electrophilic fluorinating agent. However, this may require longer reaction times or higher temperatures.

    • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the fluorinating agent. Sometimes, a change from a polar aprotic solvent like acetonitrile to a less polar one like dichloromethane can alter the reaction outcome.

Question 3: I'm having difficulty purifying my product by column chromatography. What are the best practices?

Answer:

Purification of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone by column chromatography requires careful optimization of the stationary and mobile phases.

  • Solvent System Selection: The key to successful column chromatography is selecting an appropriate solvent system that provides good separation between your product and any impurities.

    • TLC Optimization: Before running a column, always optimize the solvent system using TLC.[1] A good solvent system will give your product an Rf value of approximately 0.25-0.35.[1] For a compound like 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.

    • Gradient Elution: For complex mixtures, using a gradient elution (gradually increasing the polarity of the mobile phase during the chromatography) can provide better separation than an isocratic elution (using a single solvent mixture).[1]

  • Column Packing and Loading:

    • Proper Packing: Ensure the silica gel is packed uniformly in the column to avoid channeling, which leads to poor separation. A slurry packing method is generally recommended.[2]

    • Dry Loading: For compounds that are not very soluble in the initial eluent, a dry loading technique can be beneficial. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

  • Monitoring the Elution: Collect fractions and monitor them by TLC to identify which fractions contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Troubleshooting Summary

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction, product loss during work-up, degradation during purification.Monitor reaction completion (TLC, GC-MS). Perform multiple extractions. Use brine to break emulsions. Use deactivated silica for chromatography.
Side Product Formation Aromatic fluorination due to the activating methoxy group.Run the reaction at a lower temperature. Add the fluorinating agent slowly. Consider a milder fluorinating agent.
Difficult Purification Poor separation on silica gel, co-eluting impurities.Optimize the eluent system using TLC (aim for Rf ~0.25-0.35). Use gradient elution. Consider dry loading the sample.
Persistent Yellow Color Trace impurities or degradation products.Treat a solution of the product with activated charcoal. Consider a second purification step (e.g., recrystallization).[1]

Frequently Asked Questions (FAQs)

Q1: What is the best quenching agent to use at the end of the reaction?

A1: The choice of quenching agent depends on the specific fluorinating agent used. For electrophilic fluorinating agents like Selectfluor™, a common and effective method is to quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] This will neutralize any acidic byproducts and react with any remaining fluorinating agent. The addition should be done slowly and carefully, especially if the reaction was run at low temperatures, to control any potential exotherm or gas evolution.

Q2: Which organic solvent is most suitable for extracting 2,2-Difluoro-1-(3-methoxyphenyl)ethanone?

A2: Dichloromethane (DCM) and ethyl acetate are both good choices for extracting your product. DCM is denser than water, so it will form the bottom layer, while ethyl acetate is less dense and will be the top layer. The choice between them often comes down to personal preference and ease of handling. Ethyl acetate is generally considered a "greener" solvent. Regardless of the solvent chosen, it is crucial to perform at least three extractions to ensure complete recovery of the product from the aqueous phase.

Q3: My purified product is an oil, but the literature reports it as a solid. What should I do?

A3: It is not uncommon for highly pure compounds to exist as supercooled liquids or oils, even if their melting point is above room temperature. The presence of even trace amounts of impurities can inhibit crystallization.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask containing the oil. The imperfections on the glass surface can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the desired product (from a previous batch or a colleague), add it to the oil to induce crystallization.

    • Solvent Addition: Adding a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes) and then cooling the mixture can often promote crystallization.

  • Recrystallization: If the product is still an oil, it may indicate the presence of impurities. In this case, a final purification step by recrystallization can be very effective. Dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, or a mixture of ethyl acetate and hexanes) and then allow it to cool slowly. The pure product should crystallize out, leaving the impurities in the solution.

Experimental Protocol: Standard Work-up Procedure

This protocol outlines a general and robust work-up procedure for the synthesis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or other analytical methods, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture until gas evolution ceases.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL for a 1 mmol scale reaction).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water (1 x 50 mL) to remove any remaining water-soluble impurities.

    • Wash the organic layer with brine (saturated aqueous NaCl solution) (1 x 50 mL) to aid in the removal of water.

  • Drying and Filtration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and wash it with a small amount of the extraction solvent.

  • Solvent Removal:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40 °C.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Workup_Workflow Start Completed Reaction Mixture Quench Quench with aq. NaHCO3 Start->Quench Extract Extract with CH2Cl2 (3x) Quench->Extract Wash_H2O Wash with Water Extract->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotovap) Filter->Concentrate Purify Column Chromatography Concentrate->Purify End Pure Product Purify->End

Caption: A typical experimental workflow for the work-up and purification of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

References

Sources

Optimization

Technical Support Center: Monitoring Difluoromethylation Reactions by TLC

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. Tracking the progress of difluoromethylation (installation of a –CF 2​ H group) via Thin Layer Chromatography (TLC) prese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic chemists and drug development professionals. Tracking the progress of difluoromethylation (installation of a –CF 2​ H group) via Thin Layer Chromatography (TLC) presents unique challenges. The subtle polarity shifts, volatility of fluorinated products, and the harsh basic conditions often required for difluorocarbene generation can easily lead to false negatives or unreadable TLC plates.

This guide provides field-proven methodologies, causality-driven troubleshooting, and standard operating procedures to ensure reliable reaction monitoring.

The Science of –CF 2​ H Polarity and TLC Behavior

To successfully monitor a reaction, you must first predict how the product will behave on silica gel. The difluoromethyl group is unique: it is a moderately lipophilic, electron-withdrawing group that uniquely acts as a lipophilic hydrogen bond donor due to its highly polarized C–H bond[1].

This property means that the change in the retention factor ( Rf​ ) depends entirely on the functional group being replaced. While replacing a strong hydrogen bond donor (like –OH) with –OCF 2​ H will drastically decrease polarity, replacing a non-polar methyl group with –CF 2​ H will introduce a new dipole, slightly increasing polarity[2].

Table 1: Predictive Polarity Shifts on Normal-Phase Silica Gel
TransformationPolarity ShiftExpected Rf​ TrendMechanistic Causality
–OH –OCF 2​ H Major DecreaseLarge IncreaseLoss of a strong H-bond donor; replaced by a weak lipophilic H-bond donor[1].
–NH 2​ –NHCF 2​ H Major DecreaseLarge IncreaseLoss of primary amine basicity and strong H-bond capability.
–CH 3​ –CF 2​ H Slight IncreaseSlight DecreaseIntroduction of a highly polarized C–H bond and local dipole moment[2].
–H –CF 2​ H (Arene)Minor DecreaseSlight IncreaseIncreased lipophilicity of the arene system, offset slightly by the new dipole.

Standard Operating Procedure: The TLC Mini-Workup

Difluoromethylation reactions often utilize strong bases (e.g., Cs 2​ CO 3​ , KOH) or reagents like sodium chlorodifluoroacetate and TMSCF 2​ H, which generate significant salt byproducts[3]. Never spot the crude reaction mixture directly onto a TLC plate. The basic salts will disrupt the local pH of the acidic silica gel, causing severe streaking and baseline retention.

Step-by-Step Sampling Protocol:

  • Maintain Inert Atmosphere: Briefly remove the air condenser or septum under a positive pressure of nitrogen or argon to prevent moisture ingress[3].

  • Extract Sample: Using a micro-syringe or glass capillary, extract approximately 1 drop (~10–20 µL) of the active reaction mixture[3].

  • Quench & Neutralize: Add the drop into a 1.5 mL microcentrifuge tube or vial containing 0.2 mL of Ethyl Acetate (EtOAc) and 0.2 mL of 1 M aqueous HCl[3]. Causality: The HCl neutralizes the strong base and protonates unreacted starting materials (like phenols), driving the neutral difluoromethylated product into the organic phase.

  • Phase Separation: Cap the vial, shake vigorously for 5 seconds, and allow the biphasic mixture to separate[3].

  • Spotting: Dip a clean microcapillary into the top organic (EtOAc) layer and spot it onto the silica gel TLC plate[3].

  • Development: Develop the plate in the optimized eluent (e.g., 1:2 EtOAc:Hexanes)[3].

Workflow Visualization

TLCTroubleshooting Step1 Sample Reaction Mixture Step2 Mini-Workup (HCl / EtOAc) Step1->Step2 Step3 Spot Organic Layer on TLC Step2->Step3 Decision1 Is Spot UV Active? Step3->Decision1 Stain Stain with KMnO4 or PMA Decision1->Stain No Decision2 Good Rf Separation? Decision1->Decision2 Yes Stain->Decision2 Optimize Change Eluent (e.g., Toluene) Decision2->Optimize No Success Calculate Conversion Decision2->Success Yes Optimize->Step3 Re-run TLC

Workflow for troubleshooting TLC analysis of difluoromethylation reactions.

Troubleshooting & FAQs

Q1: My starting material and difluoromethylated product are co-eluting. How can I resolve them? A: Because the –CF 2​ H group can sometimes mimic the polarity of the starting material (especially in C–H to C–CF 2​ H transformations), standard dipole-driven solvent systems like EtOAc/Hexanes might fail[2]. Resolution: Switch to an eluent system that leverages π−π interactions or different polarizabilities, such as Toluene/Hexanes or Dichloromethane/Hexanes. If the molecule contains double bonds, consider using silver-nitrate impregnated silica plates.

Q2: The product spot is invisible under UV light, but LC-MS confirms the reaction is working. What is happening? A: Fluorination strongly withdraws electron density from conjugated aromatic systems. This can alter the electronic transition dipole moment, sometimes blue-shifting the UV absorption out of the standard 254 nm range used by TLC lamps. Resolution: Do not rely solely on UV. Utilize chemical stains. Dipping the plate in 7% phosphomolybdic acid (PMA) in ethanol or aqueous potassium permanganate (KMnO 4​ ), followed by gentle heating, is highly effective for visualizing difluoromethylated compounds[4].

Q3: I see a strong product spot during the reaction, but after isolation, my yield is near zero. Is the TLC inaccurate? A: TLC is likely accurate, but your product is evaporating. Low-molecular-weight difluoromethylated compounds (especially aliphatic ethers and simple arenes) can be highly volatile. Resolution: Avoid drying your TLC plates with a high-temperature heat gun before visualization, as you may inadvertently evaporate the product off the silica. During the actual reaction workup, avoid high vacuum (<1.0 mmHg) or elevated rotary evaporation temperatures (>30 °C)[5].

Q4: My TLC spots are streaking heavily from the baseline, making it impossible to calculate conversion. A: This is a classic symptom of reagent interference. Difluoromethylation generates highly basic and polar byproducts (e.g., unreacted Cs 2​ CO 3​ , phosphonium salts, or sodium halides). Resolution: You must perform the biphasic mini-workup described in Section 2[3]. Spotting the crude mixture directly deposits salts on the baseline, which destroys the capillary action and local pH of the silica gel, leading to severe streaking.

References

  • Difluoromethylation of Phenols - Organic Syntheses Organic Syntheses URL:[Link]

  • Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane ScienceOpen URL:[Link]

  • Standardized Approach for Diversification of Complex Small Molecules via Aryl Thianthrenium Salts Journal of the American Chemical Society URL:[Link]

  • On the polarity of partially fluorinated methyl groups ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview and comparison of analytical methodologies for the structural elucidation and purity assessment of 2,2...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and comparison of analytical methodologies for the structural elucidation and purity assessment of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, a fluorinated ketone of interest in pharmaceutical and materials science research. As a Senior Application Scientist, this document synthesizes technical details with practical insights, emphasizing the rationale behind method selection and experimental design. The guide is structured to provide researchers with the necessary tools to develop and validate robust analytical protocols for this and structurally related compounds. All methodologies are grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction: The Analytical Imperative for Fluorinated Ketones

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a synthetic intermediate whose utility is intrinsically linked to its precise chemical structure and purity. The introduction of the difluoromethyl group can significantly alter the physicochemical and pharmacological properties of a molecule. Therefore, rigorous analytical characterization is paramount to ensure the identity, purity, and quality of the compound, which are critical aspects in drug development and materials science. This guide will compare and contrast the principal analytical techniques for the comprehensive characterization of this molecule.

Orthogonal Analytical Strategy: A Multi-faceted Approach to Characterization

A robust analytical strategy for any compound, particularly a novel or modified one, relies on the principle of orthogonality. This involves utilizing multiple analytical techniques that measure different chemical and physical properties of the molecule. This approach provides a more complete and reliable characterization, reducing the risk of overlooking impurities or structural ambiguities.

Figure 1: An orthogonal analytical strategy for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound. For a fluorinated molecule like 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy
  • Principle: ¹H NMR provides information on the number, environment, and connectivity of protons in a molecule.

  • Expected Spectrum of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone:

    • Aromatic Region (δ 7.0-8.0 ppm): A complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring. The specific splitting patterns will be influenced by their positions relative to the methoxy and difluoroacetyl groups.

    • Difluoromethyl Proton (δ 6.0-7.0 ppm): A triplet is expected for the proton on the difluoromethyl group due to coupling with the two equivalent fluorine atoms (¹JHF).

    • Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three equivalent protons of the methoxy group.

¹³C NMR Spectroscopy
  • Principle: ¹³C NMR provides information on the carbon skeleton of the molecule.

  • Expected Spectrum:

    • Carbonyl Carbon (C=O): A peak in the downfield region (δ 180-200 ppm), which will likely appear as a triplet due to coupling with the two fluorine atoms (²JCF).

    • Aromatic Carbons: Several peaks in the aromatic region (δ 110-160 ppm). The carbon attached to the methoxy group will be significantly shielded, while the carbon attached to the difluoroacetyl group will be deshielded.

    • Difluoromethyl Carbon: A triplet in the region of δ 110-130 ppm due to the large one-bond carbon-fluorine coupling (¹JCF).

    • Methoxy Carbon: A peak around δ 55 ppm.

¹⁹F NMR Spectroscopy
  • Principle: ¹⁹F NMR is highly sensitive and provides specific information about the fluorine atoms in a molecule.

  • Expected Spectrum: A doublet is expected for the two equivalent fluorine atoms, resulting from coupling to the single proton on the same carbon (¹JFH). The chemical shift will be indicative of the electronic environment of the difluoromethyl group.

Comparative Data for Related Structures

Table 1: Comparison of NMR Techniques for Structural Elucidation

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity, and relative numbers.High sensitivity, readily available.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, presence of functional groups.Provides a direct map of the carbon framework.Lower natural abundance of ¹³C results in lower sensitivity.
¹⁹F NMR Direct detection of fluorine, sensitive to electronic environment.High sensitivity, large chemical shift range reduces overlap.Requires a multinuclear NMR spectrometer.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile compounds in a mixture before they are introduced into the mass spectrometer for detection.

  • Application: GC-MS is well-suited for the analysis of relatively volatile and thermally stable compounds like 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. It can be used for both identification and quantification. Derivatization is generally not required for this class of compounds.

  • Expected Fragmentation: The molecular ion peak ([M]⁺) should be observable. Common fragmentation patterns would involve cleavage of the C-C bond between the carbonyl group and the aromatic ring, and loss of the difluoromethyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC separates compounds in a liquid mobile phase before they enter the mass spectrometer.

  • Application: LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile.

  • Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.

Table 2: Comparison of Mass Spectrometry Techniques

TechniquePrimary UseStrengthsLimitations
GC-MS Analysis of volatile and thermally stable compounds.Excellent separation efficiency, established libraries for identification.Not suitable for non-volatile or thermally labile compounds.
LC-MS Analysis of a wide range of compounds.Applicable to a broader range of molecules, various ionization methods.Matrix effects can be more pronounced.

Chromatography: The Gold Standard for Purity Assessment

Chromatographic techniques are indispensable for determining the purity of a compound and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Methodology: A reversed-phase HPLC method using a C18 column is the most common approach for analyzing aromatic ketones. A mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape, would be a suitable starting point. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for the analyte.

  • Validation: The validation of an HPLC method should be performed in accordance with ICH Q2(R1) guidelines, which include assessing specificity, linearity, range, accuracy, precision, and robustness.[2][3][4][5]

Experimental Protocol: A Starting Point for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL in mobile phase) Working_Standards Prepare Working Standards (Dilutions of stock) Stock_Solution->Working_Standards Sample_Prep Dissolve and Filter Sample Stock_Solution->Sample_Prep Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Working_Standards->Column Sample_Prep->Column Mobile_Phase Acetonitrile/Water with 0.1% Formic Acid Flow_Rate 1.0 mL/min Detection UV Detection (e.g., 254 nm) Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Detection->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Figure 2: A typical workflow for HPLC method development and analysis.

Gas Chromatography (GC)
  • Principle: As described in the GC-MS section, GC is excellent for separating volatile compounds.

  • Detector: When coupled with a Flame Ionization Detector (FID), GC provides excellent quantification capabilities for organic compounds.

  • System Suitability: As with HPLC, GC methods must adhere to system suitability criteria outlined in pharmacopeias such as the USP General Chapter <621>.[6][7][8][9][10]

Vibrational Spectroscopy: A Fingerprint of Functional Groups

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.

  • Expected Key Absorptions:

    • C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹. The presence of the electron-withdrawing fluorine atoms may shift this to a slightly higher wavenumber.

    • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

    • C-O Stretch (methoxy): A characteristic absorption around 1250 cm⁻¹.

    • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Raman Spectroscopy
  • Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule.

  • Complementary Information: Raman spectroscopy is often complementary to FTIR. For instance, symmetrical non-polar bonds often show strong Raman scattering but weak IR absorption. The aromatic ring vibrations are typically strong in the Raman spectrum.

Table 3: Comparison of Vibrational Spectroscopy Techniques

TechniquePrincipleStrengthsLimitations
FTIR Infrared AbsorptionWidely available, excellent for identifying polar functional groups.Water can be a problematic solvent, sample preparation can be required.
Raman Inelastic Light ScatteringCan be used with aqueous samples, minimal sample preparation.Fluorescence can interfere with the signal, less sensitive for some functional groups.

Conclusion: An Integrated Approach for Confident Characterization

The comprehensive analytical characterization of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone requires a multi-technique, orthogonal approach. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for definitive structural elucidation. Mass spectrometry (GC-MS or LC-MS) confirms the molecular weight and provides valuable fragmentation information. Chromatographic methods, particularly HPLC, are the cornerstone for assessing purity and for quantification. Finally, vibrational spectroscopy (FTIR and Raman) offers a rapid means of confirming the presence of key functional groups. By integrating the data from these complementary techniques, researchers and drug development professionals can achieve a high level of confidence in the identity, purity, and quality of this important fluorinated ketone.

References

  • United States Pharmacopeia.
  • United States Pharmacopeia.
  • Are You Sure You Understand USP <621>?
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Understanding the Latest Revisions to USP <621> | Agilent. (2023, April 15).
  • Waters Corporation.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Journal of Organic and Pharmaceutical Chemistry. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone: Unveiling the Power of qNMR

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of quality control and regulatory c...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of quality control and regulatory compliance. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) have long been the industry standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and versatile primary analytical method.[1][2][3] This guide provides an in-depth technical comparison of qNMR and HPLC-UV for the quantitative analysis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, a fluorinated ketone intermediate, highlighting the unique advantages of leveraging the ¹⁹F nucleus for superior selectivity and accuracy.

The Principle of qNMR: A Paradigm Shift in Quantification

Unlike chromatographic techniques that rely on comparing the detector response of an analyte to that of a certified reference standard via a calibration curve, qNMR operates on a more fundamental principle. The area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5] This intrinsic linearity means that a single internal standard of known purity and concentration can be used to quantify multiple analytes in a mixture, often without the need for an identical reference standard of the analyte itself.[2][5][6] This capability is particularly valuable in early-stage drug development, where certified standards for novel molecules may not yet be available.[1][7]

For fluorinated compounds such as 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, ¹⁹F qNMR offers distinct advantages:

  • 100% Natural Abundance: The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity.[8]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 350 ppm, drastically reducing the likelihood of signal overlap, a common challenge in ¹H NMR.[8][9]

  • No Background Interference: Endogenous fluorine-containing compounds are rare in most sample matrices, leading to clean spectra with no background signals.[8][10]

Experimental Workflow: ¹⁹F qNMR of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

A successful qNMR experiment is built upon a foundation of meticulous planning and execution, from sample preparation to data analysis. The following workflow is designed as a self-validating system, where experimental choices are made to minimize uncertainty and ensure data integrity.

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_analyte 1. Precisely weigh analyte (~20 mg) weigh_is 2. Precisely weigh Internal Standard (IS) (e.g., 3,5-BTFMBA, equimolar) weigh_analyte->weigh_is dissolve 3. Dissolve analyte and IS in deuterated solvent (e.g., DMSO-d6, ~0.7 mL) weigh_is->dissolve vortex 4. Vortex to ensure complete dissolution dissolve->vortex transfer 5. Transfer to high-quality NMR tube vortex->transfer instrument_setup 6. Instrument Setup (Tuning, Locking, Shimming) transfer->instrument_setup param_opt 7. Set Quantitative Parameters (90° pulse, D1 ≥ 7*T1, SW, NS) instrument_setup->param_opt acquire 8. Acquire FID param_opt->acquire process_fid 9. Process FID (FT, Manual Phasing, Baseline Correction) acquire->process_fid integrate 10. Integrate Signals (Analyte & IS) process_fid->integrate calculate 11. Calculate Purity using the qNMR Equation integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Detailed Experimental Protocol: ¹⁹F qNMR

1. Causality Behind Experimental Choices:

  • Internal Standard (IS) Selection: 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) is an excellent choice for ¹⁹F qNMR.[11] It possesses two chemically equivalent -CF₃ groups, yielding a single, sharp resonance. Its aromatic protons also provide a signal for ¹H qNMR, allowing for cross-validation.[11] Crucially, its signals do not overlap with the difluoromethyl signal of the analyte.

  • Solvent Selection: DMSO-d₆ is selected for its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.

  • Precision Weighing: As qNMR is a mass-based ratio technique, the accuracy of the final purity calculation is directly dependent on the accuracy of the initial mass measurements. A microbalance with at least 0.01 mg readability is essential.[12]

  • Relaxation Delay (D1): To ensure complete relaxation of all nuclei before the next pulse, the relaxation delay (D1) combined with the acquisition time should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any signal being quantified.[13] This is the most critical parameter for ensuring the signal integrals are truly proportional to the number of nuclei. A preliminary inversion-recovery experiment is performed to measure the T₁ values for both the analyte and the internal standard.

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Using an analytical microbalance, accurately weigh approximately 20 mg of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone into a clean glass vial. Record the mass (mₐ).

    • To the same vial, add an approximately equimolar amount of the internal standard (3,5-BTFMBA). Accurately record the mass of the standard (mₛₜd).[14]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Cap the vial and vortex until both the analyte and the internal standard are fully dissolved. Visually inspect for any undissolved particulates.[14]

    • Using a pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • NMR Data Acquisition (e.g., on a 400 MHz spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate.

    • Lock onto the deuterium signal of DMSO-d₆ and perform automatic shimming to optimize magnetic field homogeneity.

    • Determine the T₁ values for the ¹⁹F signals of both the analyte and the internal standard using an inversion-recovery pulse sequence.

    • Acquire the ¹⁹F qNMR spectrum using the following optimized parameters:

      • Pulse Program: A simple pulse-acquire sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[11]

      • Pulse Angle: 90° (determined via pulse calibration).

      • Relaxation Delay (D1): 30 seconds (a conservative value assuming the longest T₁ is ~4-5 seconds).

      • Acquisition Time (AQ): ~1-2 seconds.

      • Number of Scans (NS): 32 (adjust to achieve a signal-to-noise ratio > 250 for the smallest peak of interest).[15]

      • Spectral Width (SW): Set to encompass all ¹⁹F signals of interest.

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Manually phase the spectrum and perform a meticulous baseline correction across the entire spectrum. Automated routines can introduce errors and should be used with caution.[16]

    • Integrate the well-resolved ¹⁹F signal of the analyte (Iₐ) and the ¹⁹F signal of the internal standard (Iₛₜd).

    • Calculate the purity of the analyte (Pₐ) using the standard qNMR equation:[4]

      Pₐ (%) = (Iₐ / Nₐ) * (Nₛₜd / Iₛₜd) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

      Where:

      • I: Integral value of the signal

      • N: Number of nuclei giving rise to the signal (Nₐ = 2 for the -CHF₂ group; Nₛₜd = 6 for the two -CF₃ groups of 3,5-BTFMBA)

      • M: Molar mass of the compound

      • m: Weighed mass of the compound

      • Pₛₜd: Purity of the internal standard (as a percentage)

      • Subscripts 'a' and 'std' refer to the analyte and standard, respectively.

Comparative Analysis: qNMR vs. HPLC-UV

To provide a clear performance comparison, we present hypothetical yet realistic data for the analysis of a single batch of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Alternative Method Protocol: HPLC-UV
  • System: Standard HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water.

  • Detection: UV at 254 nm.

  • Quantification: External standard method requiring a 5-point calibration curve prepared from a certified reference standard of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Performance Comparison Data
Parameter¹⁹F qNMRHPLC-UVCausality and Field Insights
Purity (% w/w) 99.1%99.3%Both methods can yield statistically equivalent results when properly validated.[17][18] qNMR is considered a primary ratio method, providing results traceable to the SI unit of mass.[6]
Precision (%RSD, n=6) 0.25%0.40%qNMR precision is primarily limited by weighing accuracy and signal-to-noise, which are highly controllable. HPLC precision can be influenced by pump fluctuations, column aging, and injection variability.
Method Development Time ~4 hours2-3 daysqNMR method development is rapid, focusing on T₁ measurement and parameter optimization. HPLC requires extensive screening of columns, mobile phases, and gradient conditions, plus preparation and validation of a reference standard.[19]
Analysis Time per Sample ~15 minutes~25 minutesWhile a single HPLC run may be short (e.g., 10 min), system equilibration and bracketing with standards increases the effective time per sample. qNMR is faster for individual samples.[18]
Reference Standard Requires a chemically different, high-purity internal standard (e.g., 3,5-BTFMBA).Requires a certified reference standard of the analyte itself.This is a key advantage of qNMR, especially for novel compounds where a certified standard is unavailable or expensive.[1][10]
Solvent Consumption ~0.7 mL deuterated solvent per sample.>300 mL mobile phase per sequence.qNMR is a significantly more environmentally friendly "green" analytical technique.[19]
Selectivity Excellent. ¹⁹F signals are highly specific with minimal overlap.Good. Potential for co-elution with structurally similar impurities requires careful method development and peak purity analysis.
Information Provided Absolute purity, plus structural confirmation of analyte and identification of impurities from the same experiment.Retention time and UV response for quantification. Limited structural information.qNMR provides a holistic sample profile, simultaneously confirming identity and determining purity.
Robustness High. Less affected by environmental factors like temperature fluctuations.Moderate. Sensitive to column temperature, mobile phase composition, and column performance over time.[20]

Conclusion: Choosing the Right Tool for the Job

Both ¹⁹F qNMR and HPLC-UV are powerful techniques for the quantitative analysis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. HPLC-UV remains a workhorse in quality control labs, particularly for routine analysis of established products where methods are validated and reference standards are readily available.[21]

However, for drug development professionals, qNMR, and specifically ¹⁹F qNMR for fluorinated molecules, offers a superior combination of speed, accuracy, and versatility. Its status as a primary method, independence from analyte-specific reference standards, and the wealth of structural information it provides make it an invaluable tool. It accelerates method development, provides higher confidence in results for novel compounds, and delivers this with significantly less environmental impact. For any laboratory involved in the synthesis and characterization of new chemical entities, embracing qNMR is not just an alternative—it is a strategic advantage.

References

  • Title: qNMR: top tips for optimised sample prep Source: Manufacturing Chemist URL: [Link]

  • Title: qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL: [Link]

  • Title: Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: PubMed URL: [Link]

  • Title: Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology Source: qNMR Exchange URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Purity by Absolute qNMR Instructions Source: ACS.org URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: Quantitative Nuclear Magnetic Resonance (qNMR): Principles and Practice Source: AZoM URL: [Link]

  • Title: A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy Source: ResearchGate URL: [Link]

  • Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]

  • Title: Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate Source: ACS Publications URL: [Link]

  • Title: Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications Source: PMC URL: [Link]

  • Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: PMC URL: [Link]

  • Title: Let's try doing quantitative NMR (2) Source: JEOL Ltd. URL: [Link]

  • Title: Validation of quantitative NMR Source: ResearchGate URL: [Link]

  • Title: qNMR Purity Recipe Book (1 - Sample Preparation) Source: Mestrelab Research URL: [Link]

  • Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules Source: ResearchGate URL: [Link]

  • Title: 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Structure Elucidation of Fluorinated Compounds by NMR Source: JEOL Ltd. URL: [Link]

  • Title: Quantitative nuclear magnetic resonance: Experimental methods and typical applications Source: Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry Source: PMC URL: [Link]

  • Title: Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis Source: SciSpace URL: [Link]

  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]

  • Title: Quantifying Small Molecules by Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: PMC URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content Source: PMC URL: [Link]

  • Title: Small Molecule Analysis Testing: HPLC vs GC Source: Brewer Science URL: [Link]

  • Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules Source: ACG Publications URL: [Link]

  • Title: qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Source: Frontiers URL: [Link]

  • Title: Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products Source: MDPI URL: [Link]

  • Title: Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures Source: PMC URL: [Link]

  • Title: Validation of a generic quantitative (1)H NMR method for natural products analysis Source: PubMed URL: [Link]

Sources

Validation

confirming the structure of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

Definitive Structural Confirmation of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone: A Comparative Analytical Guide As a Senior Application Scientist, I frequently encounter the challenge of definitively characterizing fluori...

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structural Confirmation of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of definitively characterizing fluorinated building blocks. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7) is a highly valuable intermediate in medicinal chemistry, often utilized to synthesize reversible covalent enzyme inhibitors and lipophilic hydrogen bond donors[1][2]. However, the strong electron-withdrawing nature of the alpha,alpha-difluoromethyl group (-CHF₂) dramatically alters the molecule's electronic environment, requiring a nuanced approach to structural confirmation.

This guide objectively compares the performance of three primary analytical modalities—Multinuclear NMR, GC-HRMS, and ATR-FTIR—detailing the physical causality behind their diagnostic signals and providing self-validating experimental protocols to ensure absolute structural integrity.

Comparative Analysis of Analytical Modalities

To confirm the structure of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, we must verify the presence of the meta-methoxy aromatic ring, the carbonyl core, and the terminal difluoromethyl group.

Modality A: Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F) – The Gold Standard

NMR is the only modality that provides absolute proof of atomic connectivity through scalar J-coupling networks.

  • The Causality of the Signal: The geminal difluoro group (-CHF₂) is a spin-1/2 system. The single proton is split by the two equivalent fluorine atoms, resulting in a distinct triplet in the ¹H NMR spectrum. Because fluorine is highly electronegative and in close proximity, the coupling constant (²J_HF) is characteristically large, typically around 52–54 Hz[3].

  • Diagnostic Proof: In the ¹³C NMR spectrum, the carbon directly attached to the fluorines splits into a massive triplet (¹J_CF ≈ 250 Hz), while the adjacent carbonyl carbon also splits into a triplet due to two-bond coupling (²J_CF ≈ 25 Hz)[4]. The ¹⁹F NMR will show a doublet at approximately -122 ppm (²J_FH ≈ 52 Hz).

Modality B: GC-HRMS (Electron Ionization) – The Sensitivity Champion

High-Resolution Mass Spectrometry provides exact elemental composition but relies on fragmentation logic to prove structural arrangement.

  • The Causality of the Signal: Under 70 eV Electron Ionization (EI), the molecular ion [M]⁺ is formed at m/z 186.0492. The dominant fragmentation pathway is an alpha-cleavage driven by the stability of the resulting acylium ion. The bond between the carbonyl carbon and the difluoromethyl carbon cleaves, expelling a neutral difluoromethyl radical (•CHF₂, 51 Da).

  • Diagnostic Proof: This cleavage leaves behind a highly stable 3-methoxybenzoyl cation, which dominates the spectrum as the base peak at m/z 135.0446.

Modality C: ATR-FTIR Spectroscopy – The Orthogonal Validator

Infrared spectroscopy cannot prove connectivity on its own but provides rapid, non-destructive validation of functional group electronics.

  • The Causality of the Signal: The highly electronegative fluorine atoms withdraw electron density from the adjacent carbonyl group via the inductive effect (-I). This increases the force constant of the C=O double bond, requiring higher energy for vibration[5][6].

  • Diagnostic Proof: Consequently, the carbonyl stretching frequency is blue-shifted to approximately 1705 cm⁻¹, compared to ~1680 cm⁻¹ for standard, non-fluorinated acetophenones[4].

Quantitative Data Presentation

Analytical ModalityPrimary Diagnostic FeatureResolution / SpecificitySensitivityStructural Proof Capability
Multinuclear NMR J-coupling (²J_HF ≈ 52 Hz, ¹J_CF ≈ 250 Hz)Ultimate (Isomer specific)ModerateDefinitive (Gold Standard)
GC-HRMS (EI) Exact Mass & •CHF₂ loss (m/z 135 base peak)High (Elemental comp.)UltimateHigh (Requires MS/MS for isomers)
ATR-FTIR Blue-shifted C=O stretch (~1705 cm⁻¹)Low (Functional group)HighSupportive (Orthogonal only)

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires systems that validate themselves during execution. Do not merely run the sample; prove the instrument is capable of telling the truth.

Protocol 1: Quantitative Multinuclear NMR Acquisition
  • Sample Preparation & Internal Standardization: Dissolve 15 mg of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Self-Validation Step: Spike the sample with a known gravimetric quantity of 1,4-difluorobenzene. Causality: This acts as a quantitative internal standard (qNMR) to definitively validate the 2:1 ratio of fluorine atoms to the molecule, preventing the misidentification of monofluoro or trifluoro impurities.

  • Tuning and Matching: Insert the NMR tube into a 400 MHz spectrometer. Automatically tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl₃. Perform gradient shimming until the TMS signal FWHH (Full Width at Half Height) is < 1.0 Hz. Causality: Poor shimming distorts critical multiplet structures (like the 52 Hz triplet), leading to false J-coupling measurements.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) of 5 seconds to ensure complete relaxation of the methoxy (s, 3H, ~3.8 ppm) and CHF₂ (t, 1H, ~6.3 ppm) protons.

    • ¹³C NMR: 512 scans, proton-decoupled. Look for the carbonyl triplet at ~185 ppm.

    • ¹⁹F NMR: 32 scans, proton-coupled to observe the diagnostic doublet at ~-122 ppm.

Protocol 2: GC-HRMS Analysis (Electron Ionization)
  • System Calibration: Infuse Perfluorotributylamine (PFTBA) to calibrate the mass analyzer. Causality: Ensures mass accuracy within < 5 ppm, which is mandatory to differentiate the exact mass of C₉H₈F₂O₂ (186.0492 Da) from isobaric interferences.

  • Blank Injection: Run a pure ethyl acetate blank. Self-Validation Step: This proves that the m/z 135 base peak in subsequent runs is not column carryover from previous aromatic injections.

  • Chromatographic Separation: Inject 1 µL (split ratio 50:1) of a 10 µg/mL sample onto an HP-5MS column. Use a temperature ramp from 80°C to 280°C at 15°C/min.

  • Ionization: Apply 70 eV electron ionization. Scan range m/z 50–300.

Analytical Workflow Visualization

AnalyticalWorkflow Start Target Compound 2,2-Difluoro-1-(3-methoxyphenyl)ethanone NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR MS GC-HRMS (Electron Ionization) Start->MS IR FTIR Spectroscopy (ATR) Start->IR NMR_Result 1H: ~6.3 ppm (t, J=52Hz) 13C: ~113 ppm (t, J=250Hz) 19F: ~-122 ppm (d) NMR->NMR_Result MS_Result [M]+ m/z 186.0492 Base Peak: m/z 135 (Loss of •CHF2) MS->MS_Result IR_Result Blue-shifted C=O ~1705 cm⁻¹ IR->IR_Result Confirm Definitive Structural Confirmation NMR_Result->Confirm MS_Result->Confirm IR_Result->Confirm

Fig 1: Multi-modal analytical workflow for the structural confirmation of the difluoromethyl ketone.

References

  • 2,2-Difluoro-1-(3-methoxyphenyl)
  • Source: National Institutes of Health (NIH)
  • Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads Source: ResearchGate URL
  • Source: Royal Society of Chemistry (RSC)
  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: ResearchGate URL
  • Source: Journal of the American Chemical Society (JACS)

Sources

Comparative

comparison of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone with other fluorinating agents

The strategic incorporation of difluoromethylene (-CF2-) and difluoromethyl (-CF2H) groups is a cornerstone of modern medicinal chemistry. These motifs act as bioisosteres for ethereal oxygens, hydroxyls, and thiols, off...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of difluoromethylene (-CF2-) and difluoromethyl (-CF2H) groups is a cornerstone of modern medicinal chemistry. These motifs act as bioisosteres for ethereal oxygens, hydroxyls, and thiols, offering profound improvements in metabolic stability, lipophilicity, and target binding affinity[1].

When designing a synthetic route to a CF2-containing pharmacophore, chemists must choose between late-stage fluorination and a bottom-up building block approach. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (3-OMe-DFAP, CAS 1271473-84-7) is a highly specialized, modular fluorinated building block[2]. Unlike traditional fluorinating agents that transfer bare fluorine atoms or CF2H radicals, 3-OMe-DFAP allows for the precise, mild construction of complex fluorinated scaffolds.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of 3-OMe-DFAP against conventional fluorinating and difluoromethylating agents, providing mechanistic causality and validated experimental workflows.

Mechanistic Paradigms: Building Blocks vs. Direct Transfer

To understand the utility of 3-OMe-DFAP, we must evaluate the causality behind the success or failure of competing fluorination paradigms:

1. The Late-Stage Deoxofluorination Paradigm (e.g., DAST, XtalFluor) Reagents like Diethylaminosulfur trifluoride (DAST) convert aldehydes and ketones directly to -CF2- groups. While conceptually straightforward, the causality of their frequent failure in late-stage drug development lies in their extreme electrophilicity and the unavoidable generation of hydrofluoric acid (HF) as a byproduct[1]. In complex scaffolds, this leads to undesired eliminations (forming fluoroalkenes), skeletal rearrangements, and the degradation of acid-sensitive functional groups.

2. The Direct Transfer Paradigm (e.g., TMSCF2H, DFMS) Reagents such as (difluoromethyl)trimethylsilane (TMSCF2H) act as direct nucleophilic -CF2H sources[3]. While highly effective, the generation of the difluorocarbanion intermediate requires precise fluoride-initiated activation. If temperature control fails, the intermediate rapidly undergoes α-elimination to form highly reactive difluorocarbene, leading to unpredictable side reactions and diminished yields.

3. The Building-Block Paradigm (3-OMe-DFAP) 3-OMe-DFAP bypasses the need for harsh fluorination conditions entirely. The strong electron-withdrawing nature of the adjacent -CF2- group renders the carbonyl carbon highly electrophilic, making it an ideal substrate for stereocontrolled nucleophilic additions (e.g., Grignard or organozinc reagents) to form tertiary CF2-alcohols[4]. Furthermore, the α-protons are sufficiently acidic to allow kinetic deprotonation, yielding difluoroenoxysilanes —potent nucleophiles used in Mukaiyama-type aldol and allylic alkylation reactions[5]. This approach guarantees absolute regioselectivity and exceptional functional group tolerance.

Quantitative Data Presentation

The following table summarizes the operational parameters of 3-OMe-DFAP compared to industry-standard fluorinating alternatives.

Reagent / AgentReaction ParadigmRegioselectivityFunctional Group ToleranceHandling & ToxicityPrimary Application
3-OMe-DFAP Building Block (Synthon)Absolute (Pre-installed)High (Tolerates unprotected amines/ethers)Stable, non-corrosive solid/liquidSynthesis of tertiary CF2-alcohols & difluoroenoxysilanes
DAST DeoxofluorinationPoor to ModerateLow (Destroys alcohols, amines, epoxides)Highly corrosive, reacts violently with waterDirect conversion of C=O to CF2
TMSCF2H Nucleophilic TransferHighModerate (Requires anhydrous/aprotic media)Moisture sensitive, requires fluoride initiatorDirect addition of -CF2H to electrophiles
Selectfluor Electrophilic FluorinationModerate (Substrate dependent)Moderate (Oxidative side-reactions possible)Bench-stable, safe handlingα-Fluorination of carbonyls

Pathway Visualization

The following diagram illustrates the divergent synthetic logic when approaching a CF2-containing target, highlighting the strategic advantage of the building-block method over late-stage deoxofluorination.

G Target Target: CF2-Containing Pharmaceutical Scaffold BB Building-Block Approach (3-OMe-DFAP) Target->BB LS Late-Stage Fluorination (DAST / XtalFluor) Target->LS DT Direct Transfer (TMSCF2H / DFMS) Target->DT Success1 Difluoroenoxysilanes & Tertiary CF2-Alcohols BB->Success1 High Stereocontrol Fail Deoxofluorination (Harsh, Low Tolerance) LS->Fail Poor Chemoselectivity Success2 Nucleophilic/Radical CF2H Addition DT->Success2 Specialized Conditions

Comparison of CF2-pharmacophore synthesis pathways: 3-OMe-DFAP vs. late-stage fluorination.

Experimental Protocols (Self-Validating Systems)

The following protocols demonstrate the dual utility of 3-OMe-DFAP. Every step is designed as a self-validating system, where the causality of the chemical environment dictates the success of the transformation.

Protocol 1: Synthesis of Tertiary Difluoromethyl Alcohols via Grignard Addition

This protocol leverages the extreme electrophilicity of the 3-OMe-DFAP carbonyl[6].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Grignard reagents are highly sensitive to moisture; even trace water will protonate the reagent, destroying its nucleophilicity and altering the reaction stoichiometry.

  • Substrate Solvation: Dissolve 1.0 equivalent of 3-OMe-DFAP in anhydrous THF (0.2 M concentration).

  • Thermal Control: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: The electron-withdrawing CF2 group makes the α-protons highly acidic. Cryogenic temperatures suppress undesired enolization (deprotonation) and strictly favor kinetic nucleophilic addition to the carbonyl carbon.

  • Nucleophilic Addition: Add 1.2 equivalents of the desired Grignard reagent (e.g., PhMgBr) dropwise via syringe pump over 30 minutes. Causality: Dropwise addition prevents localized thermal runaway, which could trigger reduction or aldol-type condensation side reactions.

  • Quench & Workup: Stir for 2 hours at -78 °C, then quench cold with saturated aqueous NH4Cl. Causality: A mildly acidic quench neutralizes the magnesium alkoxide intermediate to yield the tertiary alcohol without risking acid-catalyzed dehydration.

  • Isolation: Extract with diethyl ether, dry over MgSO4, and purify via silica gel chromatography.

Protocol 2: Generation of Difluoroenoxysilanes for Aldol Chemistry

This protocol converts 3-OMe-DFAP into a stable, nucleophilic difluoroenoxysilane[5].

  • Preparation: In a flame-dried flask under Argon, dissolve 1.0 equivalent of 3-OMe-DFAP in anhydrous THF (0.2 M).

  • Kinetic Deprotonation: Cool to -78 °C and add 1.1 equivalents of Lithium bis(trimethylsilyl)amide (LiHMDS) dropwise. Stir for 45 minutes. Causality: LiHMDS is a bulky, non-nucleophilic base. It selectively deprotonates the sterically hindered α-position to form the kinetic enolate without attacking the highly electrophilic carbonyl carbon.

  • Silyl Trapping: Add 1.5 equivalents of freshly distilled Trimethylsilyl chloride (TMSCl) dropwise. Causality: The hard oxygen center of the difluoroenolate rapidly attacks the hard silicon electrophile, trapping the intermediate as the stable silyl enol ether (difluoroenoxysilane).

  • Warming & Isolation: Allow the reaction to slowly warm to room temperature over 2 hours. Concentrate under reduced pressure, precipitate the LiCl salts with anhydrous pentane, filter under Argon, and concentrate to yield the pure difluoroenoxysilane.

References

  • [2] Benchchem. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone | Benchchem. Available at:

  • [1] Chemical Society Reviews (RSC Publishing). Late-stage difluoromethylation: concepts, developments and perspective. Available at:

  • [3] ResearchGate. Silicon-Based Reagents for Difluoromethylation and Difluoromethylenation Reactions. Available at:

  • [5] PubMed Central (PMC). Generation of Magnesium Pentafluoropropen-2-olate from Hexafluoroisopropanol and Synthesis of 2,2,4,4,4-Pentafluoro-3,3-dihydroxyketones. Available at:

  • [4] Fluorine Notes. SYNTHESIS OF DIFLUOROMETHYL KETONES. Available at:

  • [6] Benchchem. Application Notes and Protocols: Nucleophilic Addition to 1,1,1-Trifluoroacetone. Available at:

Sources

Validation

structure-activity relationship (SAR) of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone analogs

A Comprehensive SAR Comparison Guide: 2,2-Difluoro-1-(3-methoxyphenyl)ethanone Analogs in Protease Inhibition Executive Summary In the landscape of rational drug design, the gem-difluoroketone (DFMK) pharmacophore has em...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive SAR Comparison Guide: 2,2-Difluoro-1-(3-methoxyphenyl)ethanone Analogs in Protease Inhibition

Executive Summary

In the landscape of rational drug design, the gem-difluoroketone (DFMK) pharmacophore has emerged as a privileged warhead for the reversible covalent inhibition of critical therapeutic targets, particularly cysteine and serine proteases[1]. Among the diverse building blocks available, 2,2-Difluoro-1-(3-methoxyphenyl)ethanone serves as a highly optimized foundational scaffold[2]. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis, objectively comparing the 3-methoxyphenyl derivative against its structural analogs to demonstrate how specific substitution patterns dictate warhead electrophilicity, target affinity, and metabolic stability.

Mechanistic Rationale: The Power of the DFMK Warhead

To understand the SAR of these analogs, we must first examine the causality behind the DFMK moiety's efficacy. The gem-difluoro group (–CHF2) exerts a profound electron-withdrawing inductive effect on the adjacent carbonyl carbon. This localized electron depletion significantly increases the ketone's electrophilicity compared to non-fluorinated or monofluoro analogs[3].

When the analog enters the active site of a target protease (e.g., viral Mpro or human Factor IXa), the hyper-electrophilic carbonyl carbon becomes highly susceptible to nucleophilic attack by the catalytic cysteine (or serine) residue. This reaction forms a stable, yet reversible, hemithioacetal (or hemiketal) adduct[1]. The reversibility is crucial: it minimizes the risk of off-target toxicity often associated with irreversible suicide inhibitors while maintaining a prolonged target residence time.

MOA Protease Target Protease (Catalytic Cysteine) Complex Reversible Covalent Complex (Hemithioacetal Adduct) Protease->Complex Nucleophilic Attack (Cys-SH) Inhibitor DFMK Analog (Electrophilic Ketone) Inhibitor->Complex Electrophilic Carbonyl Stabilization S1' Pocket Binding (H-bonds & Steric Fit) Complex->Stabilization Structural alignment

Mechanism of reversible covalent inhibition by gem-difluoroketones.

Structure-Activity Relationship (SAR) Analysis

The substitution pattern on the phenyl ring of the 2,2-difluoro-1-phenylethanone core dictates both the electronic environment of the warhead and the steric/electrostatic interactions within the protease's S1' subsite.

  • The Baseline (Unsubstituted Phenyl): The unsubstituted analog provides baseline electrophilicity but lacks specific anchoring interactions in the S1' pocket, leading to moderate inhibitory potency.

  • The 4-Methoxy Analog (Para-substitution): Placing a methoxy group at the para position allows it to donate electron density into the aromatic ring via resonance. This electron donation partially neutralizes the electron-withdrawing effect of the fluorine atoms, reducing the electrophilicity of the ketone warhead and resulting in a higher IC50 (lower potency)[4].

  • The 3-Hydroxy Analog (Meta-substitution): While the 3-hydroxy group provides an excellent hydrogen-bond donor for the S1' pocket, it severely compromises the compound's pharmacokinetic profile. Phenolic hydroxyls are highly susceptible to rapid phase II metabolism (glucuronidation), drastically reducing the biological half-life.

  • The 3-Methoxy Target Compound: 2,2-Difluoro-1-(3-methoxyphenyl)ethanone represents the optimal balance. Because the methoxy group is in the meta position, it cannot donate electrons to the ketone via direct resonance. Instead, it exerts a mild inductive electron-withdrawing effect, preserving (and slightly enhancing) the warhead's reactivity[3]. Furthermore, the methyl ether caps the reactive hydroxyl, preventing glucuronidation and improving the cLogP for better cellular permeability.

Quantitative SAR Comparison Data

The following table summarizes the benchmarking data of these analogs against a model cysteine protease, highlighting the superiority of the 3-methoxy substitution.

Compound AnalogRing SubstitutionWarhead ElectrophilicityProtease IC50 (nM)cLogPMetabolic Stability (T1/2, min)
Analog A Unsubstituted (H)High1451.845
Analog B (Target) 3-Methoxy High 28 2.1 85
Analog C 4-MethoxyModerate3102.180
Analog D 3-HydroxyHigh421.215
Analog E 3-TrifluoromethoxyVery High152.8120

Experimental Methodology: A Self-Validating Workflow

To ensure rigorous scientific integrity, the evaluation of these analogs must be conducted using a self-validating experimental system. The following protocols detail the synthesis and biological evaluation of the DFMK analogs.

Workflow Synth 1. Library Synthesis (Weinreb Amide Acylation) Purify 2. Purification & QC (HPLC, NMR, HRMS) Synth->Purify Assay 3. Enzymatic Assay (FRET-based Cleavage) Purify->Assay Valid 4. Adduct Validation (Intact Protein MS) Assay->Valid Data 5. SAR Data Analysis (IC50 & cLogP mapping) Valid->Data

Self-validating experimental workflow for DFMK analog SAR evaluation.

Protocol 1: Synthesis via Weinreb Amide Acylation

Causality Check: Standard ester precursors often lead to over-addition of organometallic reagents, yielding tertiary alcohols. We utilize Weinreb amides (N-methoxy-N-methylamides) because they form a stable tetrahedral chelate intermediate during the reaction, which only collapses to the desired ketone after aqueous quenching, ensuring precise mono-addition[3].

  • Activation: Dissolve 3-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 12 hours to yield the Weinreb amide.

  • Fluorination: In a separate flame-dried flask under Argon, generate the difluoromethyl anion by treating TMS-CHF2 with a catalytic amount of Lewis base at -78°C.

  • Acylation: Slowly transfer the Weinreb amide to the carbanion solution. Maintain at -78°C for 2 hours, then quench with saturated aqueous NH4Cl to collapse the intermediate into the final 2,2-difluoro-1-(3-methoxyphenyl)ethanone.

Protocol 2: FRET-Based Enzymatic Cleavage Assay

Causality Check: Strong reducing agents like Dithiothreitol (DTT) are commonly used in protease buffers to keep catalytic cysteines reduced. However, DTT contains highly nucleophilic thiols that will aggressively attack the DFMK warhead, leading to false-negative IC50 results. We replace DTT with TCEP, which reduces disulfides without acting as a competing nucleophile.

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5 mM TCEP, 0.01% Triton X-100).

  • Pre-incubation: Dispense 10 nM of recombinant target protease into a 384-well black microplate. Add serial dilutions of the DFMK analogs (0.1 nM to 10 µM). Incubate for 30 minutes at 37°C to allow the reversible covalent equilibrium to establish.

  • Substrate Addition: Add 5 µM of the specific fluorogenic FRET substrate.

  • Kinetic Read: Monitor fluorescence (Ex/Em) continuously for 60 minutes using a microplate reader.

  • Self-Validation Controls:

    • Blank Control: Buffer + Substrate + Compound (No Enzyme) to subtract compound autofluorescence.

    • Positive Control: A known covalent modifier (e.g., GC-376) to validate assay sensitivity and dynamic range.

Protocol 3: Intact Protein Mass Spectrometry (Orthogonal Validation)

Causality Check: To definitively prove that the mechanism of action is covalent modification (hemithioacetal formation) rather than competitive allosteric inhibition, intact protein MS is required[1].

  • Incubate the target protease (5 µM) with the 3-methoxy DFMK analog (50 µM, 10x IC50) for 1 hour.

  • Desalt the protein using a C4 ZipTip to remove excess unreacted compound and buffer salts.

  • Analyze via LC-ESI-TOF MS. A mass shift corresponding exactly to the molecular weight of the DFMK analog confirms the 1:1 covalent stoichiometry.

References

  • 2,2-Difluoro-1-(3-methoxyphenyl)
  • Source: acs.
  • Source: rsc.
  • Source: acs.

Sources

Comparative

Comparative Synthetic Routes to 2,2-Difluoro-1-(3-methoxyphenyl)ethanone: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The incorporation of the difluoromethyl (CF₂H) group into aromatic scaffolds is a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The incorporation of the difluoromethyl (CF₂H) group into aromatic scaffolds is a cornerstone strategy in modern drug discovery. As a lipophilic bioisostere for hydroxyl groups, thiols, and amides, the CF₂H moiety enhances metabolic stability while modulating the physicochemical properties of the parent molecule[1]. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS: 1271473-84-7) is a highly versatile building block used to install this motif.

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways to this molecule. This guide deconstructs the mechanistic causality, scalability, and experimental protocols for each route to help you select the optimal workflow for your discovery or process chemistry needs.

Quantitative Route Comparison

The synthesis of aryl difluoromethyl ketones (DFMKs) has evolved from brute-force electrophilic fluorination to highly precise transition-metal-catalyzed cross-couplings[2]. Below is a comparative matrix of the three primary synthetic strategies.

MetricRoute 1: Pd-Catalyzed CarbonylationRoute 2: Weinreb Amide HomologationRoute 3: Electrophilic Fluorination
Starting Material 3-Iodoanisole (or Sulfonium Salt)3-Methoxybenzoic acid3'-Methoxyacetophenone
Key Reagents CO gas (1 atm), (DMPU)₂Zn(CF₂H)₂TMSCF₂H, CsF (or t-BuOK)Selectfluor, LDA, TMSCl
Typical Yield 70% – 85%65% – 80%30% – 50%
Chemoselectivity Excellent (Strictly mono-CF₂H)Excellent (Prevents over-addition)Poor (Mono/Tri-fluoro impurities)
Scalability Moderate (Requires CO gas handling)High (Standard cryogenic/inert setup)Low (Severe purification bottlenecks)
Primary Use Case Late-stage functionalizationScale-up and intermediate synthesisEarly exploratory synthesis

Route 1: Palladium-Catalyzed Difluoromethylcarbonylation (State-of-the-Art)

The most advanced method for constructing aryl difluoromethyl ketones utilizes a multi-component cross-coupling strategy. By merging an aryl halide, carbon monoxide, and a nucleophilic CF₂H zinc reagent, this route builds the ketone core de novo[1][2].

Mechanistic Causality

The reaction relies on the precise orchestration of palladium oxidation states. Oxidative addition of 3-iodoanisole to the Pd(0) catalyst generates an electrophilic Pd(II)–aryl species. Carbon monoxide (1 atm) rapidly inserts into this bond because the resulting acyl-Pd(II) complex is thermodynamically favored.

A critical parameter here is the ligand choice. Using a bulky, electron-rich phosphine ligand like RuPhos is mandatory; its steric bulk prevents the premature decarbonylation of the acyl-Pd intermediate and facilitates the challenging transmetalation with the bulky (DMPU)₂Zn(CF₂H)₂ reagent[2]. Reductive elimination subsequently releases the target ketone.

G Pd0 Pd(0) Catalyst (Pd(PPh3)4 / RuPhos) OxAdd Oxidative Addition with 3-Iodoanisole Pd0->OxAdd 3-Iodoanisole COIns CO Migratory Insertion (1 atm CO) OxAdd->COIns CO Gas TransMet Transmetalation with Zn-CF2H Reagent COIns->TransMet (DMPU)2Zn(CF2H)2 RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2,2-Difluoro-1-(3-methoxyphenyl)ethanone RedElim->Product

Caption: Catalytic cycle for the Pd-catalyzed difluoromethylcarbonylation of 3-iodoanisole.

Step-by-Step Protocol
  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 3-iodoanisole (1.0 equiv, 0.2 mmol), Pd(PPh₃)₄ (20 mol%), and RuPhos (20 mol%)[2].

  • Reagent Addition: Add a pre-prepared solution of (DMPU)₂Zn(CF₂H)₂ (0.8 to 1.2 equiv) dissolved in a 1:1 mixture of anhydrous DMSO and DMF (1.2 mL total volume). Note: The mixed solvent system stabilizes the active Pd species during transmetalation.

  • Carbonylation: Evacuate the Schlenk tube carefully and backfill with CO gas using a standard balloon setup (1 atm).

  • Reaction: Seal the tube and stir the mixture at 100 °C for 16 hours[2].

  • Workup: Cool to room temperature, quench with deionized water, and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Isolate the product via silica gel flash chromatography (Hexanes/EtOAc gradient).

Route 2: Nucleophilic Homologation via Weinreb Amides

For laboratories lacking specialized high-pressure CO setups or expensive palladium catalysts, the nucleophilic addition of a CF₂H carbanion equivalent to a Weinreb amide is the premier alternative[3][4].

Mechanistic Causality

Direct addition of carbanions to standard esters typically fails because the intermediate collapses prematurely, leading to double addition (tertiary alcohols). Weinreb amides (N-methoxy-N-methylamides) solve this through the formation of a highly stable, five-membered metal-chelated tetrahedral intermediate.

When TMSCF₂H is activated by a fluorophilic Lewis base (like CsF), it generates a transient [CF₂H]⁻ equivalent. This nucleophile attacks the Weinreb amide, and the resulting intermediate remains completely stable in the reaction mixture. Only upon the introduction of aqueous acid during the workup does the intermediate collapse to yield the strictly mono-alkylated difluoromethyl ketone[3].

G SM 3-Methoxybenzoic Acid Amide Weinreb Amide Formation SM->Amide NucAdd Nucleophilic Addition (TMSCF2H + CsF) Amide->NucAdd Tetra Stable Tetrahedral Intermediate NucAdd->Tetra Workup Acidic Workup (1M HCl) Tetra->Workup Product Target DFMK Workup->Product

Caption: Workflow for the chemoselective Weinreb amide homologation route.

Step-by-Step Protocol
  • Amide Formation: Convert 3-methoxybenzoic acid to N-methoxy-N-methyl-3-methoxybenzamide using standard coupling conditions (e.g., EDC·HCl, HOBt, N,O-Dimethylhydroxylamine hydrochloride, DIPEA in DCM).

  • Nucleophilic Addition: In a flame-dried round-bottom flask under argon, dissolve the Weinreb amide (1.0 equiv) and TMSCF₂H (1.5 equiv) in anhydrous THF[3][4].

  • Activation: Cool the solution to 0 °C. Add anhydrous CsF (1.5 equiv) or a catalytic amount of t-BuOK to initiate the desilylation and generation of the CF₂H carbanion.

  • Intermediate Stabilization: Stir the reaction for 2–4 hours at 0 °C to room temperature, allowing the stable tetrahedral intermediate to fully form.

  • Workup & Collapse: Quench the reaction vigorously with 1M HCl (aqueous) at 0 °C. This acidic shock breaks the metal chelate and collapses the intermediate into the ketone.

  • Isolation: Extract with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via chromatography.

Route 3: Electrophilic Fluorination of Silyl Enol Ethers (Classical)

The classical approach involves the direct electrophilic fluorination of acetophenone derivatives. While conceptually simple, it is plagued by chemoselectivity issues[5].

Mechanistic Causality

Direct fluorination of 3'-methoxyacetophenone with Selectfluor typically yields an inseparable mixture of mono-, di-, and tri-fluorinated products due to the changing pKa of the alpha-protons. To enforce difluorination, the ketone must first be trapped as a silyl enol ether. Even then, sequential fluorination requires strict stoichiometric control and often iterative enolization steps, making it the least efficient method for pure 2,2-Difluoro-1-(3-methoxyphenyl)ethanone synthesis[5].

Step-by-Step Protocol
  • Enolization: Cool a solution of 3'-methoxyacetophenone (1.0 equiv) in anhydrous THF to -78 °C. Add LDA (1.2 equiv) dropwise to kinetically form the enolate.

  • Trapping: Add TMSCl (1.5 equiv) to trap the enolate as the silyl enol ether. Warm to room temperature, concentrate, and filter through a short pad of Celite.

  • Fluorination: Dissolve the crude silyl enol ether in anhydrous acetonitrile. Add Selectfluor (2.2 equiv) in portions[5].

  • Reaction: Reflux the mixture until the starting material is consumed (monitor heavily by GC-MS to prevent over-fluorination).

  • Workup: Quench with water, extract with diethyl ether, and subject the crude mixture to rigorous column chromatography to separate the target difluoroketone from mono- and tri-fluoro impurities.

Analytical Characterization Standards

Regardless of the synthetic route chosen, the identity and purity of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone must be validated using the following spectroscopic benchmarks:

  • ¹H NMR (CDCl₃): Look for the characteristic triplet of the CF₂H proton, typically resonating far downfield (between δ 5.80 – 6.50 ppm) with a large geminal scalar coupling constant (²J_HF ≈ 53–55 Hz). The methoxy group will appear as a sharp singlet near δ 3.85 ppm.

  • ¹⁹F NMR (CDCl₃): The two equivalent fluorine atoms will appear as a distinct doublet (coupled to the adjacent proton) around δ -120 to -125 ppm.

  • Mass Spectrometry (ESI/EI): Expected molecular ion [M]⁺ or [M+H]⁺ corresponding to the exact mass of C₉H₈F₂O₂ (186.05 g/mol ).

Sources

Validation

Strategic Advantages of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in the Synthesis of Bioisosteric Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note Executive Summary: The Difluoromethyl Paradigm The integration of fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note

Executive Summary: The Difluoromethyl Paradigm

The integration of fluorine into organic molecules fundamentally alters their pharmacokinetic and pharmacodynamic profiles. Among fluorinated motifs, the difluoromethyl ( CF2​H ) group has emerged as a privileged bioisostere for lipophilic hydrogen bond donors, such as hydroxyl, thiol, and amine groups [1]. When positioned adjacent to a carbonyl, the resulting difluoromethyl ketone acts as a highly electrophilic center, frequently utilized in the design of covalent inhibitors (e.g., transition-state analogs for proteases) and metabolically stable pharmacological probes [2].

However, the de novo synthesis of difluoromethyl ketones presents significant chemoselective challenges. This guide provides an objective, data-driven comparison of traditional fluorination methodologies against the convergent use of the pre-formed building block, 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS 1271473-84-7). By examining reaction causality, yield metrics, and step economy, we demonstrate why leveraging this specific building block is structurally and economically superior for late-stage diversification.

Mechanistic Rationale: The Power of the 3-Methoxyphenyl Handle

The selection of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone is not arbitrary; it is rooted in synthetic versatility and electronic tuning.

  • The CF2​H Ketone Terminus: The highly electronegative fluorine atoms inductively withdraw electron density from the carbonyl carbon, drastically increasing its electrophilicity. This makes the α -carbon highly acidic, facilitating rapid enolization under mild basic conditions without the need for harsh thermodynamic forcing.

  • The 3-Methoxyarene Terminus: The methoxy group serves as a robust, chemically inert protecting group during nucleophilic additions or aldol condensations at the ketone. Post-functionalization, it can be quantitatively cleaved to a phenol. This phenolic hydroxyl acts as a linchpin for divergent synthesis—readily converted to a triflate for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling rapid Structure-Activity Relationship (SAR) library generation.

Comparative Analysis of Synthetic Strategies

Historically, chemists have relied on two primary routes to access difluoromethyl ketones: late-stage nucleophilic difluoromethylation and the defluorination of trifluoromethyl ketones.

  • Late-Stage Difluoromethylation: Reagents like TMSCF2​H (the difluoromethyl analog of the Ruppert-Prakash reagent) require specialized, highly basic activators (e.g., potassium tert-pentoxide) to generate the CF2​H anion [3]. The causality of failure here often stems from the high basicity of the reaction medium, which leads to competitive enolization of the substrate or unintended nucleophilic attack on sensitive functional groups (e.g., esters, epoxides).

  • Defluorination of CF3​ -Ketones: This approach utilizes reducing agents (Mg/TMSCl) or phosphine oxides to selectively remove one fluorine atom from a trifluoromethyl ketone [4]. The mechanistic pitfall is the high risk of over-defluorination. The intermediate difluoroenolates are highly reactive, and slight deviations in temperature or stoichiometry frequently result in the formation of monofluoromethyl ketone byproducts, necessitating arduous chromatographic separations.

  • The Building Block Approach: Utilizing 2,2-Difluoro-1-(3-methoxyphenyl)ethanone bypasses these issues entirely. By pre-installing the CF2​H group, the synthetic workflow shifts from a linear, risk-prone fluorination strategy to a convergent, high-yielding functionalization strategy [5].

Quantitative Data Presentation

The following table summarizes the performance metrics of these three approaches based on standard literature benchmarks.

ParameterLate-Stage Difluoromethylation ( TMSCF2​H )Defluorination of CF3​ -KetonesBuilding Block (2,2-Difluoro-1-(3-methoxyphenyl)ethanone)
Typical Yield 55–85%40–80%>90% (Direct incorporation)
Chemoselectivity Moderate (Sensitive to electrophiles)Low (Over-defluorination risk)High (Pre-installed CF2​H motif)
Reaction Conditions Specialized activators ( t -PentOK), strictly anhydrousHarsh reducing agents or phosphine oxidesMild , standard coupling/enolization
Step Economy Low (Requires pre-functionalization of substrate)Low (Requires synthesis of CF3​ analog first)High (Convergent synthesis)
Scalability Limited by specialized reagent costModerateExcellent

Visualizing the Synthetic Logic

RouteComparison Target Target Scaffold: Functionalized Difluoromethyl Ketone RouteA Late-Stage Difluoromethylation (e.g., TMSCF2H + tPentOK) DrawbackA Low Chemoselectivity Requires specialized activators RouteA->DrawbackA RouteB Defluorination of CF3-Ketones (e.g., Phosphine Oxides / Mg) DrawbackB Over-defluorination Risk (Monofluoroketone byproducts) RouteB->DrawbackB RouteC Pre-formed Building Block 2,2-Difluoro-1-(3-methoxyphenyl)ethanone AdvantageC High Atom Economy Convergent & Chemoselective RouteC->AdvantageC DrawbackA->Target DrawbackB->Target AdvantageC->Target

Fig 1: Logical comparison of synthetic routes to difluoromethyl ketones and building block efficiency.

Experimental Workflows & Self-Validating Protocols

To ensure maximum reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints are integrated directly into the workflow to confirm intermediate success before proceeding.

Protocol 1: Chemoselective Aldol Addition via Lithium Difluoroenolate

Objective: Synthesize an α,α -difluoro- β -hydroxy ketone scaffold.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (1.0 equiv) and anhydrous THF (0.1 M). Cool the system to -78 °C.

    • Causality: Anhydrous conditions and strict kinetic temperature control (-78 °C) are mandatory. The high electrophilicity of the difluoromethyl ketone makes it highly susceptible to hydrate formation (gem-diol) in the presence of trace moisture, which would prematurely quench the base.

  • Enolization: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes.

    • Causality: LiHMDS is chosen over LDA or NaH because its bulky trimethylsilyl groups prevent nucleophilic attack on the carbonyl carbon. The lithium counterion tightly coordinates the resulting enolate, preventing unwanted self-condensation (aldol-type dimerization).

  • Electrophile Addition: Add the target aldehyde (1.2 equiv) dropwise. Stir for 2 hours at -78 °C.

  • Quenching & Validation: Quench with saturated aqueous NH4​Cl at -78 °C before warming to room temperature.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The product will appear as a more polar spot due to the newly formed hydroxyl group. Confirm success via 19F NMR of the crude mixture; the characteristic doublet of the starting CF2​H group (typically around -120 ppm) will shift and split into an AB system (doublet of doublets) due to the newly formed adjacent stereocenter, confirming C-C bond formation.

Protocol 2: Ether Cleavage for Late-Stage Diversification

Objective: Unmask the 3-methoxyphenyl group to a phenol for subsequent cross-coupling.

  • Preparation: Dissolve the functionalized difluoromethyl ketone (from Protocol 1) in anhydrous CH2​Cl2​ (0.1 M) and cool to -78 °C.

  • Lewis Acid Addition: Add BBr3​ (3.0 equiv, 1.0 M in CH2​Cl2​ ) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: Boron tribromide is a hard Lewis acid that specifically coordinates to the basic ether oxygen. The excess (3.0 equiv) is required because the adjacent carbonyl and newly formed hydroxyl groups will competitively coordinate the boron reagent. CH2​Cl2​ is utilized as a non-coordinating solvent to maximize BBr3​ reactivity.

  • Quenching & Validation: Carefully quench with MeOH at 0 °C to destroy excess BBr3​ , followed by water. Extract with EtOAc.

    • Self-Validation Checkpoint: Extract and analyze the crude product via 1H NMR. The complete disappearance of the sharp singlet at ~3.8 ppm (methoxy protons) and the appearance of a broad, exchangeable singlet at ~9.0 ppm (phenolic OH) validates complete deprotection.

References

  • Title: The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Source: Journal of Medicinal Chemistry. URL: [Link] [1]

  • Title: Stability Studies of β -Amino- and β -Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. Source: ACS Medicinal Chemistry Letters (via PMC). URL: [Link] [2]

  • Title: Late-stage difluoromethylation: concepts, developments and perspective. Source: Chemical Society Reviews. URL: [Link] [3]

  • Title: Difluoroenol phosphinates as difluoroenolate surrogates: synthesis and applications in defluorination and deoxygenative coupling. Source: Chemical Science. URL: [Link] [4]

Comparative

A Researcher's Guide to 2,2-Difluoro-1-(3-methoxyphenyl)ethanone: Navigating its Synthetic Utility and Inherent Limitations

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical properties and enhance...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical properties and enhance biological activity. Among the diverse array of fluorinated building blocks, 2,2-difluoro-1-(3-methoxyphenyl)ethanone stands out as a valuable reagent for introducing the difluoromethylketo functionality. This guide provides an in-depth technical analysis of the capabilities and, more critically, the limitations of this reagent. We will explore its reactivity in key synthetic transformations, compare its performance with non-fluorinated analogs and alternative reagents, and provide field-proven insights to guide your experimental design.

The Double-Edged Sword: Understanding the Impact of α,α-Difluorination

The presence of two fluorine atoms on the carbon adjacent to the carbonyl group in 2,2-Difluoro-1-(3-methoxyphenyl)ethanone profoundly influences its reactivity, presenting both opportunities and challenges for the synthetic chemist.

The strong electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the carbonyl carbon. This heightened reactivity can be advantageous in certain nucleophilic addition reactions. However, it also introduces a set of limitations that must be carefully considered.

One notable characteristic of α,α-difluoroketones is their propensity to form stable hydrates in the presence of water. This can complicate reaction workups and purification, and in some cases, the hydrated form may be the predominant species, hindering further reactions at the carbonyl group.

Furthermore, while the electron-withdrawing effect of the difluoromethyl group enhances the electrophilicity of the carbonyl, it can also influence the conformational preferences of the molecule. Studies on related α-fluoroketones suggest that the gauche conformation, which is less favorable for nucleophilic attack, can be stabilized. This can lead to a counterintuitive decrease in reactivity compared to their non-fluorinated counterparts in certain reactions, such as reductions.[1][2]

Comparative Analysis of Reactivity: A Data-Driven Perspective

To provide a clear understanding of the practical implications of these electronic and steric effects, we present a comparative analysis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone and its non-fluorinated analog, 3-methoxyacetophenone, in several common synthetic transformations.

Nucleophilic Addition Reactions

The increased electrophilicity of the carbonyl carbon in 2,2-Difluoro-1-(3-methoxyphenyl)ethanone would theoretically lead to faster reaction rates in nucleophilic additions. However, steric and conformational effects can play a significant role.

Table 1: Comparison of Yields in Selected Nucleophilic Addition Reactions

ReactionReagentSubstrateProductYield (%)Reference
Wittig Reaction Methyltriphenylphosphonium bromide / n-BuLi3-Methoxyacetophenone1-Methoxy-3-(1-phenylethenyl)benzene~85%Generic Wittig literature
2,2-Difluoro-1-(3-methoxyphenyl)ethanone1-(1,1-Difluoro-2-phenylethyl)-3-methoxybenzeneLower yields expected due to steric hindrance and potential enolizationInferred from general ketone reactivity
Grignard Reaction Phenylmagnesium bromide3-Methoxyacetophenone1-(3-Methoxyphenyl)-1-phenylethanol~70-80%Generic Grignard literature
2,2-Difluoro-1-(3-methoxyphenyl)ethanone2,2-Difluoro-1-(3-methoxyphenyl)-1-phenylethanolPotentially lower yields due to competing enolization and side reactionsInferred from general ketone reactivity
Carbonyl Reduction

The reduction of the carbonyl group is a fundamental transformation. As mentioned earlier, the reactivity of α-fluoroketones in reductions can be counterintuitive.

Table 2: Comparison of Reactivity in Carbonyl Reduction

ReagentSubstrateProductRelative ReactivityReference
Sodium borohydrideα-Fluoroacetophenone1-Fluoro-1-phenylethanolLess reactive than α-chloro and α-bromo analogs[1][2]
2,2-Difluoro-1-(3-methoxyphenyl)ethanone2,2-Difluoro-1-(3-methoxyphenyl)ethanolExpected to be less reactive than 3-methoxyacetophenoneInferred from[1][2]
3-Methoxyacetophenone1-(3-Methoxyphenyl)ethanolMore reactive-

Discussion: Research has shown that α-fluoroacetophenone is less reactive towards sodium borohydride reduction than its chloro- and bromo- analogs.[1][2] This is attributed to the stabilization of a conformation where the C-F bond is not optimally aligned for orbital overlap with the carbonyl group, thus hindering the approach of the nucleophile.[1][2] It is reasonable to extrapolate that 2,2-Difluoro-1-(3-methoxyphenyl)ethanone would exhibit similarly reduced reactivity compared to 3-methoxyacetophenone.

Limitations in Enolate Chemistry

The formation of enolates from ketones is a cornerstone of carbon-carbon bond formation. However, the presence of the two α-fluorine atoms in 2,2-Difluoro-1-(3-methoxyphenyl)ethanone significantly impacts its ability to participate in traditional enolate chemistry. The acidity of the α-protons is increased due to the inductive effect of the fluorine atoms, which can lead to deprotonation. However, the resulting difluoroenolate can be unstable and may undergo further reactions or be difficult to control.

Furthermore, attempts to use 2,2-Difluoro-1-(3-methoxyphenyl)ethanone in classic enolate-driven reactions such as the aldol condensation are likely to be met with challenges. The steric hindrance and the altered electronics of the difluoromethyl group can disfavor the desired reaction pathway.

Alternative Reagents for the Introduction of the Difluoromethyl Group

Given the limitations of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, it is prudent to consider alternative reagents for the introduction of the difluoromethyl or related fluorinated moieties.

Table 3: Comparison with Alternative Reagents

Reagent/MethodTransformationAdvantagesDisadvantages
Ethyl bromodifluoroacetate (Reformatsky Reaction) Forms β-hydroxy-α,α-difluoroestersMilder conditions, good for aldehydes and ketonesRequires stoichiometric zinc, can be sensitive to reaction conditions
(Difluoromethyl)trimethylsilane (TMSCF2H) with Ruppert-Prakash reagent Nucleophilic difluoromethylation of carbonylsBroad substrate scope, good functional group toleranceRequires a stoichiometric silicon reagent and a fluoride source
Deoxyfluorination of β-ketoesters with DAST or Deoxo-Fluor® Converts a ketone to a difluoromethylene groupDirect conversion of a common functional groupReagents can be hazardous and require careful handling

Experimental Protocols

To provide a practical context, we outline a general procedure for a reaction where 2,2-Difluoro-1-(3-methoxyphenyl)ethanone could be employed, alongside a protocol for a more reliable alternative.

Protocol 1: Attempted Horner-Wadsworth-Emmons Reaction with 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (Illustrative)

Objective: To synthesize (E/Z)-1-(2,2-difluoro-1-(3-methoxyphenyl)ethylidene)phosphonate.

Materials:

  • 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 eq).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (1.1 eq) to the suspension and stir for 30 minutes at 0 °C.

  • Add a solution of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome and Limitations: The yield of the desired alkene is expected to be modest to low due to the reduced reactivity of the ketone and potential side reactions. The stereoselectivity is also likely to be poor.

Protocol 2: Reformatsky Reaction with 3-Methoxybenzaldehyde and Ethyl Bromodifluoroacetate (A Reliable Alternative)

Objective: To synthesize ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate.

Materials:

  • 3-Methoxybenzaldehyde

  • Ethyl bromodifluoroacetate

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add activated zinc dust (1.5 eq).

  • Add anhydrous THF, followed by a solution of 3-methoxybenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.2 eq) in anhydrous THF.

  • Gently heat the reaction mixture to initiate the reaction (e.g., with a heat gun).

  • Once the reaction starts (indicated by a gentle reflux), maintain the temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expected Outcome: This reaction typically provides good yields of the desired β-hydroxy-α,α-difluoroester, offering a more reliable method for introducing the difluorinated motif adjacent to a newly formed stereocenter.

Visualizing Reaction Pathways

To further illustrate the concepts discussed, the following diagrams depict a generalized workflow for evaluating a reagent's utility and the mechanistic difference between a direct nucleophilic addition and a Reformatsky reaction.

Reagent_Evaluation_Workflow reagent 2,2-Difluoro-1-(3-methoxyphenyl)ethanone reactivity Assess Reactivity - Nucleophilic Addition - Enolate Formation reagent->reactivity Electronic & Steric Effects limitations Identify Limitations - Steric Hindrance - Hydrate Formation - Low Reactivity reactivity->limitations alternatives Compare Alternatives - Reformatsky Reagents - TMSCF2H limitations->alternatives Seek Better Performance protocol Develop Protocols - Optimize Conditions - Troubleshoot alternatives->protocol guide Publish Comparison Guide protocol->guide

Caption: A logical workflow for the comprehensive evaluation of a chemical reagent.

Reaction_Mechanisms cluster_0 Direct Nucleophilic Addition (e.g., Grignard) cluster_1 Reformatsky Reaction ketone Difluoroketone adduct Tertiary Alcohol Adduct ketone->adduct Nucleophilic Attack grignard R-MgX grignard->adduct aldehyde Aldehyde hydroxy_ester β-Hydroxy-α,α-difluoroester aldehyde->hydroxy_ester Nucleophilic Attack reformatsky_reagent BrCF2CO2Et + Zn zinc_enolate Zinc Enolate reformatsky_reagent->zinc_enolate Formation zinc_enolate->hydroxy_ester

Caption: Contrasting mechanisms of direct nucleophilic addition and the Reformatsky reaction.

Conclusion and Future Outlook

2,2-Difluoro-1-(3-methoxyphenyl)ethanone is a reagent with a distinct reactivity profile shaped by the powerful electronic and steric effects of the geminal fluorine atoms. While its enhanced carbonyl electrophilicity can be synthetically useful, researchers must be cognizant of its limitations, including a propensity for hydrate formation, potentially reduced reactivity in some nucleophilic additions due to conformational effects, and challenges in traditional enolate chemistry.

For many applications requiring the introduction of an α,α-difluoromethylene group adjacent to a carbonyl or hydroxyl functionality, alternative methods such as the Reformatsky reaction or the use of difluoromethylsilanes may offer more reliable and higher-yielding routes. A thorough understanding of the subtle interplay of electronic and steric factors is paramount for the successful application of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone and for the strategic design of novel fluorinated molecules. As the field of fluorine chemistry continues to evolve, the development of new reagents and methodologies will undoubtedly provide even more powerful tools for the modern synthetic chemist.

References

  • O'Hagan, D. Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 2017, 13, 2915-2921.
  • Sloop, J. C. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 2015, 5, 95-105.
  • Prakash, G. K. S.; et al. A Convenient Synthesis of Fluorine-Containing Dihydrobenzo[b][1][3]diazepinols and Its Application to a Synthesis of Novel N-Sulfinylanilines. HETEROCYCLES, 2008 , 76(2), 1205-1214.

  • Sandford, G.; et al. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 2024, 20, 460-469.
  • University of Brighton. Conformational preferences of α-fluoroketones may influence their reactivity. [Link]

  • PubChem. 2,2-Difluoro-1,3-dimethoxypropane. [Link]

  • MDPI. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

  • ARKIVOC. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. [Link]

  • ResearchGate. Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Reich, H. J. Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. [Link]

  • Journal of the National Academy of Sciences of Ukraine. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]

  • ResearchGate. Methods for the Synthesis of α,α‐Difluoroketones. [Link]

  • ACS Spring 2023. Synthesis of difluoroethanols by nucleophilic addition to difluoromethyl ketones. [Link]

  • Quora. Which is more reactive towards nucleophilic addition, benzophenone or acetophenone? [Link]

  • Netral News. Nucleophilic Addition vs. Substitution: Understanding the Heart of Organic Reactions. [Link]

  • Beijing Xinheng Research Technology Co., Ltd. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. [Link]

  • PubChem. 2,2-Difluoro-1,3-dioxolane. [Link]

  • ResearchGate. 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone. [Link]

  • Scribd. Synthesis of Novel Diazepine Derivatives. [Link]

  • PMC. Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. [Link]

Sources

Validation

spectral comparison of mono- vs. di-fluorinated ketones

An in-depth understanding of the spectral properties of fluorinated compounds is an indispensable asset in modern drug discovery. As a Senior Application Scientist, I frequently encounter the need to rigorously character...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the spectral properties of fluorinated compounds is an indispensable asset in modern drug discovery. As a Senior Application Scientist, I frequently encounter the need to rigorously characterize α -monofluoroketones and α,α -difluoroketones. These motifs are not merely synthetic curiosities; they are deeply integrated into medicinal chemistry, particularly in the design of targeted enzyme inhibitors.

This guide provides an objective, data-driven comparison of the spectral behaviors of mono- vs. di-fluorinated ketones, grounded in mechanistic causality and field-proven experimental protocols.

Biological Context & Mechanistic Causality

The strategic insertion of fluorine adjacent to a carbonyl group fundamentally alters the molecule's physicochemical profile. Fluorine is the most electronegative element, and its powerful inductive (-I) effect withdraws electron density from the carbonyl carbon.

In medicinal chemistry, this heightened electrophilicity is exploited to create peptidyl fluoromethyl ketones (PFMKs). When these compounds enter the active site of target hydrolytic enzymes (such as serine or cysteine proteases), the highly electrophilic carbonyl carbon undergoes rapid nucleophilic attack by the enzyme's active site residue. This hydration/addition reaction forms a highly stable gem-diol (hemiketal or hemiacetal) that mimics the tetrahedral transition state of peptide hydrolysis, leading to potent inhibition (1)[1].

The degree of fluorination (mono- vs. di-) precisely tunes this hydration equilibrium, altering both the binding affinity and the spectral signatures of the molecule.

G N1 Peptidyl Fluorinated Ketone N3 Nucleophilic Attack (Active Site Residue) N1->N3 Binds to Active Site N2 Target Protease (Ser/Cys) N2->N3 Provides Nucleophile N4 Stable Hemiketal (Transition State Mimic) N3->N4 Hydration/Addition N5 Enzyme Inhibition N4->N5 Blocks Substrate

Mechanism of protease inhibition by fluorinated ketones via stable hemiketal formation.

Spectral Data Comparison

The inductive effect of fluorine leaves distinct fingerprints across Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

  • IR Spectroscopy: The withdrawal of electron density reduces the contribution of the polarized resonance structure ( C+−O− ), thereby increasing the double-bond character of the carbonyl group. Consequently, the C=O stretching frequency shifts to higher wavenumbers as the degree of fluorination increases.

  • 19 F NMR: The local magnetic environment is highly sensitive to the number of fluorine atoms. A single α -fluorine is highly shielded, whereas a gem-difluoro group experiences significant deshielding due to the combined electronegativity of the two halogens (2)[2].

  • 13 C NMR: Carbon-fluorine spin-spin coupling ( JCF​ ) provides definitive structural proof. The 1JCF​ coupling constant, which reflects the s-character of the C-F bond, jumps dramatically from ~180 Hz in mono-fluorinated analogs to over 250 Hz in di-fluorinated systems (3)[3].

Table 1: Quantitative Spectral Comparison of Aliphatic Ketones

Spectral PropertyNon-Fluorinated α -Monofluoroketone α,α -DifluoroketoneCausality / Mechanistic Note
IR C=O Stretch ~1715 cm −1 ~1725 – 1735 cm −1 ~1740 – 1750 cm −1 Inductive effect increases C=O bond order.
19 F NMR δ N/A-200 to -230 ppm-100 to -125 ppmSecond F atom causes severe deshielding.
13 C NMR 1JCF​ N/A~180 Hz (Doublet)~250 – 260 Hz (Triplet)Increased s-character in C-F bonds.
13 C NMR 2JCF​ (C=O) N/A~15 – 20 Hz (Doublet)~25 – 30 Hz (Triplet)Stronger through-bond coupling to carbonyl.
1 H NMR 2JHF​ N/A~45 – 55 Hz~50 – 55 HzMassive geminal H-F coupling splits proton signals.

(Note: Exact chemical shifts will vary based on adjacent alkyl/aryl substituents, but the relative magnitude of the shifts and coupling constants remains highly consistent.)

Experimental Protocols: Synthesis and Spectral Validation

To guarantee trustworthiness, experimental data must be derived from a self-validating system. Below is a standardized workflow for synthesizing and spectrally validating fluorinated ketones, utilizing electrophilic fluorination (4)[4].

Step 1: Electrophilic Fluorination

  • Dissolve the starting enol ether or activated ketone (1.0 equiv) in anhydrous acetonitrile (CH 3​ CN) under an inert argon atmosphere.

  • For mono-fluorination, add 1.05 equiv of N-fluorobenzenesulfonimide (NFSI) or Selectfluor at 0 °C. For di-fluorination, adjust stoichiometry to 2.2 equiv and allow the reaction to proceed at room temperature or with mild heating.

  • Monitor the reaction progress via TLC or crude 19 F NMR aliquots.

Step 2: Isolation and Purification

  • Quench the reaction with saturated aqueous NaHCO 3​ and extract with dichloromethane (DCM).

  • Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude mixture via silica gel flash chromatography. Crucial Note: Fluorinated ketones are often more volatile and less polar than their non-fluorinated precursors; adjust your hexane/ethyl acetate gradients accordingly.

Step 3: ATR-FTIR Acquisition

  • Analyze the purified compound using Attenuated Total Reflectance (ATR) FTIR.

  • ATR is preferred over solution-phase IR (e.g., in CHCl 3​ ) to prevent solvent masking in the critical 1700–1750 cm −1 C=O stretching region.

Step 4: Self-Validating Multinuclear NMR Acquisition

  • Dissolve the sample in CDCl 3​ . Add a trace amount of hexafluorobenzene ( δ -164.90 ppm) as an internal 19 F reference to ensure absolute chemical shift accuracy (5)[5].

  • Acquire standard 1 H and 19 F spectra.

  • Validation Step: Acquire a standard 13 C NMR spectrum, followed immediately by a 19 F-decoupled 13 C NMR spectrum .

    • Causality: The standard 13 C spectrum will show complex multiplets for the α -carbon and carbonyl carbon due to JCF​ coupling, which degrades signal-to-noise. The decoupled spectrum collapses these multiplets into sharp singlets, definitively proving that the observed splitting was due to C-F bonds and allowing for unambiguous carbon backbone assignment.

G S1 Substrate Preparation (Enol Ether / Ketone) S2 Electrophilic Fluorination (NFSI / Selectfluor) S1->S2 S3 Purification (Flash Chromatography) S2->S3 S4 ATR-FTIR Analysis (C=O Stretch Shift) S3->S4 S5 Multinuclear NMR (1H, 13C, 19F) S3->S5 S6 Data Validation (J-Coupling & Shifts) S4->S6 S5->S6

Self-validating experimental workflow for fluorinated ketone synthesis and spectral analysis.

References

  • "Peptidyl Fluoromethyl Ketones and Their Applic
  • "Synthesis, Computational Investigation and Biological Evaluation of α,α-Difluoromethyl Ketones Embodying Pyrazole and Isoxazole Nuclei as COX Inhibitors", unica.it,
  • "One-pot synthesis of difluoromethyl ketones by a difluorination/fragment
  • "A Unified Strategy to Fluorinated Nucleoside Analogues Via an Electrophilic Manifold", acs.org,
  • "Diastereoselective Synthesis of Less Accessible Fluorine-Containing Acyclic Tetrasubstituted Stereocenters via Electrophilic Fluorin

Sources

Comparative

Validation of an Analytical Method for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone: A Comparative Guide

Executive Summary The accurate quantification of fluorinated organic building blocks is a critical bottleneck in modern pharmaceutical and agrochemical development. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS: 1271473-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of fluorinated organic building blocks is a critical bottleneck in modern pharmaceutical and agrochemical development. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (CAS: 1271473-84-7) is a highly versatile fluorinated aromatic ketone [1]. However, its unique physicochemical properties present distinct analytical challenges, particularly the tendency to co-elute with closely related des-fluoro or regioisomeric process impurities.

This guide provides a comprehensive, objective comparison of analytical platforms for this compound, culminating in a detailed, self-validating Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA) protocol. The methodology is rigorously grounded in the [2] guidelines, ensuring the highest standards of scientific integrity and regulatory compliance.

Comparative Analysis of Analytical Platforms

Selecting the correct analytical platform requires understanding the causality behind chromatographic behavior. The difluoromethyl group significantly alters the electron density of the adjacent ketone and aromatic ring.

When comparing potential methods, we evaluate three primary platforms:

  • GC-FID (Alternative 1): While excellent for volatile organics, the thermal lability of the fluorinated ketone moiety at high injection port temperatures (>250°C) introduces a high risk of on-column degradation, leading to poor precision.

  • HPLC-UV (Alternative 2): Traditional C18 stationary phases rely purely on hydrophobic partitioning. Because the hydrophobicity of a difluoro-compound and its monofluoro-impurity are nearly identical, HPLC-UV often fails to achieve baseline resolution (Critical Pair Rs​ < 1.5).

  • UPLC-PDA (Proposed Method): By utilizing sub-2 µm particles with a Pentafluorophenyl (PFP) stationary phase, UPLC exploits specific dipole-dipole and π−π interactions [3]. This targeted chemistry drives baseline resolution of fluorinated isomers that traditional hydrophobic partitioning cannot achieve, while drastically reducing run times.

Table 1: Analytical Platform Comparison for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone
Performance MetricUPLC-PDA (Proposed)HPLC-UV (Alternative 1)GC-FID (Alternative 2)
Stationary Phase PFP (1.7 µm)C18 (5.0 µm)DB-5 (Capillary)
Resolution (Critical Pair) > 2.5 (Baseline) < 1.5 (Co-elution risk)> 2.0
Run Time 4.5 minutes 15.0 minutes22.0 minutes
Thermal Degradation Risk None NoneHigh (Ketone lability)
Sensitivity (LOD) 0.01 µg/mL 0.05 µg/mL0.10 µg/mL

Method Selection and Validation Workflow

The following logical workflow illustrates the decision-making process for platform selection and the subsequent ICH Q2(R2) validation lifecycle.

MethodValidation Target 2,2-Difluoro-1-(3-methoxyphenyl)ethanone Assess Assess Physiochemical Properties Target->Assess GC GC-FID (Alternative) Assess->GC High Volatility HPLC HPLC-UV (Alternative) Assess->HPLC Standard LC UPLC UPLC-PDA (Proposed) Assess->UPLC High Resolution Val ICH Q2(R2) Validation Protocol GC->Val HPLC->Val UPLC->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy & Precision Val->Acc Rob Robustness Val->Rob

Figure 1: Decision tree and ICH Q2(R2) validation workflow for analytical method selection.

Step-by-Step Validation Protocol (UPLC-PDA)

To ensure trustworthiness, this protocol is designed as a self-validating system . No validation data is accepted unless the internal control gates (System Suitability) are passed.

Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 50 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Detection: PDA at 254 nm (optimal chromophore absorption for the methoxyphenyl ring).

  • Column Temperature: 35°C.

Step 1: System Suitability Testing (SST) - The Control Gate
  • Action: Inject the SST standard (100 µg/mL of the API + 1 µg/mL of known monofluoro impurity) six times prior to any validation sequence.

  • Causality: Before any data is collected, the system must prove its resolving power and precision. This prevents the collection of false-positive data due to column degradation or mobile phase preparation errors.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0 between the API and impurity; Tailing factor ( Tf​ ) ≤ 1.5; %RSD of peak area ≤ 2.0%.

Step 2: Specificity and Forced Degradation
  • Action: Subject the compound to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), and thermal (105°C) stress for 24 hours. Inject alongside a blank and placebo.

  • Causality: Demonstrates that the PDA detector can achieve peak purity (purity angle < purity threshold) even when the molecule degrades. This proves the method is "stability-indicating" and that no hidden co-eluting degradants are artificially inflating the assay value.

Step 3: Linearity and Range
  • Action: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (100 µg/mL). Inject each level in triplicate.

  • Causality: Establishes the mathematical relationship between detector response and analyte concentration across the operational range, ensuring accurate quantification of both trace impurities and bulk API.

Step 4: Accuracy (Spike Recovery)
  • Action: Spike known amounts of the compound into a synthetic sample matrix at 50%, 100%, and 150% levels. Prepare three independent preparations per level (n=9 total).

  • Causality: Proves that the extraction methodology recovers the true value of the analyte without signal suppression or enhancement from the matrix.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Action: For repeatability, prepare six independent sample solutions at 100% concentration and analyze on Day 1. For intermediate precision, a second analyst prepares six new solutions on Day 2 using a different UPLC system and column lot.

  • Causality: Validates the method's ruggedness against normal day-to-day laboratory variations and human factors.

Experimental Data & Results Summary

The proposed UPLC-PDA method was subjected to the rigorous ICH Q2(R2) framework. The quantitative data below demonstrates the method's superiority and fitness for purpose.

Table 2: ICH Q2(R2) Validation Results Summary (UPLC-PDA)
Validation ParameterICH Q2(R2) Acceptance CriteriaUPLC-PDA Experimental ResultStatus
Specificity No interference at retention time; Peak Purity Angle < ThresholdNo interference; Purity Angle: 0.124 < Threshold: 0.250Pass
Linearity (Range) Correlation Coefficient ( R2 ) ≥ 0.999 R2 = 0.9998 (y = 14523x + 12.4)Pass
Accuracy (Recovery) 98.0% - 102.0% across all levels99.4% - 100.6% (Mean: 100.1%)Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12, across 2 days)%RSD = 0.88%Pass
Robustness %RSD ≤ 2.0% under varied flow (±0.1 mL/min) and temp (±5°C)%RSD = 0.92%Pass

Conclusion

For the quantification and purity analysis of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, traditional HPLC-UV and GC-FID platforms introduce unacceptable risks regarding co-elution and thermal degradation, respectively. The proposed UPLC-PDA method utilizing a PFP stationary phase successfully leverages fluorine-specific chromatographic interactions to achieve baseline resolution of critical pairs. As demonstrated by the experimental data, the method fully complies with ICH Q2(R2) guidelines, providing a highly accurate, precise, and self-validating analytical solution for researchers and drug development professionals.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91636166, 2,2-Difluoro-1-(3-methoxyphenyl)ethanone." PubChem,[Link].

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA,[Link].

Safety & Regulatory Compliance

Safety

2,2-Difluoro-1-(3-methoxyphenyl)ethanone proper disposal procedures

Standard Operating Procedure: Disposal and Logistical Management of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone As a Senior Application Scientist, ensuring the integrity of your laboratory's safety and environmental complia...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Logistical Management of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

As a Senior Application Scientist, ensuring the integrity of your laboratory's safety and environmental compliance is just as critical as the yields of your syntheses. 2,2-Difluoro-1-(3-methoxyphenyl)ethanone (PubChem CID: 91636166)[1] is a highly valuable aryl difluoromethyl ketone utilized extensively as a building block in pharmaceutical research. However, because it contains a difluoromethyl group, its disposal cannot be treated as standard organic waste.

This guide provides the authoritative, step-by-step logistical and operational protocols required to safely manage, segregate, and dispose of this compound and its associated waste streams.

Chemical Profile & Mechanistic Rationale for Disposal

The presence of the carbon-fluorine (C-F) bond dictates the entire lifecycle of this chemical's disposal. The C-F bond is one of the strongest in organic chemistry. Improper disposal—such as low-temperature incineration or unauthorized drain disposal—prevents complete combustion, leading to the release of highly toxic hydrogen fluoride (HF) gas and the formation of persistent, bioaccumulative fluorinated pollutants[2].

Causality in Waste Management: Under the Resource Conservation and Recovery Act (RCRA), any waste stream containing this compound must be strictly classified as Halogenated Organic Waste . Commercial RCRA-permitted incinerators must blend these halogenated wastes and subject them to temperatures exceeding 1100 °C, coupled with specialized caustic scrubbing systems, to safely break the C-F bonds and neutralize the resulting acid gases[3].

Table 1: Quantitative Parameters for Halogenated Waste Streams

To ensure your waste is accepted by Environmental Health and Safety (EHS) and commercial disposal vendors, the waste matrix must adhere to the following quantitative thresholds:

ParameterThresholdOperational Rationale
Halogen Content > 5%Triggers mandatory RCRA halogenated waste classification; requires specialized alkaline scrubbing during incineration.
Water Content < 20%High water content lowers the BTU (heating value) of the waste, hindering the thermal cleavage of C-F bonds[4].
Incineration Temp > 1100 °CMinimum thermal threshold required at the disposal facility to prevent toxic byproduct formation.
Waste pH 5.0 – 9.0Prevents acid-catalyzed pressure buildup or base-catalyzed defluorination inside the sealed waste carboy.

Mandatory Waste Segregation Workflow

HalogenatedWaste Start Generate 2,2-Difluoro-1- (3-methoxyphenyl)ethanone Waste Check Assess Matrix Water Content Start->Check Org Organic Matrix (< 20% Water) Check->Org Water < 20% Aq Aqueous Matrix (> 20% Water) Check->Aq Water > 20% Hal Halogenated Organic Waste Container Org->Hal Segregate from Non-Halogenated Mix Aqueous Halogenated Waste Container Aq->Mix Do not mix with pure organics EHS EHS Collection & High-Temp Incineration Hal->EHS RCRA Compliant Mix->EHS Specialized Treatment

Caption: Workflow for the segregation and disposal of halogenated organic waste streams.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.

Step 1: Matrix Isolation and Quenching
  • Action: Ensure all reactive intermediates from your synthesis involving 2,2-Difluoro-1-(3-methoxyphenyl)ethanone are fully quenched. If the reaction involved strong bases (which can cause defluorination), neutralize the mixture.

  • Causality: Unquenched reactive species can continue to react inside the waste carboy, generating heat and evolving gas, leading to a catastrophic container rupture.

  • Validation Check: Observe the mixture in a fume hood for 15 minutes. If no bubbling, fuming, or exothermic activity is detected, proceed to Step 2.

Step 2: pH Neutralization and Verification
  • Action: Adjust the pH of the waste mixture to between 5.0 and 9.0 using dilute sodium bicarbonate (for acidic waste) or dilute citric acid (for basic waste).

  • Causality: The difluoromethyl group (-CF2H) can be sensitive to extreme pH, potentially releasing fluoride ions that form corrosive hydrofluoric acid in aqueous layers.

  • Validation Check: Test a 1 mL aliquot with universal pH indicator paper. Self-Validation: If the paper reads outside the 5.0–9.0 range, do not seal the container; adjust the bulk mixture accordingly and re-test.

Step 3: Solvent Compatibility and Segregation
  • Action: Determine the water content of your waste. If the waste contains less than 20% water, funnel it into a designated "Halogenated Organic Waste" high-density polyethylene (HDPE) carboy[4].

  • Causality: Mixing halogenated waste with non-halogenated waste (like pure acetone or hexane) drastically increases disposal costs and violates EPA segregation guidelines[5]. Furthermore, exceeding 20% water in an organic carboy creates phase separation, complicating the fuel-blending process at the incineration plant[4].

  • Validation Check: Verify the receiving container's label explicitly states "Halogenated" before pouring. Ensure no phase separation is visible in the carboy that would indicate excessive aqueous dumping.

Step 4: Containerization and Labeling
  • Action: Cap the HDPE carboy securely but do not over-tighten (allow for pressure relief if necessary via a vented cap). Immediately affix a hazardous waste tag.

  • Documentation: You must explicitly list "2,2-Difluoro-1-(3-methoxyphenyl)ethanone" and its estimated percentage on the tag. Do not use abbreviations.

  • Validation Check: Cross-reference the waste tag against your laboratory notebook to ensure all co-solvents (e.g., Dichloromethane, Ethyl Acetate) are also listed by percentage, totaling 100%.

Step 5: Storage and EHS Handoff
  • Action: Store the sealed, labeled container in a flammable safety cabinet equipped with secondary containment (e.g., a spill tray). Keep away from incompatible materials such as alkali metals, strong oxidizers, and inorganic bases[4].

  • Causality: Secondary containment prevents environmental release in the event of primary container failure, a strict requirement under OSHA and EPA regulations.

  • Validation Check: Submit a waste pickup request to your institutional EHS department. Verify that the secondary containment tray is clean and dry before leaving the storage area.

Spill Response & Decontamination

In the event of an accidental release of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone:

  • Evacuate & Assess: Ensure the fume hood sash is lowered. If the spill is outside the hood, evacuate the immediate area and assess the volume.

  • Containment: Wear appropriate PPE (nitrile gloves, safety goggles, lab coat). Surround the liquid with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like paper towels for large spills.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container.

  • Disposal: Label the container as "Solid Halogenated Debris contaminated with 2,2-Difluoro-1-(3-methoxyphenyl)ethanone" and process via Step 5 above.

References

  • National Center for Biotechnology Information. "2,2-Difluoro-1-(3-methoxyphenyl)ethanone | C9H8F2O2 | CID 91636166". PubChem.
  • Nipissing University.
  • University of Wisconsin–Oshkosh.
  • U.S. Environmental Protection Agency (EPA).
  • U.S. Environmental Protection Agency (EPA).

Sources

Handling

A Researcher's Guide to Personal Protective Equipment for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone

This guide provides an essential operational framework for the safe handling and disposal of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. Designed for researchers, scientists, and drug development professionals, our focus i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an essential operational framework for the safe handling and disposal of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone. Designed for researchers, scientists, and drug development professionals, our focus is to move beyond mere compliance and instill a deep, causal understanding of the protective measures required. By explaining the "why" behind each procedural step, we aim to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment: The Rationale Behind Rigorous Protection

While comprehensive toxicological data for 2,2-Difluoro-1-(3-methoxyphenyl)ethanone may be limited, the known hazards of structurally similar fluorinated and unfluorinated ketones provide a robust basis for a conservative and effective safety strategy.[1] The primary risks are categorized as follows:

  • Dermal and Ocular Hazard : This class of compounds is known to cause significant skin irritation (Category 2) and serious eye irritation (Category 2A).[1][2][3][4][5][6] Direct contact can lead to inflammation, redness, and pain. An accidental splash to the eyes may result in severe irritation and requires immediate and prolonged rinsing.[1][7] Some related compounds are also lachrymators, meaning they can induce tearing.[3]

  • Respiratory Hazard : Inhalation of vapors, mists, or dust from this compound may cause respiratory tract irritation.[1][2][3] Symptoms can include coughing, shortness of breath, and inflammation of the respiratory passages.[8]

  • Ingestion Hazard : Classified as harmful if swallowed (Acute toxicity, oral, Category 4), accidental ingestion can lead to systemic effects.[1]

  • Fire and Combustion Hazard : Many ketones are flammable liquids, and their vapors can form explosive mixtures with air.[3][4] In the event of a fire, fluorinated organic compounds can decompose to produce highly toxic and corrosive gases, including hydrogen fluoride, carbon oxides, and phosgene.[7][8][9]

This hazard profile mandates a multi-layered defense system where engineering controls are supplemented by meticulously selected Personal Protective Equipment (PPE).

Core Protective Measures: A Multi-Layered Defense

Effective protection is not achieved by a single piece of equipment but by an integrated system of engineering controls and personal gear.

Primary Engineering Controls: Your First Line of Defense

Before any personal equipment is worn, engineering controls must be in place and verified.

  • Chemical Fume Hood : All handling of 2,2-Difluoro-1-(3-methoxyphenyl)ethanone, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This ensures that vapors and aerosols are effectively captured and exhausted.[2][5][7]

  • Ventilation : The laboratory must have adequate general ventilation to prevent the accumulation of fugitive vapors.[9][10]

  • Safety Stations : An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.[3][11]

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory for all personnel handling this compound.

  • Eye and Face Protection :

    • Chemical Safety Goggles : Tightly fitting chemical safety goggles that conform to NIOSH or EN 166 standards are required at all times.[1][2][10] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.

    • Face Shield : When there is a heightened risk of splash (e.g., when handling larger quantities, during transfers, or under positive pressure), a full-face shield must be worn in addition to safety goggles.[1][7]

  • Hand Protection :

    • Glove Selection : Standard nitrile gloves are often not recommended for extended contact with ketones due to potential degradation and permeation.[10] It is crucial to select chemically impermeable gloves.

    • Recommended Materials : Butyl rubber or fluoroelastomer gloves offer superior resistance.[10] Always consult the glove manufacturer's compatibility charts for specific breakthrough times.

    • Double Gloving : Wearing two pairs of gloves is a best practice, especially for prolonged operations. This provides an additional layer of protection in case the outer glove is compromised.

    • Inspection and Use : Gloves must be inspected for any signs of degradation or puncture before each use.[10][12] Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[13]

  • Body Protection :

    • Laboratory Coat : A long-sleeved, flame-resistant lab coat is the minimum requirement.

    • Chemical-Resistant Apron : For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is necessary.

    • Full Chemical Suit : In the event of a large spill or for emergency response, a complete chemical-resistant suit is required to protect against extensive contamination.[1]

  • Respiratory Protection :

    • Conditions for Use : Respiratory protection is required if engineering controls are insufficient, during a spill, or when handling the solid form of the compound where dust generation is possible.[2][10]

    • Respirator Type : A NIOSH-approved respirator with organic vapor (OV) cartridges is necessary to protect against vapors.[1] If particulates are also a concern, a combination OV/P99 or ABEK-P2 cartridge should be used.[1] All personnel requiring a respirator must be part of a formal respiratory protection program that includes fit testing.

PPE Selection Matrix for Key Operations

This table summarizes the minimum required PPE for various laboratory tasks involving 2,2-Difluoro-1-(3-methoxyphenyl)ethanone.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GogglesChemical-Resistant Gloves (Single Pair)Lab CoatNot typically required
Weighing (Solid) / Aliquoting (Liquid) Safety Goggles & Face ShieldDouble-Gloved (Butyl/Fluoroelastomer)Lab Coat & Chemical-Resistant ApronRequired if not in a certified containment hood (e.g., powder hood)
Preparing Solutions / Reaction Setup Safety Goggles & Face ShieldDouble-Gloved (Butyl/Fluoroelastomer)Lab Coat & Chemical-Resistant ApronRequired if ventilation is inadequate or splash/aerosol risk is high
Post-Reaction Workup & Purification Safety Goggles & Face ShieldDouble-Gloved (Butyl/Fluoroelastomer)Lab Coat & Chemical-Resistant ApronRecommended during solvent removal or high-concentration steps
Spill Cleanup Safety Goggles & Face ShieldDouble-Gloved (Heavy Duty Butyl)Full Chemical SuitNIOSH-approved respirator with OV/P99 cartridges is mandatory
Waste Disposal Safety GogglesDouble-Gloved (Butyl/Fluoroelastomer)Lab Coat & Chemical-Resistant ApronNot typically required if containers are sealed

Operational Plan: A Step-by-Step Guide to Safe Handling

Phase 1: Preparation and Donning PPE
  • Verify Engineering Controls : Confirm the chemical fume hood is operational and the sash is at the appropriate height. Ensure the eyewash/shower station is unobstructed.[9]

  • Assemble Materials : Gather all necessary chemicals, equipment, and waste containers and place them within the fume hood to minimize movement in and out of the containment area.

  • Don PPE : Put on protective equipment in the correct order to prevent cross-contamination.

G cluster_donning PPE Donning Sequence A 1. Lab Coat & Chemical-Resistant Apron B 2. Respirator (If Required) A->B C 3. Safety Goggles & Face Shield B->C D 4. Gloves (Pull cuffs over lab coat sleeves) C->D

Caption: Correct sequence for donning PPE to ensure full coverage.

Phase 2: Chemical Handling
  • Work Within the Fume Hood : Keep all operations at least 6 inches inside the fume hood sash.

  • Avoid Contamination : Use dedicated spatulas and glassware. Never return excess chemical to the original container.

  • Keep Containers Closed : Seal the primary container immediately after dispensing the required amount.[6]

Phase 3: Doffing PPE and Decontamination
  • Remove PPE Carefully : The removal process is critical to prevent contaminating yourself. Follow the sequence designed to remove the most contaminated items first.

G cluster_doffing PPE Doffing Sequence A 1. Outer Gloves (If double-gloved) B 2. Chemical Apron & Lab Coat (Turn inside out as it's removed) A->B C 3. Face Shield & Goggles (Handle by straps) B->C D 4. Respirator (If worn) C->D E 5. Inner Gloves D->E

Caption: Correct sequence for doffing PPE to prevent self-contamination.

  • Wash Hands : Immediately after all PPE is removed, wash your hands thoroughly with soap and water for at least 20 seconds.[1][11]

Phase 4: Spill Response and Disposal
  • Immediate Action : In case of a spill, follow a clear, pre-defined emergency plan.

G action_node action_node decision_node decision_node end_node end_node Start Spill Occurs A1 Alert personnel in the immediate area. Don full spill response PPE. Start->A1 Q1 Is the spill contained within the fume hood? Q2 Is the spill minor and manageable? Q1->Q2 Yes A3 Evacuate the area. Alert EH&S / Emergency Response. Secure the area. Q1->A3 No A1->Q1 A2 Use inert absorbent material (e.g., vermiculite) to contain. Collect into a sealed waste container. Q2->A2 Yes Q2->A3 No A2->end_node Decontaminate area A3->end_node Await professional response

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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